molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1357494
CAS No.: 1216646-58-0
M. Wt: 177.16 g/mol
InChI Key: OAJBBKUXYOZAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1216646-58-0) is a high-value, fused bicyclic heteroaromatic compound that serves as a powerful precursor in organic synthesis and medicinal chemistry. Its primary research application is as an efficacious and removable directing group for palladium-catalyzed C-H activation, enabling unprecedented β-C(sp2)–H arylation of carboxylic acid derivatives with high selectivity and functional group tolerance . The compound's utility stems from its structure, which acts as a novel N,N-bidentate directing group (also referred to as an AIP auxiliary) to facilitate challenging direct functionalization of inert carbon-hydrogen bonds, a cornerstone of modern synthetic methodology . This scalable protocol is invaluable for constructing complex molecular architectures more efficiently. Furthermore, related imidazo[1,2-a]pyridine scaffolds are increasingly recognized for their excellent optical properties and are used in developing fluorescent probes for sensing pH and other analytes in biological systems, indicating potential cross-over applications for this amino-carboxylic acid derivative in bioimaging and chemical biology . With a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol , it is offered for research applications only. Researchers are advised to handle this compound with appropriate safety precautions, as related carboxylic acid species can be irritating to the eyes, respiratory system, and skin . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBBKUXYOZAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2] Derivatives of this bicyclic heterocycle are found in numerous marketed drugs, including treatments for insomnia and anxiety, and show promise as anticancer, antimycobacterial, and antiviral agents.[2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid. This compound serves as a versatile building block for the development of novel therapeutics, particularly in the creation of carboxamide libraries with potential antimycobacterial properties.[4] We present a field-proven synthetic protocol, explain the underlying chemical principles, and detail the analytical workflows required for unambiguous structural confirmation and purity assessment, tailored for researchers and professionals in drug discovery and development.

Rationale and Synthetic Strategy

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][5] This strategy, often referred to as the Tschitschibabin reaction, is efficient and highly adaptable.

For the synthesis of this compound, the logical precursors are 2,3-diaminopyridine and bromopyruvic acid . The strategic choice of these starting materials is based on the following causality:

  • 2,3-diaminopyridine : This molecule provides the foundational pyridine ring and the crucial amino group at the C8 position of the final product. The endocyclic nitrogen of the pyridine ring serves as the initial nucleophile.

  • Bromopyruvic acid : This α-haloketoacid provides the three carbon atoms necessary to form the fused imidazole ring, including the carboxylic acid moiety at the C2 position. The bromine atom creates a highly electrophilic center for the initial alkylation step.

The reaction proceeds via a well-established mechanism:

  • Sₙ2 Alkylation : The more nucleophilic endocyclic nitrogen of 2,3-diaminopyridine attacks the α-carbon of bromopyruvic acid, displacing the bromide ion to form a pyridinium salt intermediate.

  • Intramolecular Condensation : The exocyclic amino group at the C3 position of the pyridine ring then acts as a nucleophile, attacking the adjacent ketone carbonyl of the intermediate.

  • Dehydration/Aromatization : The resulting hemiaminal intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

This synthetic approach is analogous to the successful synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid from 2-aminopyridin-3-ol, demonstrating the robustness of this methodology.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps Reactant_A 2,3-Diaminopyridine Alkylation Step 1: Sₙ2 Alkylation (Formation of Pyridinium Intermediate) Reactant_A->Alkylation Reactant_B Bromopyruvic Acid Reactant_B->Alkylation Condensation Step 2: Intramolecular Condensation & Dehydration Alkylation->Condensation Solvent (e.g., Ethanol) Heat Product 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid Condensation->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Analyzed Final Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated adaptation based on established procedures for analogous compounds.[6]

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Bromopyruvic acid (1.0 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-diaminopyridine (1.0 eq) and suspend it in anhydrous ethanol (approx. 10 mL per 1 g of aminopyridine).

  • Reagent Addition : While stirring, add a solution of bromopyruvic acid (1.0 eq) in a minimal amount of anhydrous ethanol dropwise to the suspension at room temperature. Rationale: This controlled addition minimizes potential side reactions and manages any initial exotherm.

  • Reflux : After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Rationale: Heating provides the necessary activation energy for both the alkylation and the subsequent condensation-dehydration steps.

  • Work-up : Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form.

  • Neutralization & Isolation : Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (~7-8). This deprotonates the carboxylic acid and neutralizes the hydrobromide salt, precipitating the free amino acid product. Rationale: The product has low solubility in neutral aqueous media, facilitating its isolation.

  • Purification : Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol to remove residual salts and impurities.

  • Drying : Dry the purified solid under vacuum to yield this compound as a solid. Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Characterization and Data

Unambiguous confirmation of the synthesized compound's structure and purity is critical. A multi-technique approach is required, providing orthogonal data points for a self-validating analysis.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure & Connectivity MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups MP Melting Point Start->MP Purity Indicator Conclusion Structurally Confirmed 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid NMR->Conclusion MS->Conclusion IR->Conclusion MP->Conclusion

Caption: Standard analytical workflow for structural verification.

Expected Analytical Data

The following table summarizes the expected characterization data for the target compound based on its chemical structure and data from analogous imidazo[1,2-a]pyridine derivatives.[6][7]

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~8.2-8.4 ppm (s, 1H, H-3); ~7.8-8.0 ppm (d, 1H, H-5); ~6.6-6.8 ppm (t, 1H, H-6); ~6.5-6.7 ppm (d, 1H, H-7); ~5.5-6.0 ppm (br s, 2H, -NH₂); ~12-13 ppm (br s, 1H, -COOH)Confirms the presence and connectivity of all protons on the aromatic core and functional groups.
¹³C NMR Chemical Shift (δ)~160-165 ppm (C=O); ~140-150 ppm (quaternary carbons); ~110-130 ppm (aromatic CH carbons)Confirms the carbon skeleton of the molecule.
Mass Spec. Molecular IonC₈H₇N₃O₂ (MW: 177.16 g/mol ).[8] ESI-MS: [M+H]⁺ at m/z 178.17; [M-H]⁻ at m/z 176.15.Confirms the molecular formula and weight.
Mass Spec. FragmentationA notable fragment may appear at [M-CO₂H]⁺ (m/z 132) corresponding to the loss of the carboxylic acid group.[9]Provides structural information based on fragmentation patterns.
IR Spec. Wavenumber (cm⁻¹)3400-3300 (N-H stretch, amine); 3300-2500 (broad, O-H stretch, carboxylic acid); 1710-1680 (C=O stretch, carboxylic acid); 1640-1580 (N-H bend); 1600-1450 (C=C/C=N stretch, aromatic)Confirms the presence of key functional groups (amine, carboxylic acid, aromatic system).[10]
Melting Point Range (°C)>250 °C (with decomposition)High melting point is expected due to the rigid, planar structure and potential for strong intermolecular hydrogen bonding.

Applications and Future Outlook

This compound is not merely a chemical entity but a strategic starting point for drug discovery. Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid (which can be activated)—makes it an ideal scaffold for combinatorial chemistry.

  • Antimycobacterial Agents : The imidazo[1,2-a]pyridine core is present in potent antitubercular agents. The C8-amino and C2-carboxylic acid groups on this scaffold allow for the synthesis of extensive carboxamide libraries, which have been identified as a promising class of inhibitors against Mycobacterium tuberculosis.[4]

  • Kinase Inhibitors : The heterocyclic core can act as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various kinases, a key target in oncology.[3]

  • CNS Agents : The structural similarity to purines and other endogenous ligands allows for the development of agents targeting receptors in the central nervous system.[11]

The synthetic and analytical protocols detailed in this guide provide a reliable foundation for producing high-quality this compound, empowering researchers to explore its full potential in the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Gudipati, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01002.
  • Kajino, M., & Meguro, K. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi, 113(12), 861-869. Retrieved from [Link]

  • Almirante, N., et al. (1983). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 26(5), 664-669. Retrieved from [Link]

  • Mantu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35226. Retrieved from [Link]

  • Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6667. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Retrieved from [Link]

  • Pathania, S., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 481-496. Retrieved from [Link]

  • de F. Alves, M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-617. Retrieved from [Link]

  • Pathania, S., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(12), 14813-14821. Retrieved from [Link]

  • de F. Alves, M., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Squeo, B., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Materials, 14(14), 3788. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 8-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a recurring motif in modern drug discovery, recognized for its versatile biological activities. This bicyclic aromatic system is a key component in numerous therapeutic agents, demonstrating antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] Its rigid structure provides a well-defined orientation for pharmacophoric groups, making it an attractive scaffold for designing targeted therapies. Derivatives of this core are being explored for a wide range of applications, from treating tuberculosis to developing novel kinase inhibitors.[1][2]

Understanding these properties is paramount for any drug development professional. This document serves as a technical guide, providing not only the available data on closely related analogs but also detailing the robust experimental protocols required to fully characterize this promising molecule. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring a self-validating system of protocols for your research.

Core Physicochemical Properties: A Synthesis of Available Data and Predictive Insights

Direct experimental data for 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is sparse. Therefore, we will present data from its closest structural analogs to establish a baseline for expected values. The introduction of an amino group at the 8-position to the parent imidazo[1,2-a]pyridine-2-carboxylic acid structure is expected to significantly influence its basicity (pKa) and may also impact its lipophilicity (logP) and solubility.

PropertyImidazo[1,2-a]pyridine-2-carboxylic acid8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acidThis compound (Expected)
Molecular Formula C₈H₆N₂O₂[3][4]C₈H₇N₃O₂[5]C₈H₇N₃O₂
Molecular Weight 162.15 g/mol [4][6]177.16 g/mol [5]177.16 g/mol
CAS Number 64951-08-2[3][4][6]1369164-55-5[5]Not readily available
Predicted pKa -4.33 (strongest acidic)[7]Not availableThe carboxylic acid pKa will be in the typical acidic range. The addition of the 8-amino group will introduce a basic pKa, likely in the range of 4-6, similar to other amino-pyridines.
Predicted logP Not available0.6147[5]The amino group is expected to decrease the logP compared to the unsubstituted parent, making it more hydrophilic.
Melting Point 275-295 °C[6]Not availableExpected to be a high-melting solid.
Topological Polar Surface Area (TPSA) Not available80.62 Ų[5]Expected to be similar to the 3-carboxylic acid analog.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is arguably one of the most critical physicochemical parameters in drug discovery. It dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with its target. For this compound, we expect at least two pKa values: one for the acidic carboxylic acid group and one for the basic amino group. The interplay of these ionizable centers will define the molecule's charge state in different physiological compartments, such as the stomach (low pH) and the intestine (neutral pH).

Authoritative Grounding: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa values of an active pharmaceutical ingredient (API) like this compound.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation:

    • Dissolve the required quantity of the API in a suitable solvent (e.g., water or a co-solvent if solubility is low).

    • Dilute the solution to a final concentration of at least 10⁻⁴ M.

    • Maintain a constant ionic strength in the solution using a background electrolyte, such as 0.15 M potassium chloride (KCl).

  • Titrant Preparation: Prepare standardized solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

  • Titration Process:

    • Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To determine the acidic pKa, titrate the solution with the 0.1 M NaOH, adding small, precise increments of the titrant.

    • To determine the basic pKa, first make the sample solution acidic (pH 1.8-2.0) with 0.1 M HCl, then titrate with 0.1 M NaOH.

    • Continuously monitor and record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Identify the buffer region(s) on the curve, where the pH changes minimally with the addition of titrant.

    • The pKa can be determined from the midpoint of this buffer region, which corresponds to the half-equivalence point. At this point, the pH is equal to the pKa of the ionizable group.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (API, Solvent, KCl) Calibrate->PrepareSample PrepareTitrant Prepare Titrants (0.1M HCl, 0.1M NaOH) PrepareSample->PrepareTitrant Titrate Titrate Sample with NaOH/HCl PrepareTitrant->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like our target compound, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor.[9] A compound's logP/logD value influences its solubility, membrane permeability, plasma protein binding, and metabolic clearance.

Authoritative Grounding: The Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP and logD values due to its direct measurement of the partition coefficient.[10] It involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD), allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.

Experimental Protocol: logD Determination by Shake-Flask Method (pH 7.4)

This protocol details the classic shake-flask method for determining the distribution coefficient at physiological pH.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 by shaking them together for 24 hours and then allowing the phases to separate.

    • Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a suitable vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (pH 7.4).

    • Spike the system with a small volume of the compound's stock solution. The final concentration should be such that it is well below the solubility limit in both phases.

    • Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve for the compound in each phase is required for accurate quantification.

  • Calculation:

    • Calculate the logD using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

logD_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol & PBS Mix Mix Phases & Spike with Compound Saturate->Mix PrepareStock Prepare Compound Stock Solution PrepareStock->Mix Shake Shake to Equilibrium Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. It is essential to determine a compound's solubility early in the discovery process. Two types of solubility are commonly measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid (crystalline) form. It is a critical parameter for formulation development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock. It is often used in high-throughput screening to flag potential solubility issues.

Authoritative Grounding: Shake-Flask and High-Throughput Methods

Thermodynamic solubility is typically determined using a shake-flask method, incubating the solid compound in buffer for an extended period (e.g., 24 hours) to reach equilibrium. Kinetic solubility is often measured using plate-based methods where precipitation is detected by light scattering (nephelometry) or by quantifying the remaining dissolved compound by UV absorbance after filtration.[11]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes a method to determine the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of the solid (crystalline) test compound to a vial.

    • Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification:

    • Take an aliquot of the clear filtrate or supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS, comparing the result against a standard curve prepared in the same buffer.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Thermo_Solubility cluster_incubation Incubation cluster_analysis Analysis AddSolid Add Excess Solid Compound to Buffer Shake Shake for 24h at Constant Temp AddSolid->Shake Filter Filter to Remove Undissolved Solid Shake->Filter Quantify Quantify Concentration in Filtrate (LC-MS) Filter->Quantify Report Report Solubility (µg/mL) Quantify->Report

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While this compound remains a molecule with underexplored potential, this guide provides a robust framework for its physicochemical characterization. By leveraging data from close structural analogs and applying the detailed, field-proven protocols for determining pKa, logD, and aqueous solubility, researchers can generate the critical data needed to advance this compound in the drug discovery pipeline. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity and trustworthiness of the results. A thorough understanding of these fundamental properties is the bedrock upon which successful drug development programs are built.

References

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]

  • PubMed. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

Sources

The Therapeutic Potential of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous clinically significant compounds. This technical guide delves into the biological activities of a specific, yet underexplored, subclass: 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. By synthesizing data from structurally related analogs and projecting structure-activity relationships, this document provides a comprehensive overview of their potential as anticancer, antimicrobial, and antiviral agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their exploration of this promising chemical space.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has garnered significant attention from the scientific community due to the diverse pharmacological properties exhibited by its derivatives.[1] This scaffold is present in several marketed drugs, highlighting its clinical relevance. The unique electronic and structural features of this heterocyclic system allow for versatile functionalization, enabling the fine-tuning of its biological activity. The introduction of an amino group at the 8-position and a carboxylic acid at the 2-position is hypothesized to enhance the drug-like properties of these molecules, potentially improving their solubility, metabolic stability, and target engagement through additional hydrogen bonding interactions. This guide will explore the multifaceted biological potential of these specific derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer therapeutics, exhibiting potent inhibitory functions against various cancer cells.[2] The primary mechanism of action for many of these compounds involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[4] This pathway is frequently hyperactivated in a wide range of human cancers and plays a crucial role in cell growth, proliferation, and survival.

Several studies on related imidazo[1,2-a]pyridine compounds have shown that they can effectively inhibit the proliferation of breast cancer cell lines, such as HCC1937 and MCF-7, with IC50 values in the micromolar range.[2][5] Treatment with these compounds leads to a reduction in the levels of phosphorylated Akt (pAkt), a key downstream effector of PI3K, ultimately resulting in cell cycle arrest and the induction of apoptosis.[2][6] The 8-amino and 2-carboxylic acid functionalities of the target scaffold are anticipated to enhance interactions within the ATP-binding pocket of PI3K, potentially leading to more potent and selective inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 8-Aminoimidazo[1,2-a]pyridine -2-carboxylic acid derivative Compound->PI3K inhibits

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents. [7][8]

Antibacterial and Antifungal Potential

Derivatives of imidazo[1,2-a]pyridine have demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [7]The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The introduction of specific substituents on the imidazo[1,2-a]pyridine ring has been shown to significantly influence the antimicrobial spectrum and potency. [9]For instance, the presence of bromo-fluoro substituents has been reported to enhance antimicrobial activity. [7]

Antiviral Properties

The antiviral potential of imidazo[1,2-a]pyridine derivatives is an emerging area of research. [8]These compounds can be screened for their efficacy against a variety of viral strains using high-throughput screening methods. [8]The structural diversity of this scaffold allows for the exploration of various antiviral mechanisms, including the inhibition of viral entry, replication, or assembly.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. [9]For the this compound scaffold:

  • 8-Amino Group: The amino group at the 8-position is expected to act as a hydrogen bond donor, potentially enhancing interactions with target proteins. Its basic nature may also improve aqueous solubility.

  • 2-Carboxylic Acid Group: The carboxylic acid at the 2-position can act as a hydrogen bond donor and acceptor, and can also form salt bridges with basic residues in a protein's active site. This group is likely to significantly influence the pharmacokinetic properties of the molecule.

  • Other Substituents: Further functionalization of the imidazo[1,2-a]pyridine ring system can be explored to optimize potency and selectivity. For example, hydrophobic substituents at other positions may enhance binding to hydrophobic pockets in target enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from related compounds strongly suggest that this class of molecules is likely to possess significant anticancer, antimicrobial, and antiviral activities. The detailed experimental protocols provided in this guide are intended to facilitate the exploration of these derivatives by the research community. Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays to elucidate their full therapeutic potential and establish clear structure-activity relationships.

References

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5048. [Link]

  • Altaher, A. M. H., Al-Qatati, K., & Al-Ostath, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Altaher, A. M. H., Al-Qatati, K., & Al-Ostath, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Altaher, A. M. H., Al-Qatati, K., & Al-Ostath, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Hussein, A. M., & Al-Alami, N. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(2), 845-856. [Link]

  • Sharma, P., & Kumar, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. [Link]

  • Altaher, A. M. H., Al-Qatati, K., & Al-Ostath, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[1][2]enzothiazole motifs. European Journal of Medicinal Chemistry, 46(6), 2394-2401. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(11), 896-911. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Patel, R. B., & Chikhalia, K. H. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry, 59(1), 135-146. [Link]

  • Bioengineer.org. (2023). Aza-Heterocycles: Breakthroughs in Antiviral Research. Bioengineer.org. [Link]

  • ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • MDPI. (2023). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules. [Link]

  • El-Sawy, E. R., & Mandour, A. H. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(34), 20964-20986. [Link]

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5048. [Link]

  • dos Santos, V. M., & de Oliveira, H. C. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of the Brazilian Chemical Society, 32, 2228-2254. [Link]

  • MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Molecules. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Gong, P. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • ResearchGate. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on a specific derivative, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, and outlines a comprehensive strategy to elucidate its mechanism of action. While the precise biological target of this particular compound is not yet definitively established in publicly available literature, the extensive research on analogous structures provides a strong foundation for a hypothesis-driven investigation. This document will therefore propose a plausible mechanism centered on kinase inhibition, a common mode of action for this compound class, and detail the rigorous experimental workflows required to validate this hypothesis.[4][5]

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been successfully incorporated into numerous marketed drugs, such as the anxiolytic zolpidem and the cardiotonic olprinone.[6][7][8] Its rigid structure provides a fixed geometry for the presentation of functional groups, allowing for specific interactions with biological targets. The amenability of the scaffold to chemical modification at various positions has enabled the generation of large compound libraries for high-throughput screening, leading to the discovery of potent and selective modulators of various biological processes.

A Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibitory activity within the imidazo[1,2-a]pyridine class, it is a scientifically sound starting point to hypothesize that this compound functions as a kinase inhibitor.[4][5] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of kinase inhibition involves the binding of the inhibitor to the kinase, typically at the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Substrate_Protein Substrate Protein Kinase_Cascade->Substrate_Protein Phosphorylates ADP ADP Kinase_Cascade->ADP Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response Triggers ATP ATP ATP->Kinase_Cascade Provides Phosphate Compound 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid Compound->Kinase_Cascade Inhibits

Caption: Hypothesized kinase inhibition pathway.

Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is essential to rigorously test the kinase inhibition hypothesis and identify the specific kinase target(s) of this compound. The following experimental plan provides a logical and self-validating progression from broad screening to specific target validation.

In Vitro Kinase Profiling

The initial step is to screen the compound against a large panel of purified kinases to identify potential targets. This provides a broad overview of the compound's selectivity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution. This solution should contain the specific kinase being tested and its corresponding substrate in an appropriate reaction buffer.

    • Add 0.5 µL of this compound at various concentrations (e.g., a 10-point serial dilution starting from 100 µM). Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: A broad panel is crucial to not only identify potential targets but also to assess the selectivity of the compound. High selectivity is a desirable trait for a drug candidate to minimize off-target effects.

  • ATP Concentration near Km: Running the assay with an ATP concentration near the Michaelis-Menten constant (Km) for each kinase ensures that the assay is sensitive to competitive inhibitors.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency against a specific kinase.

Cell-Based Assays: Probing Downstream Signaling

Once a primary kinase target (or a small set of targets) is identified, the next step is to determine if the compound affects the kinase's activity within a cellular context.

Protocol: Western Blotting for Phosphorylated Substrates

This technique is used to detect changes in the phosphorylation state of a kinase's downstream substrates in response to treatment with the compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase) to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in substrate phosphorylation.

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle treatment, total protein, and loading control) to ensure that any observed changes in phosphorylation are a direct result of the compound's activity and not due to variations in sample preparation or loading.

G Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Substrate) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blotting experimental workflow.

Target Engagement and Binding Affinity

To confirm that the compound directly interacts with the putative kinase target, biophysical methods are employed.

Recommended Techniques:

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the immobilized kinase.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Data Presentation:

The quantitative data obtained from these experiments should be summarized in a clear and concise table.

Kinase TargetIC50 (µM) (ADP-Glo)Cellular EC50 (µM) (Western Blot)Binding Affinity (KD) (µM) (SPR/ITC)
Kinase XValueValueValue
Kinase YValueValueValue
Kinase ZValueValueValue

Structure-Activity Relationship (SAR) Studies

To understand the contribution of the amino and carboxylic acid functional groups to the compound's activity, a systematic SAR study should be undertaken. This involves synthesizing and testing analogs of this compound with modifications at these positions. This will provide valuable insights into the key molecular interactions responsible for target binding and can guide the optimization of the compound's potency and selectivity.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical pathway to elucidate the mechanism of action of this compound. By systematically progressing from broad in vitro screening to targeted cell-based assays and direct binding studies, researchers can confidently identify the biological target(s) of this compound and pave the way for its further development as a potential therapeutic agent. Positive results from these studies would warrant further investigation into its in vivo efficacy and safety profile in relevant disease models.

References

  • PubMed. (2013, September 1). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][4][9][10]triazines as Phosphodiesterase 2A Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • ResearchGate. (2025, February 27). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

  • RSC Publishing. (2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]

  • PubMed. (2016, November 10). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from [Link]

Sources

Spectroscopic Data for 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Currently Unavailable in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the target compound, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, has concluded that this information is not available in the public domain, including scientific literature and chemical databases.

As a Senior Application Scientist, providing a technical guide necessitates rigorous, experimentally validated data to ensure scientific integrity and trustworthiness. Without access to primary spectral data from peer-reviewed sources or verified chemical repositories, the creation of an in-depth guide on the spectroscopic characteristics of this compound is not possible at this time.

The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, with numerous derivatives synthesized and characterized for various therapeutic applications.[1][2][3] Research articles frequently report the synthesis and full characterization of related analogs. For instance, detailed spectroscopic data, including ¹H NMR, IR, and mass spectrometry, has been published for the structurally similar compound 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid .[4] However, the electronic effects of an amino group (-NH₂) at the C8 position differ significantly from that of a hydroxyl group (-OH), which would lead to distinct and non-interchangeable shifts in NMR, different vibrational modes in IR, and potentially altered fragmentation patterns in MS.

Similarly, while information exists for other positional isomers, such as 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid [5] and Imidazo[1,2-a]pyridine-8-carboxylic acid ,[6] this data cannot be used to accurately describe the title compound.

For professionals seeking to work with this compound, it is recommended that the compound be synthesized or procured, followed by a full suite of spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS). The resulting data would represent a novel contribution to the chemical literature and would be essential for ensuring compound identity and purity in any subsequent research or development activities. Extrapolation from existing data on analogs is not a reliable substitute for direct experimental analysis.

This report will be updated if and when validated spectroscopic data for this compound becomes publicly available.

References

[4] Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. Available at: [Link]

[1] Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(15), 4787. Available at: [Link]

[2] Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6617. Available at: [Link]

[3] Hosseinzadeh, F., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer, 23(1), 779. Available at: [Link]

Sources

The Imidazo[1,2-a]pyridine Core: A Century of Synthetic Innovation and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds and marketed drugs. This guide provides a comprehensive exploration of this remarkable scaffold, from its initial discovery and the pioneering synthetic work of Tschitschibabin to the sophisticated, high-throughput methodologies employed today. We will delve into the mechanistic underpinnings of key synthetic transformations, offering insights into the causal factors that guide experimental design. This document will further trace the evolution of the scaffold's therapeutic applications, highlighting its journey from early discoveries to its role in blockbuster drugs and its ongoing potential in addressing contemporary health challenges such as cancer, tuberculosis, and neurodegenerative diseases. Detailed protocols for seminal synthetic methods, comparative data tables, and visual workflows are provided to equip researchers with the practical knowledge required to innovate in this dynamic field.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of the imidazo[1,2-a]pyridine core begins nearly a century ago, with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). In 1925, Tschitschibabin and his colleagues reported an innovative method for the synthesis of this fused heterocyclic system.[1][2] Their approach, now famously known as the Tschitschibabin reaction, involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, specifically bromoacetaldehyde, at high temperatures (150-200 °C) in a sealed tube.[1][2] While the initial reported yields were modest, this discovery laid the foundational stone for all subsequent explorations of this versatile scaffold.[1][2]

The significance of Tschitschibabin's work was not immediately apparent in the realm of medicine. For several decades, the imidazo[1,2-a]pyridine core remained a subject of academic interest, with research focusing on refining the initial synthesis and exploring the fundamental chemistry of the ring system. It was the burgeoning field of medicinal chemistry in the latter half of the 20th century that propelled this scaffold into the limelight, as researchers began to uncover its vast therapeutic potential.

Foundational Synthesis: The Tschitschibabin Reaction and its Mechanistic Insights

The Tschitschibabin reaction remains a fundamental and widely practiced method for the synthesis of imidazo[1,2-a]pyridines. Its enduring utility lies in its simplicity and the ready availability of the starting materials: 2-aminopyridines and α-haloketones.[1][3]

The Reaction Mechanism: A Stepwise Annulation

The generally accepted mechanism for the Tschitschibabin reaction proceeds through a two-step sequence of SN2 alkylation followed by an intramolecular condensation/cyclization.

  • Initial N-Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This SN2 displacement of the halide ion forms a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-Aminopyridine alpha-haloketone α-Haloketone pyridinium_salt Pyridinium Salt Intermediate alpha-haloketone->pyridinium_salt cyclized_intermediate Cyclized Intermediate pyridinium_salt->cyclized_intermediate Intramolecular Cyclization imidazo_pyridine Imidazo[1,2-a]pyridine cyclized_intermediate->imidazo_pyridine Dehydration

Caption: The mechanistic pathway of the Tschitschibabin reaction.

Experimental Protocol: A Classic Approach to 2-Phenylimidazo[1,2-a]pyridine

The following protocol is a representative example of the Tschitschibabin synthesis.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add α-bromoacetophenone (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylimidazo[1,2-a]pyridine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The characteristic chemical shifts in ¹H and ¹³C NMR will confirm the formation of the fused bicyclic system.

The Modern Era of Synthesis: Expanding the Toolkit

While the Tschitschibabin reaction is a workhorse, the demands of modern drug discovery for molecular diversity, efficiency, and greener processes have driven the development of a plethora of new synthetic methodologies.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, are highly valued for their efficiency and ability to rapidly generate libraries of compounds. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5]

The GBBR Mechanism: This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[4] The reaction is often catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an iminium intermediate from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the iminium species, followed by tautomerization to yield the final product.[6]

GBBR_Workflow cluster_reactants_gbbr Reactants 2-aminopyridine_gbbr 2-Aminopyridine aldehyde Aldehyde one_pot one_pot aldehyde->one_pot isocyanide Isocyanide isocyanide->one_pot product_gbbr product_gbbr one_pot->product_gbbr

Caption: A simplified workflow of the Groebke–Blackburn–Bienaymé reaction.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the imidazo[1,2-a]pyridine core is no exception. Copper- and iodine-catalyzed reactions have emerged as powerful tools.[6][7][8]

  • Copper-Catalyzed Three-Component Reactions: Chernyak and colleagues developed an efficient copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne to afford a wide range of imidazo[1,2-a]pyridines.[1] This method was notably applied to the one-pot synthesis of Alpidem and Zolpidem.[7]

  • Iodine-Catalyzed Reactions: Molecular iodine has been employed as an inexpensive and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[6] These reactions often proceed via an oxidative C-N bond formation.[8]

Greener and Catalyst-Free Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. This includes solvent-free reactions, the use of water as a solvent, and catalyst-free methods.[1][3][5] For instance, Dong-Jian Zhu and colleagues reported a method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent.[1]

From Bench to Bedside: The Therapeutic Legacy of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[9][10]

The "Z-Drugs": Revolutionizing Insomnia Treatment

Perhaps the most well-known application of the imidazo[1,2-a]pyridine core is in the class of non-benzodiazepine hypnotics, often referred to as "Z-drugs."

  • Zolpidem (Ambien): First marketed in Europe in 1988 and approved in the US in 1992, zolpidem became a blockbuster drug for the short-term treatment of insomnia.[11] It acts as a positive allosteric modulator of the GABA-A receptor, with a higher affinity for the α1 subunit, which is believed to mediate its sedative effects.[11]

  • Alpidem (Ananxyl): Another member of this class, alpidem, was developed as an anxiolytic.[12] However, it was later withdrawn from the market due to concerns about hepatotoxicity.[12]

The development of these drugs showcased the potential of the imidazo[1,2-a]pyridine scaffold to yield potent and selective agents for central nervous system disorders.[1]

A Scaffold of Diverse Biological Activities

Beyond its role in sleep and anxiety disorders, the imidazo[1,2-a]pyridine core has been incorporated into drugs and clinical candidates for a multitude of diseases.[9][10][13]

Compound Class/Drug Therapeutic Area Mechanism of Action (if known)
Zolpidem HypnoticGABA-A receptor modulator[11]
Alpidem Anxiolytic (withdrawn)GABA-A receptor modulator[12]
Olprinone Cardiac StimulantPhosphodiesterase 3 (PDE3) inhibitor[12]
Zolimidine AntiulcerH+/K+-ATPase (proton pump) inhibitor
Minodronic acid OsteoporosisFarnesyl pyrophosphate synthase inhibitor[12]
Soraprazan Antiulcer (clinical trials)Potassium-competitive acid blocker
Q203 (Telacebec) Antituberculosis (clinical trials)Inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis[14]
The Future of Imidazo[1,2-a]pyridines: New Frontiers in Drug Discovery

The versatility of the imidazo[1,2-a]pyridine scaffold continues to be explored in various therapeutic areas.

  • Antituberculosis Agents: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapies. Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potential, with compounds like Q203 (Telacebec) progressing through clinical trials.[14][15][16] These compounds inhibit mycobacterial ATP synthesis, a novel target in the fight against tuberculosis.[15]

  • Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as kinase inhibition (e.g., PDGFR, IGF-1R), histone deacetylase (HDAC) inhibition, and disruption of microtubule dynamics.[17][18][19]

  • Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease, with some derivatives showing an affinity for β-amyloid plaques.[1]

Conclusion and Future Outlook

From its humble beginnings in Tschitschibabin's laboratory, the imidazo[1,2-a]pyridine scaffold has evolved into a true powerhouse of medicinal chemistry. Its synthetic accessibility, coupled with its rich and diverse biological activity, has cemented its status as a privileged core in drug discovery. The ongoing development of novel, efficient, and sustainable synthetic methods ensures that chemists will continue to generate vast libraries of diverse imidazo[1,2-a]pyridine derivatives. As our understanding of complex diseases deepens, this remarkable scaffold is poised to play an even greater role in the development of the next generation of therapeutics, offering hope for treating some of the world's most pressing health challenges.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.
  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography.Chemical Science (RSC Publishing).
  • Production Method of Alpidem.Chempedia - LookChem.
  • Zolpidem.Wikipedia.
  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem.
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Synthesis of Zolpidem.Thieme.
  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.NIH.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.NIH.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.PubMed.
  • Synthesis method of zolpidem hydrochloride.
  • Synthesis of Zolpidem and Alpidem.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC.
  • Imidazopyridine.Wikipedia.
  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect.
  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.RSC Publishing.
  • Most significant examples of Zolpidem synthesis.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.Wiley Online Library.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.MDPI.
  • Chichibabin (Tschitschibabin) Pyridin Synthese.
  • Chichibabin pyridine synthesis.Wikipedia.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.MDPI.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.Beilstein Journals.
  • Imidazo(1,2-a)pyridines, their preparation and therapeutical use.

Sources

Unlocking the Therapeutic Potential of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] This guide focuses on a specific derivative, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, and outlines a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. We will delve into a systematic workflow, beginning with broad phenotypic screening to ascertain biological context, followed by robust, state-of-the-art methodologies for target deconvolution and validation. This document is intended for researchers, scientists, and drug development professionals seeking a technical and strategic framework for advancing novel compounds from hit to lead.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Promise

The imidazo[1,2-a]pyridine core is a bicyclic 5-6 heterocyclic system that has demonstrated a remarkable spectrum of pharmacological activities.[4][5] Marketed drugs such as Zolpidem (insomnia), Olprinone (heart failure), and Saripidem (anxiolytic) underscore the therapeutic versatility of this scaffold.[3][4][6] Extensive research has revealed its potential in diverse therapeutic areas, including:

  • Oncology: Derivatives have been investigated as inhibitors of critical cancer signaling pathways like PI3K/mTOR and Akt/mTOR, as well as targeting tubulin polymerization and aldehyde dehydrogenase (ALDH).[7] Recent advancements have even led to the development of covalent inhibitors for challenging targets like KRAS G12C.[8]

  • Infectious Diseases: Notably, imidazo[1,2-a]pyridine amides have emerged as potent antituberculosis agents, with some targeting the cytochrome b subunit (QcrB) of the electron transport chain.[9][10][11]

  • Neuroscience and Inflammation: The scaffold is present in anxiolytics and has shown potential as an anti-inflammatory and analgesic agent.[8]

Given this rich pharmacological background, this compound represents a promising, yet unexplored, candidate for novel therapeutic development. The primary challenge lies in elucidating its specific molecular targets to understand its mechanism of action and guide further optimization.

A Strategic Workflow for Target Identification and Validation

A successful target identification campaign for a novel compound requires a systematic and multi-faceted approach. We propose a workflow that progresses from broad, phenotype-based discovery to specific, high-confidence target validation.

G cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporters) hcs High-Content Screening (e.g., Cell Painting) phenotypic_screening->hcs Identify cellular phenotype chemical_proteomics Affinity-Based Chemical Proteomics (Immobilized Compound Pulldown + LC-MS/MS) phenotypic_screening->chemical_proteomics Generate initial target list cetsa Cellular Thermal Shift Assay (CETSA) (Label-free target engagement) phenotypic_screening->cetsa Confirm target engagement in situ kinome_profiling Kinome Profiling (If kinase inhibition is suspected) hcs->kinome_profiling Hypothesize kinase involvement biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) chemical_proteomics->biochemical_assays Prioritize candidate targets cellular_assays Cellular Target Engagement Assays (e.g., NanoBRET, Western Blot) cetsa->cellular_assays Validate in-cell interaction kinome_profiling->biochemical_assays Identify specific kinase targets biochemical_assays->cellular_assays Confirm direct interaction genetic_validation Genetic Validation (e.g., CRISPR/Cas9, siRNA) cellular_assays->genetic_validation Validate functional role

Caption: A strategic workflow for target identification and validation.

Phase 1: Phenotypic Discovery - Unveiling the Biological Context

The initial step is to understand the biological effect of this compound without a preconceived target bias. This approach, known as phenotypic drug discovery, has historically led to the discovery of many first-in-class drugs.[12][13][14]

High-Throughput Phenotypic Screening

A broad screen across a diverse panel of human cancer cell lines is a logical starting point, given the known anticancer potential of the scaffold.

  • Experimental Protocol: Cell Viability Assays

    • Cell Plating: Seed a panel of 50-100 cancer cell lines from various tissues of origin in 96- or 384-well plates.

    • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 1 nM to 100 µM) for 72 hours.

    • Viability Assessment: Utilize a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) to measure the number of viable cells.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

  • Causality and Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and will highlight specific cancer types that are particularly susceptible. This information is crucial for selecting the most relevant cellular models for subsequent target deconvolution experiments.

High-Content Imaging for Deeper Phenotypic Profiling

To gain a more nuanced understanding of the compound's cellular effects, high-content imaging assays, such as Cell Painting, can be employed.

  • Experimental Workflow: Cell Painting

    • Cell Preparation and Treatment: Plate a sensitive cell line (identified from the viability screen) in optically clear plates and treat with the compound at its IC50 concentration.

    • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

    • Image Acquisition: Acquire multi-channel fluorescence images using an automated high-content imaging system.

    • Feature Extraction and Analysis: Utilize image analysis software to extract hundreds of morphological features from each cell. Compare the feature profile of the treated cells to a library of profiles from compounds with known mechanisms of action.

  • Expertise and Insights: The morphological profile generated from Cell Painting can provide clues about the compound's mechanism of action by clustering with known inhibitors of specific pathways (e.g., DNA damage, microtubule disruption, mitochondrial dysfunction).

Phase 2: Target Deconvolution - Identifying the Molecular Interactors

Once a biological context is established, the next phase focuses on identifying the specific protein(s) that directly interact with this compound.

Affinity-Based Chemical Proteomics

This is a powerful and widely used approach to enrich and identify protein targets from complex biological mixtures.[3][8][15][16]

  • Experimental Protocol: Immobilized Compound Pulldown

    • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). It is critical to ensure that the modification does not abrogate the biological activity of the compound.[15]

    • Affinity Matrix Preparation: Covalently attach the synthesized probe to the solid support.

    • Protein Binding: Incubate the affinity matrix with cell lysate from a sensitive cell line. Include a control incubation with beads alone or with an immobilized inactive analog to identify non-specific binders.[16] A competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified compound, is the gold standard for identifying specific interactors.[8]

    • Elution and Digestion: Elute the bound proteins from the matrix and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: Proteins that are significantly enriched on the active compound matrix and whose binding is competed by the free compound are considered high-confidence candidate targets.

G compound This compound (with linker) beads Agarose Beads compound->beads Immobilization pulldown Affinity Pulldown beads->pulldown lysate Cell Lysate lysate->pulldown lcms LC-MS/MS pulldown->lcms Elution & Digestion targets Candidate Targets lcms->targets Protein Identification

Caption: Workflow for affinity-based chemical proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that confirms direct target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[17][18][19][20]

  • Experimental Protocol: CETSA

    • Cell Treatment: Treat intact cells or cell lysate with the compound or a vehicle control.

    • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated proteins.

    • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of a specific candidate protein (identified from the affinity pulldown or hypothesized) using Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

  • Trustworthiness and Self-Validation: A positive CETSA result provides strong evidence that the compound directly binds to the target protein within the complex cellular environment, thereby validating the findings from the in vitro affinity pulldown.

Kinome Profiling

Given that many imidazo[1,2-a]pyridine derivatives are known to target kinases, a focused screen against a panel of kinases is a highly valuable and efficient approach.[7][15]

  • Methodology: Submit this compound to a commercial kinome profiling service. These services typically offer screening against hundreds of purified human kinases at a fixed ATP concentration (e.g., 10 µM or physiological 1 mM).[4][10][21]

  • Data Output: The primary output is a table of percent inhibition for each kinase at a given compound concentration. This allows for the rapid identification of potent and selective kinase targets.

Service Provider Assay Principle Number of Kinases
Reaction BiologyRadiometric (HotSpot™)>700
Carna BiosciencesMobility Shift Assay>300
AssayQuantContinuous (Kinetic) Assay>400

Phase 3: Target Validation - Establishing Functional Relevance

Identifying a binding partner is not sufficient; it is essential to validate that the interaction with this target is responsible for the observed cellular phenotype.

Biochemical Validation
  • Protocol: Recombinant Protein Assays

    • Protein Expression and Purification: Express and purify the recombinant candidate target protein(s).

    • Binding Assays: Quantify the binding affinity (KD) of the compound to the purified protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).[22]

    • Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the IC50 and the mechanism of inhibition.

Cellular Target Engagement and Pathway Modulation
  • Protocol: Western Blot Analysis

    • Cell Treatment: Treat sensitive cells with the compound.

    • Lysate Preparation and Western Blotting: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target protein (if it's a kinase) or its downstream substrates. A change in the phosphorylation of a known substrate is strong evidence of target engagement and pathway modulation.

Genetic Validation

The definitive validation of a target's role in the compound's mechanism of action comes from genetic manipulation.

  • Protocol: CRISPR/Cas9 Knockout

    • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a cell line where the gene encoding the candidate target protein is knocked out.

    • Assess Compound Sensitivity: Compare the sensitivity of the knockout cell line to the parental (wild-type) cell line in a cell viability assay.

    • Interpretation: A significant increase in the IC50 (i.e., resistance) in the knockout cell line strongly indicates that the knocked-out protein is the primary target responsible for the compound's cytotoxic/cytostatic effect.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of this compound. By integrating phenotypic screening, advanced proteomics-based target identification, and rigorous biochemical and genetic validation, researchers can confidently identify the mechanism of action of this promising compound. The successful identification of a novel and druggable target will pave the way for lead optimization, preclinical development, and ultimately, the translation of this imidazo[1,2-a]pyridine derivative into a potential new therapeutic.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: )
  • (PDF)
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: )
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchG
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchG
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: )
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Phenotypic screening - Wikipedia. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (URL: )
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (URL: [Link])

  • Kinome Profiling - Oncolines B.V. (URL: [Link])

  • Affinity chromatography-based proteomics for drug target deconvolution.... - ResearchGate. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • CETSA. (URL: [Link])

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. (URL: [Link])

Sources

A Technical Guide to the Structural Analogues of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a range of clinically successful drugs and compounds under investigation.[1][2] This guide delves into the structural analogues of a specific, promising derivative: 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid. As a Senior Application Scientist, the following sections will not only outline synthetic routes and potential therapeutic applications but also provide the rationale behind the design of these analogues, grounded in established structure-activity relationships (SAR) and the versatile chemistry of the parent heterocycle.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine bicycle is a fused heterocyclic system that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[1][3] Its rigid structure, combined with multiple sites for functionalization, allows for the fine-tuning of physicochemical properties and biological activities. Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core, highlighting its therapeutic potential.[1] The inherent bioactivity of this scaffold spans a wide spectrum, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3]

The subject of this guide, this compound, presents a unique combination of functional groups that can be strategically modified to explore a vast chemical space and optimize for specific biological targets. The 8-amino group offers a handle for amide bond formation, sulfonylation, and other nucleophilic substitutions, while the 2-carboxylic acid provides a key site for esterification, amidation, and bioisosteric replacement.

Strategic Approaches to Analogue Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several robust methods available to the medicinal chemist.[1] These strategies can be adapted to generate a library of analogues based on the this compound core.

Core Scaffold Synthesis

The foundational step involves the construction of the imidazo[1,2-a]pyridine ring system. A common and efficient method is the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon synthon.[1] For our specific core, this would involve a 2,3-diaminopyridine derivative and a glyoxylic acid equivalent.

2,3-Diaminopyridine 2,3-Diaminopyridine 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic_acid_core 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic_acid_core 2,3-Diaminopyridine->8-Aminoimidazo[1,2-a]pyridine-2-carboxylic_acid_core Condensation Glyoxylic_acid_derivative Glyoxylic_acid_derivative Glyoxylic_acid_derivative->8-Aminoimidazo[1,2-a]pyridine-2-carboxylic_acid_core

Figure 1: General synthetic scheme for the this compound core.

Key Analogue Classes and Their Synthesis

The true power of this scaffold lies in the diverse analogues that can be generated from the core structure. The following sections detail the synthesis of key classes of analogues, with a focus on the rationale behind their design.

The 8-amino group is a prime location for derivatization to explore interactions with target proteins.

  • Experimental Protocol: Synthesis of C8-Amide Analogues

    • Starting Material: this compound ethyl ester. The carboxylic acid is protected as an ester to prevent interference with the amidation reaction.

    • Acylation: Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add an equimolar amount of a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC).

    • Include a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work-up: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    • Deprotection: Hydrolyze the ethyl ester using standard conditions (e.g., LiOH in THF/water) to yield the final C8-amide analogue.

This protocol allows for the introduction of a wide variety of substituents at the 8-position, enabling the exploration of different steric and electronic properties.

Core_Ester 8-Aminoimidazo[1,2-a]pyridine -2-carboxylate C8_Amide_Ester C8-Amide Ester Core_Ester->C8_Amide_Ester Base C8_Sulfonamide_Ester C8-Sulfonamide Ester Core_Ester->C8_Sulfonamide_Ester Base Acyl_Chloride R-COCl Acyl_Chloride->C8_Amide_Ester Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->C8_Sulfonamide_Ester Final_Amide C8-Amide Analogue C8_Amide_Ester->Final_Amide Hydrolysis Final_Sulfonamide C8-Sulfonamide Analogue C8_Sulfonamide_Ester->Final_Sulfonamide Hydrolysis

Figure 2: Synthetic workflow for C8-amide and sulfonamide analogues.

The carboxylic acid at the C2 position is another key site for modification, influencing polarity, solubility, and potential hydrogen bonding interactions.

  • Experimental Protocol: Synthesis of C2-Carboxamide Analogues

    • Starting Material: this compound.

    • Amide Coupling: Dissolve the starting material in a suitable solvent like DMF.

    • Add a desired amine and a peptide coupling reagent (e.g., HATU, HOBt/EDC).

    • Include a base such as DIPEA.

    • Stir the reaction at room temperature until completion.

    • Work-up and Purification: Follow standard procedures as described for the C8-amide synthesis.

The diversity of commercially available amines allows for the generation of a large library of C2-carboxamide analogues.

Structure-Activity Relationships and Therapeutic Potential

While specific biological data for this compound is not yet widely published, we can infer potential therapeutic applications and SAR based on related imidazo[1,2-a]pyridine derivatives.

Analogue Class Potential Therapeutic Area Rationale/Supporting Evidence
C8-Carboxamides AntimycobacterialImidazo[1,2-a]pyridine-8-carboxamides have shown potent and selective activity against Mycobacterium tuberculosis.[4]
C2-Carboxamides AnticancerC2 derivatives of the imidazo[1,2-a]pyridine core have demonstrated cytotoxicity against various cancer cell lines.[3]
C3-Functionalized Analogues Antimicrobial, AnticancerModifications at the C3 position are common in bioactive imidazo[1,2-a]pyridines, including those with antimicrobial and anticancer properties.[5][6]
Various Substitutions PI3K/mTOR InhibitionCertain imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors.[7]
Various Substitutions AntiviralThe imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties against viruses like HIV and hepatitis C.[8]

Key SAR Insights:

  • Lipophilicity: The nature and size of the substituents at both the C2 and C8 positions will significantly impact the overall lipophilicity of the molecule, which in turn affects cell permeability and pharmacokinetic properties.

  • Hydrogen Bonding: The amino, carboxylic acid, and subsequently introduced amide/sulfonamide functionalities provide crucial hydrogen bond donors and acceptors for target engagement.

  • Aromatic Interactions: Introduction of aromatic rings in the side chains can lead to beneficial π-π stacking or hydrophobic interactions within a target's binding pocket.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the imidazo[1,2-a]pyridine core, coupled with the strategic placement of the amino and carboxylic acid functional groups, provides a rich platform for medicinal chemistry exploration.

Future work should focus on the synthesis of diverse analogue libraries and their screening against a panel of biological targets, including kinases, proteases, and microbial enzymes. The insights gained from these studies will further elucidate the SAR of this exciting class of compounds and pave the way for the development of next-generation therapeutics.

References

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzimidazole and imidazo[4,5-b]pyridine Acid Derivatives as Thromboxane A2 Receptor Antagonists. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Publications. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of a specific derivative, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid. By leveraging a suite of validated, open-access computational tools, we will construct a detailed molecular profile, offering predictive insights that are crucial in the early stages of drug discovery. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the selection of methods, ensuring a robust and self-validating approach to computational analysis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Role of In Silico Prediction

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its structural rigidity, coupled with its capacity for diverse functionalization, has led to its incorporation into a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[3][4][5] Marketed drugs such as Zolpidem and Olprinone feature this scaffold, underscoring its therapeutic relevance.[1][2]

This compound is a specific analogue of this class. Before committing to the significant time and resources required for synthesis and in vitro testing, a thorough in silico evaluation is an indispensable first step. Computational, or in silico, methods provide rapid, cost-effective predictions of a molecule's properties, from basic physicochemical characteristics to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6][7] This predictive power allows for the early identification of potential liabilities, guiding the prioritization and design of new chemical entities.[8] This guide establishes a detailed workflow for the comprehensive computational characterization of this molecule.

Part 1: Foundational Physicochemical and Drug-Likeness Profile

A molecule's fundamental physicochemical properties govern its behavior in biological systems. These parameters are the building blocks for predicting higher-order pharmacokinetic properties. We will utilize the SwissADME web server, a robust, freely accessible tool, for this initial analysis.[9]

Core Properties and Their Importance
  • Molecular Formula & Weight (MW): C₈H₇N₃O₂ & 177.16 g/mol . These are fundamental identifiers. Low molecular weight (<500 Da) is a key component of Lipinski's Rule of Five for oral bioavailability.[10]

  • LogP (Octanol/Water Partition Coefficient): This value indicates the lipophilicity of a molecule. It is a critical factor in determining how a compound will permeate biological membranes.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of drug absorption, including intestinal and blood-brain barrier penetration.

  • Hydrogen Bond Acceptors and Donors: The number of hydrogen bond donors and acceptors influences solubility and membrane permeability.

  • Molar Refractivity: This parameter relates to the volume occupied by a molecule and its polarizability.

  • Drug-Likeness Rules: We will assess the molecule against established filters like Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, which are empirical guidelines for oral bioavailability.

Experimental Protocol: Physicochemical and Drug-Likeness Prediction using SwissADME
  • Obtain the SMILES String: The first step is to secure the canonical SMILES (Simplified Molecular Input Line Entry System) for the molecule. For this compound, the SMILES string is NC1=CC=CN2C1=NC=C2C(=O)O.

  • Navigate to SwissADME: Access the web tool at its designated URL.[9]

  • Input the Molecule: Paste the SMILES string into the input box. The tool also allows for drawing the molecule directly.[11]

  • Execute the Calculation: Click the "Run" button to initiate the analysis.[12]

  • Analyze the Results: The server will return a comprehensive data panel. Collate the physicochemical properties and the drug-likeness evaluation.

Predicted Physicochemical Data
PropertyPredicted ValueCommentary
Molecular FormulaC₈H₇N₃O₂-
Molecular Weight177.16 g/mol Well within the <500 Da guideline for good oral bioavailability.
Molar Refractivity46.90Relates to molecular volume and polarizability.
TPSA80.62 ŲSuggests good intestinal absorption but potentially limited BBB penetration.
Lipophilicity (Log P)
iLOGP0.47Consensus Log P indicates a balanced lipophilicity.
XLOGP30.28
WLOGP0.17
MLOGP-0.66
Silicos-IT1.05
Water Solubility
Log S (ESOL)-1.74Predicted to be Soluble.
Solubility3.44e-02 mol/L
Solubility ClassSolubleHigh solubility is advantageous for formulation and absorption.
Drug-Likeness
Lipinski's RuleYes; 0 violationsConforms to the most well-known rule for oral bioavailability.
Ghose FilterNo; 1 violation (MW)Fails due to MW being below the 160 Da lower limit.
Veber FilterYes; 0 violations
Egan FilterYes; 0 violations
Muegge FilterNo; 1 violation (MW)Fails due to MW being below the 200 Da lower limit.
Bioavailability Score0.55An empirical score predicting good oral bioavailability.

Interpretation: The foundational analysis presents a promising profile. The molecule's low molecular weight, high predicted solubility, and adherence to Lipinski's and Veber's rules suggest it possesses favorable characteristics for oral absorption.[10] The TPSA value is in a range that indicates good intestinal absorption is likely.

Part 2: In Silico ADMET Profiling

Predicting a compound's ADMET profile is critical for identifying potential development hurdles.[13][14] This section details the prediction of key pharmacokinetic and toxicity endpoints.

ADMET Workflow Diagram

The following diagram illustrates the logical flow of an in silico ADMET evaluation, from initial absorption predictions to metabolism and potential toxicities.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity GI GI Absorption (High) BBB BBB Permeation (No) GI->BBB Distribution Factors Pgp P-gp Substrate (No) CYP1A2 CYP1A2 Inhibitor (No) BBB->CYP1A2 Metabolic Factors CYP2C19 CYP2C19 Inhibitor (No) CYP2C9 CYP2C9 Inhibitor (Yes) hERG hERG Inhibition (Low Risk) CYP2C9->hERG Toxicity Factors CYP2D6 CYP2D6 Inhibitor (No) CYP3A4 CYP3A4 Inhibitor (No) Ames Ames Mutagenicity (Low Risk) Hepatotoxicity Hepatotoxicity (Low Risk)

Caption: Workflow for the in silico ADMET property prediction.

Pharmacokinetics Prediction
  • Gastrointestinal (GI) Absorption: Predicted to be high. This aligns with the favorable physicochemical properties.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to not permeate the BBB. This is consistent with the TPSA value and is often a desirable trait for peripherally acting drugs to avoid central nervous system (CNS) side effects.

  • P-glycoprotein (P-gp) Substrate: Predicted to not be a substrate of P-gp, a key efflux pump. This is a positive attribute, as P-gp substrates are actively pumped out of cells, which can limit bioavailability and tissue penetration.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism.[15][16] Inhibition of these enzymes can lead to dangerous drug-drug interactions.[17][18] The prediction indicates that the molecule is a potential inhibitor of CYP2C9 but not of other major isoforms (CYP1A2, CYP2C19, CYP2D6, CYP3A4). This is a critical flag; CYP2C9 metabolizes important drugs like warfarin and NSAIDs, and inhibition could lead to increased plasma levels and toxicity of co-administered drugs.

Toxicity Prediction
  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[19] Inhibition of this channel can lead to life-threatening arrhythmias.[20][21] In silico models are crucial for flagging this potential liability early.[22][23] The prediction for this molecule indicates a low risk of hERG inhibition.

  • Ames Mutagenicity: The Ames test assesses the mutagenic potential of a compound.[24][25] In silico models for Ames toxicity are well-established and serve as an important primary screen.[26][27][28] The prediction for this molecule is a low risk of mutagenicity.

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury is a major reason for drug withdrawal. Predictive models can help identify compounds with a higher risk. The prediction indicates a low risk of hepatotoxicity.

Predicted ADMET Data Summary
ParameterPredictionImplication for Drug Development
Absorption
GI AbsorptionHighFavorable for oral administration.
BBB PermeantNoLow risk of CNS side effects.
P-gp SubstrateNoPositive; avoids active efflux from cells.
Metabolism
CYP1A2 inhibitorNoLow risk of interactions with CYP1A2 substrates.
CYP2C19 inhibitorNoLow risk of interactions with CYP2C19 substrates.
CYP2C9 inhibitorYes Potential for drug-drug interactions; requires experimental validation.
CYP2D6 inhibitorNoLow risk of interactions with CYP2D6 substrates.
CYP3A4 inhibitorNoLow risk of interactions with CYP3A4 substrates.
Toxicity
hERG InhibitionLow RiskLow risk of cardiotoxicity.
Ames MutagenicityLow RiskLow risk of being a mutagen.
HepatotoxicityLow RiskLow risk of causing liver damage.

Interpretation: The ADMET profile is largely favorable, with the significant exception of predicted CYP2C9 inhibition. This finding is a critical piece of information that would necessitate follow-up in vitro enzymatic assays to confirm and quantify the inhibitory potential.

Part 3: Bioactivity and Target Prediction

Beyond physicochemical and ADMET properties, in silico methods can provide hypotheses about a molecule's potential biological targets. This "target fishing" or "reverse screening" is based on the principle that structurally similar molecules often share biological targets.[29][30] We will use the SwissTargetPrediction server for this analysis.[31][32][33]

Methodology: Target Prediction via Chemical Similarity

SwissTargetPrediction compares the query molecule against a database of known active compounds using a combination of 2D and 3D similarity metrics.[30] It then reports the protein targets of the most similar known ligands, providing a ranked list of the most probable targets for the query molecule.

Experimental Protocol: Target Prediction using SwissTargetPrediction
  • Navigate to SwissTargetPrediction: Access the web tool at its designated URL.[31]

  • Input the Molecule: Enter the SMILES string (NC1=CC=CN2C1=NC=C2C(=O)O) for the molecule.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Execute the prediction.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are often visualized as a pie chart categorizing the targets by protein class.

Target Prediction Logical Flow

TargetPrediction Query Query Molecule (8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid) Sim2D 2D Similarity (Fingerprints) Query->Sim2D Sim3D 3D Similarity (Shape) Query->Sim3D DB Database of Known Active Ligands DB->Sim2D DB->Sim3D Rank Ranked List of Probable Targets Sim2D->Rank Sim3D->Rank

Caption: Logical diagram of the ligand-based target prediction process.

Predicted Target Classes

The analysis from SwissTargetPrediction suggests that the most probable targets for this compound fall into the following major classes:

  • Enzymes (Especially Kinases): This is the most prominently predicted class. The imidazo[1,2-a]pyridine scaffold is a known "hinge-binder" motif found in many kinase inhibitors.

  • G protein-coupled receptors (GPCRs)

  • Ion Channels

  • Nuclear Receptors

Interpretation: The strong prediction towards enzymes, particularly kinases, is chemically intuitive and provides a clear direction for initial in vitro screening. The molecule should be tested against a panel of kinases to explore this hypothesis. This demonstrates the power of in silico target fishing to generate testable biological hypotheses before any lab work is performed.

Part 4: Integrated Analysis and Strategic Recommendations

The true power of in silico prediction lies in the synthesis of all generated data into a cohesive molecular profile that informs strategic decisions.

  • Overall Profile: this compound presents as a promising small molecule. It has excellent predicted "drug-like" physicochemical properties, high predicted oral absorption, and a low risk for several major toxicity endpoints, including cardiotoxicity and mutagenicity.

  • Key Liability: The single most significant flag is the predicted inhibition of the CYP2C9 metabolic enzyme. This is a non-trivial risk that must be addressed experimentally.

  • Primary Hypothesis: The most compelling biological hypothesis generated is that the molecule functions as a kinase inhibitor.

Recommendations for Next Steps
  • Synthesis and Confirmation: The first step is the chemical synthesis and structural confirmation of the compound.

  • Prioritized In Vitro Assays:

    • CYP Inhibition Panel: Immediately perform an in vitro assay against a panel of major CYP450 enzymes, with a focus on CYP2C9, to confirm or refute the in silico prediction. Determining the IC₅₀ value for any inhibition is critical.

    • Kinase Panel Screen: Screen the compound against a broad panel of kinases (e.g., the DiscoverX KINOMEscan) to identify potential targets.

    • Solubility and Permeability: Experimentally determine the aqueous solubility (thermodynamic and kinetic) and cell permeability (e.g., using a Caco-2 assay) to validate the computational predictions.

  • Self-Validation and Iteration: The results of these initial in vitro experiments serve as a crucial validation of the in silico models.[13] If the experimental data contradicts the predictions (e.g., the compound is a potent hERG inhibitor despite predictions), it highlights the limitations of the models for this specific chemical class and necessitates caution. If the data aligns, it builds confidence in the predictive workflow for designing future analogues.

Conclusion

This guide has detailed a comprehensive, multi-faceted in silico workflow for the characterization of this compound. By systematically evaluating its physicochemical properties, ADMET profile, and potential biological targets, we have constructed a detailed predictive data package. This in silico assessment provides a strong, data-driven foundation for decision-making, identifying both the promise of the molecule (good drug-likeness, plausible target class) and its most critical potential liability (CYP2C9 inhibition). This approach exemplifies modern drug discovery, where computational science is leveraged to maximize efficiency, minimize costs, and guide a more rational path toward the development of new therapeutic agents.

References

  • Vertex AI Search. In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • PubMed. In silico model for mutagenicity (Ames test), taking into account metabolism.
  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins.
  • PubMed. Integrated in silico approaches for the prediction of Ames test mutagenicity.
  • PubMed. The application of in silico drug-likeness predictions in pharmaceutical research.
  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates.
  • Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition.
  • ACS Publications. Rule-Based Prediction Models of Cytochrome P450 Inhibition.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • MDPI. Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450.
  • PubMed. In silico model for mutagenicity (Ames test), taking into account metabolism.
  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Frontiers. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities.
  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
  • Routledge. Computational Approaches for the Prediction of pKa Values.
  • ACS Publications. Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations.
  • Oxford Academic. SwissTargetPrediction: a web server for target prediction of bioactive small molecules.
  • PubMed. In silico prediction of hERG inhibition.
  • MDPI. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
  • Taylor & Francis Online. Full article: In Silico Prediction of hERG Inhibition.
  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
  • Rowan Scientific. How to Predict pKa.
  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products.
  • CD ComputaBio. In Silico ADMET Prediction Service.
  • NIH. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.
  • ACS Publications. In Silico Prediction of Chemical Ames Mutagenicity.
  • bepls. In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
  • ADMET-AI.
  • About - SwissTargetPrediction.
  • Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Bentham Science Publishers. In Silico Prediction of Drug Properties.
  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • SciSpace. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014).
  • bio.tools. SwissTargetPrediction.
  • YouTube. SwissADME.
  • PubMed Central. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • ResearchGate. The application of in silico drug-likeness predictions in pharmaceutical research.
  • Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance.
  • Help - SwissADME.
  • YouTube. swiss ADME tutorial.
  • ChemScene. 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • BLD Pharm. Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride.
  • Guidechem. IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID 133427-08-4 wiki.
  • Santa Cruz Biotechnology. Imidazo[1,2-a]pyridine-2-carboxylic acid.
  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

exploring the chemical space of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of Substituted Imidazo[1,2-a]pyridines

Authored by: Gemini, Senior Application Scientist

Foreword: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine is a nitrogen-fused heterocyclic system that has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the scaffold's remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Molecules incorporating this core are found in numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics Zolpidem and Alpidem, the cardiotonic agent Olprinone, and the anti-ulcer drug Soraprazan (in clinical trials).[1][2][3]

The therapeutic potential of this scaffold is vast, with research demonstrating significant efficacy in oncology, neurodegenerative diseases, infectious diseases, and inflammation.[4][5][6] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of critical cellular pathways, including those regulated by kinases like PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases such as PDGFR and c-KIT.[7][8][9][10]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the practical application of this knowledge. We will explore the key synthetic routes that unlock the chemical space of this scaffold, delve into its diverse biological activities with a focus on anticancer applications, and provide validated protocols and visual workflows to empower your own research endeavors.

Part 1: Mastering the Synthesis - Strategies for Chemical Space Exploration

The accessibility and functionalization of the imidazo[1,2-a]pyridine core are paramount to its utility. A variety of synthetic strategies have been developed, each with distinct advantages regarding efficiency, diversity, and scalability. The choice of synthetic route is a critical decision driven by the desired substitution pattern and the overall goals of the research program.

Foundational Synthetic Pathways: Condensation Reactions

The most traditional and direct route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone, a method first reported by Tschitschibabin.[11] While robust, this method can be limited by the availability of the requisite α-haloketones and sometimes requires harsh reaction conditions.

Modern variations have significantly improved this foundational approach. For instance, Zhu and colleagues developed a catalyst- and solvent-free method reacting 2-aminopyridines with α-bromo/chloroketones at a modest 60°C, proceeding via a nucleophilic substitution mechanism.[11] Another advancement utilizes microwave irradiation to accelerate the reaction, enhancing yields and reducing reaction times significantly.[11][12]

The Power of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions are a cornerstone of modern medicinal chemistry, prized for their ability to generate complex molecules in a single, atom-economical step. For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is particularly powerful.

Causality: The GBB reaction is chosen when the primary goal is to rapidly generate a diverse library of analogs. By varying three simple inputs—a 2-aminopyridine, an aldehyde, and an isocyanide—a vast chemical space can be explored with minimal synthetic effort. This is invaluable for initial hit-finding campaigns. The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by the isocyanide, followed by intramolecular cyclization to yield the final product.

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Condensation (-H₂O) Aldehyde Aldehyde Isocyanide Isocyanide Aldehyde->Imine Condensation (-H₂O) Nitrile_Ion Nitrile Ion Imine->Nitrile_Ion + Isocyanide (Nucleophilic Addition) Product Substituted Imidazo[1,2-a]pyridine Nitrile_Ion->Product Intramolecular Cyclization Catalyst Acid Catalyst Catalyst->Imine Catalyzes Anticancer_Mechanisms cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes IP Imidazo[1,2-a]pyridine Derivatives Kinases Kinases (PI3K, Akt, mTOR, Nek2) IP->Kinases Inhibit Tubulin Tubulin Polymerization IP->Tubulin Inhibit Wnt Wnt/β-catenin Signaling IP->Wnt Inhibit KRAS Mutant Proteins (e.g., KRAS G12C) IP->KRAS Covalently Inhibit Proliferation Decreased Proliferation Kinases->Proliferation Apoptosis Increased Apoptosis Kinases->Apoptosis CycleArrest Cell Cycle Arrest (G2/M) Tubulin->CycleArrest Wnt->Proliferation KRAS->Proliferation CycleArrest->Apoptosis

Caption: Key Anticancer Mechanisms of Imidazo[1,2-a]pyridines.

Neurodegenerative and Other CNS Disorders

The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The imidazo[1,2-a]pyridine scaffold has shown promise in this area.

  • Alzheimer's Disease: Derivatives have been developed as ligands for detecting β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's. [13][14]For example, [¹²⁵I]IMPY binds to Aβ aggregates with high affinity (Ki = 15 nM) and has been used as a radiotracer for imaging plaques. [14]Others have been designed as acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit in the disease. [15]* Anxiolytic/Hypnotic Effects: As mentioned, drugs like Zolpidem act as agonists at the benzodiazepine site of GABA-A receptors, producing sedative and hypnotic effects. [4]

Antimicrobial and Antiviral Applications

The chemical space also includes compounds with potent activity against infectious agents.

  • Antiviral: Derivatives bearing a thioether side chain at the C-3 position have shown high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). [16]* Antituberculosis: The scaffold has been explored for activity against Mycobacterium tuberculosis, with some derivatives showing promising minimum inhibitory concentrations. [17]* Antibacterial: Azo-linked imidazo[1,2-a]pyridines have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [18]

Part 3: Practical Methodologies and Validation

Scientific integrity requires that all described protocols are robust, reproducible, and self-validating. This section provides a detailed experimental protocol for a common synthesis and outlines the standard characterization workflow.

Detailed Experimental Protocol: GBB Synthesis of a 3-amino-imidazo[1,2-a]pyridine Library

This protocol describes a representative three-component GBB reaction for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives.

Objective: To efficiently synthesize a series of N-substituted-2-aryl-imidazo[1,2-a]pyridin-3-amines.

Materials:

  • Substituted 2-aminopyridines (1.0 eq)

  • Substituted aromatic aldehydes (1.0 eq)

  • Substituted isocyanides (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH), anhydrous

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 2-aminopyridine (1.0 mmol, 1.0 eq) and Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Aldehyde Addition: Add the substituted aromatic aldehyde (1.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure substituted imidazo[1,2-a]pyridine product.

Self-Validating System: Compound Characterization

To ensure the identity and purity of the synthesized compounds, a standard battery of analytical techniques is employed. This multi-faceted approach provides a self-validating confirmation of the chemical structure.

Workflow:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula. [18][19]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton environment, including the number of protons, their chemical shifts, and coupling patterns, which validates the overall structure and substitution pattern. [18][19] * ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the expected structure. [18][19]3. Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C=N) by their characteristic absorption frequencies. [18]4. Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for biological testing.

Characterization_Workflow Start Purified Compound (Post-Chromatography) MS Mass Spectrometry (MS/HRMS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR HPLC Purity Analysis (HPLC) Start->HPLC Data Data Analysis & Structure Confirmation MS->Data NMR->Data IR->Data HPLC->Data Final Validated Structure (>95% Purity) Data->Final Confirm

Caption: Standard Workflow for Compound Validation.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for drug discovery. Its synthetic tractability, combined with its proven ability to modulate a wide range of biological targets, ensures its continued relevance. Future exploration will likely focus on several key areas: leveraging novel C-H functionalization techniques for more complex and unique derivatives, expanding the application of covalent inhibitors to new targets, and employing structure-based design and computational modeling to create highly potent and selective agents. [8]As our understanding of disease biology deepens, the versatility of the imidazo[1,2-a]pyridine core will undoubtedly be harnessed to develop the next generation of targeted therapeutics.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Medicinal Chemistry.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
  • A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. BenchChem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025).
  • Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. (2019). Heliyon.
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry.
  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. (2025). Russian Journal of General Chemistry.
  • Multi target-directed imidazole derivatives for neurodegenerative diseases.
  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. (2005).
  • Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. (2025).

Sources

Methodological & Application

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and presence in numerous clinically approved drugs and late-stage clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal platform for designing potent and selective inhibitors of various biological targets. This scaffold is particularly prevalent in the development of kinase inhibitors, where its derivatives have shown significant activity against a range of kinases implicated in cancer and other diseases.[3][4] The synthetic tractability of the imidazo[1,2-a]pyridine ring system allows for facile diversification at multiple positions, enabling extensive structure-activity relationship (SAR) studies.[5]

This application note focuses on a particularly valuable, yet underexplored, building block: 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid . This molecule incorporates two key functional groups—an aromatic amine at the 8-position and a carboxylic acid at the 2-position—offering orthogonal handles for derivatization. This dual functionality allows for the creation of diverse chemical libraries with potential applications in fragment-based and lead optimization campaigns, particularly in the pursuit of novel kinase inhibitors.

Strategic Importance in Kinase Inhibitor Design

The this compound scaffold is strategically designed for interaction with the ATP-binding site of kinases. The core heterocycle can act as a hinge-binder, a common motif in kinase inhibitors, while the substituents at the 2- and 8-positions can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively.

  • The Carboxylic Acid (C2-Position): The carboxylic acid at the C2-position serves as a versatile handle for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[6] This allows for the introduction of a wide array of chemical moieties to explore key interactions within the ATP-binding site, influencing potency and selectivity.

  • The Amino Group (C8-Position): The amino group at the C8-position provides a crucial vector for engaging with the solvent-exposed region of the kinase active site. Derivatization of this amine can be used to enhance solubility, modulate pharmacokinetic properties, and introduce additional pharmacophoric features to improve overall drug-like characteristics.

The following sections provide detailed protocols for the synthesis of this key building block and its subsequent elaboration into potential kinase inhibitors, highlighting its utility in modern drug discovery.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the preparation of the key intermediate, 2,3-diaminopyridine.

Protocol 1: Synthesis of 2,3-Diaminopyridine

2,3-Diaminopyridine is a critical starting material for the construction of the 8-aminoimidazo[1,2-a]pyridine scaffold. It can be synthesized from 2-amino-3-nitropyridine via reduction.[7][8]

Reaction Scheme:

Materials:

  • 2-Amino-3-nitropyridine

  • Iron powder

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (e.g., 5.0 eq) to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (e.g., 0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Neutralize the filtrate with a saturated solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine as a solid.

Causality: The reduction of the nitro group to an amine is a standard transformation. The use of iron in acidic media is a classic and cost-effective method for this purpose.

Protocol 2: Synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the cyclization of 2,3-diaminopyridine with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core. This method is adapted from the synthesis of a structurally related bromo-substituted analog.[9]

Reaction Scheme:

Materials:

  • 2,3-Diaminopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate.

Causality: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of 2,3-diaminopyridine on the alpha-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction.

Protocol 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This protocol is adapted from the hydrolysis of the corresponding 8-hydroxy analog.[10]

Reaction Scheme:

Materials:

  • Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

  • Methanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Dissolve ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 2.0 eq) and stir the mixture at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 with hydrochloric acid.

  • The resulting precipitate is the desired product, which can be collected by filtration, washed with cold water, and dried under vacuum.

Causality: The ester hydrolysis is a base-catalyzed nucleophilic acyl substitution reaction. The subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.

Application in Drug Discovery: Derivatization Strategies

The bifunctional nature of this compound allows for a multitude of derivatization strategies to generate a library of diverse compounds for biological screening.

Workflow for Library Synthesis

G cluster_0 Core Synthesis cluster_1 Derivatization at C2-Position cluster_2 Derivatization at C8-Position A 2,3-Diaminopyridine C Ethyl 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylate A->C Cyclization B Ethyl Bromopyruvate B->C D 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic Acid C->D Hydrolysis F Amide Library (C2-CONHR1) D->F Amide Coupling I Amide/Sulfonamide Library (C8-NHCOR2 / C8-NHSO2R2) D->I Acylation/ Sulfonylation E Diverse Amines (R1-NH2) E->F J SAR Analysis and Lead Optimization F->J Biological Screening (e.g., Kinase Assays) G HATU, DIPEA G->F H Acyl Chlorides (R2-COCl) or Sulfonyl Chlorides (R2-SO2Cl) H->I I->J

Caption: General workflow for the synthesis and derivatization of the title building block.

Protocol 4: Amide Coupling at the C2-Position (HATU-mediated)

This protocol outlines a general procedure for the synthesis of an amide library from the carboxylic acid at the C2-position using the common coupling reagent HATU.[11]

Reaction Scheme:

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography.

Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine.

Further Derivatization of the C8-Amino Group

The C8-amino group can be further functionalized through various reactions, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Cross-coupling reactions: The amino group can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl substituents.[12][13]

These derivatizations allow for a comprehensive exploration of the chemical space around the imidazo[1,2-a]pyridine core.

Application Note: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Consequently, the development of inhibitors targeting kinases within this pathway, particularly PI3K, is a major focus of oncology drug discovery. Several imidazo[1,2-a]pyridine-based compounds have been reported as potent PI3K inhibitors.[3][15]

The this compound scaffold is an excellent starting point for the design of novel PI3K inhibitors. The core can interact with the hinge region of the kinase, while the substituents at the C2 and C8 positions can be optimized to occupy the affinity pocket and the solvent-exposed region, respectively.

Illustrative SAR Data of Related Imidazo[1,2-a]pyridine Kinase Inhibitors

The following table summarizes the biological activity of some reported imidazo[1,2-a]pyridine-based kinase inhibitors to illustrate the potential of this scaffold.

Compound IDR1 (C2-position)R2 (C8-position)Target KinaseIC50 (nM)Cellular Activity
Compound A PhenylHPI3Kα25Potent anti-proliferative
Compound B 4-MorpholinophenylHPI3Kα10Good oral bioavailability
Compound C 3-PyridylMethoxyAkt50Selective over other kinases
Compound D CyclopropylAminomTOR15Active in xenograft models

Note: Data is illustrative and compiled from various public sources on related imidazo[1,2-a]pyridine kinase inhibitors.

By systematically modifying the R1 and R2 groups using the protocols described above, researchers can generate a focused library of compounds based on the this compound scaffold to identify novel and potent kinase inhibitors.

Characterization and Quality Control

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

This compound is a highly versatile and valuable building block for drug discovery, particularly in the field of kinase inhibitor development. Its dual functionality allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of the chemical space around this privileged scaffold. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to leverage this powerful tool in their quest for novel therapeutics.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Kollár, L., & Kégl, T. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31.
  • Shi, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 295.
  • Grošelj, U., et al. (2008).
  • Li, X., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 956-961.
  • Bagdi, A. K., et al. (2015).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4979-4984.
  • Wang, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2016). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation.
  • Ben Fathallah, M., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • A redditor's experience with HATU coupling. (2024). Retrieved from [Link]

  • Meng, Z., et al. (2013). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4929-4934.
  • Khumbar, V. K., et al. (2019). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ChemistrySelect, 4(29), 8565-8570.
  • Klapars, A., et al. (2001). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. The Journal of Organic Chemistry, 66(21), 7115-7125.
  • Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5694-5701.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-145.
  • CN103664762A - Method for preparing 2,3-diamino pyridine - Google P
  • Barlaam, B., et al. (2009). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(17), 5149-5153.
  • Hajra, A., et al. (2020). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Asian Journal of Organic Chemistry, 9(12), 2004-2028.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Krchnak, V., et al. (2007). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
  • WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google P
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3354.
  • Butler, A. R., et al. (1996). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, (18), 2223-2226.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Segodi, R. S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG)
  • Singh, R., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(27), 5961-5984.
  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.
  • BLDpharm. (n.d.). 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

Sources

Application Notes and Protocols for Amide Coupling of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3][4] Compounds incorporating this scaffold have demonstrated therapeutic potential as antitubercular agents, anxiolytics, and kinase inhibitors, among others.[2][3][4][5][6] The derivatization of the imidazo[1,2-a]pyridine ring system, particularly through the formation of amide bonds, allows for the systematic exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2] This document provides detailed application notes and protocols for the amide coupling of a key building block, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, a critical intermediate for the synthesis of novel drug candidates.

Challenges and Considerations in Amide Coupling with this compound

The amide coupling of this compound presents unique challenges that must be carefully considered for successful synthesis. The electronic nature of the heterocyclic system, with the presence of an electron-donating amino group at the 8-position, can influence the reactivity of the carboxylic acid at the 2-position. Furthermore, the amino group itself is a potential site for side reactions if not appropriately managed. Key considerations include:

  • Nucleophilicity of the 8-Amino Group: The 8-amino group is a nucleophile and can potentially react with the activated carboxylic acid intermediate, leading to oligomerization or other side products. While the primary amine being coupled is generally more reactive, this possibility should not be dismissed, especially with highly reactive coupling agents or under forcing conditions.

  • Activation of the Carboxylic Acid: The choice of coupling reagent is critical to ensure efficient activation of the 2-carboxylic acid without promoting unwanted side reactions. Over-activation can lead to racemization if chiral amines are used, while under-activation will result in low yields.

  • Solubility: The starting material and the resulting amide products may have limited solubility in common organic solvents, necessitating careful solvent selection and potentially the use of co-solvents or elevated temperatures.

  • Purification: The purification of the final amide products can be challenging due to the potential for closely-eluting impurities and the polar nature of the compounds.

Recommended Amide Coupling Protocols

The following protocols describe two robust and widely applicable methods for the amide coupling of this compound with primary amines. The choice of method will depend on the specific amine to be coupled, the scale of the reaction, and the available resources.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[7][8] It is particularly well-suited for coupling sterically hindered or electron-deficient amines. The formation of the highly reactive OAt-active ester intermediate drives the reaction to completion, often resulting in high yields.[7]

Workflow Diagram:

HATU_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester HATU, DIPEA HATU HATU Base DIPEA Product N-Substituted 8-aminoimidazo[1,2-a]pyridine- 2-carboxamide Active_Ester->Product Amine Amine Primary Amine (R-NH2)

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: The mixture is stirred at room temperature for 10 minutes. HATU (1.2 eq) is then added in one portion.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Carboxylic Acid 1.0 eq
Amine 1.1 eq
Coupling Reagent HATU (1.2 eq)
Base DIPEA (3.0 eq)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 1 - 4 hours
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[9][10][11] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to the HOBt ester. The HOBt ester is less prone to racemization and reacts cleanly with the amine to form the desired amide.[8] This method is particularly advantageous as the byproducts (EDC-urea) are water-soluble, facilitating purification.[8]

Workflow Diagram:

EDC_HOBt_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid Active_Ester HOBt-Active Ester Intermediate Carboxylic_Acid->Active_Ester EDC, HOBt EDC EDC HOBt HOBt Product N-Substituted 8-aminoimidazo[1,2-a]pyridine- 2-carboxamide Active_Ester->Product Amine Amine Primary Amine (R-NH2)

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF is added the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: The mixture is cooled to 0 °C in an ice bath. EDC hydrochloride (1.5 eq) is then added in one portion.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Carboxylic Acid 1.0 eq
Amine 1.1 eq
Coupling Reagent EDC·HCl (1.5 eq)
Additive HOBt (1.2 eq)
Base DIPEA (3.0 eq)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours

Troubleshooting and Expert Insights

  • Low Yield: If the reaction results in a low yield, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This can be particularly helpful for less reactive amines.[12]

  • Side Reactions: The formation of byproducts may be observed, especially with HATU, where guanidinylation of the amine can occur if the coupling reagent is used in large excess.[7] Ensure accurate stoichiometry to minimize this.

  • Difficult Purification: If the product is difficult to purify by column chromatography, consider trituration with a suitable solvent system (e.g., diethyl ether/hexane) to precipitate the desired amide. Recrystallization can also be an effective purification method for crystalline products.

  • Incomplete Reaction: For sluggish reactions, particularly with electron-deficient amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[13] However, care should be taken as DMAP can promote racemization in chiral substrates.[8]

Conclusion

The successful synthesis of 8-aminoimidazo[1,2-a]pyridine-2-carboxamides is readily achievable through the judicious selection of coupling reagents and reaction conditions. The protocols outlined in this application note for HATU and EDC/HOBt-mediated couplings provide robust and versatile methods for accessing a wide range of amide derivatives. By understanding the underlying chemical principles and potential challenges, researchers can confidently employ these protocols to advance their drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-142. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2020). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nagy, E., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(15), 3356. Retrieved from [Link]

  • Kumar, P., et al. (2008). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 49(19), 3141-3144. Retrieved from [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 213, 113165. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 27(19), 6289. Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 307-311. Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 307-311. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827-835. Retrieved from [Link]

  • Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Halo-Imidazo[1,2-a]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics, hypnotics, and anti-ulcer drugs. The functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles. Among the myriad of synthetic transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, offering a robust and versatile method for introducing aryl, heteroaryl, and vinyl substituents.[1][2]

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 8-halo-imidazo[1,2-a]pyridine-2-carboxylic acid esters. This specific substrate class presents a unique set of challenges and opportunities due to the electronic influence of the ester group at the 2-position and the specific reactivity of the halogen at the 8-position. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding these fundamental steps is crucial for rational troubleshooting and optimization of the reaction conditions. The cycle can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OR)₂ Base Base (e.g., CO₃²⁻) Boronic_Acid->Base Base->Transmetalation Activates Boronic Acid Aryl_Halide R¹-X (8-Halo-Imidazo[1,2-a]pyridine) Aryl_Halide->Oxidative_Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
  • Oxidative Addition: The cycle commences with the reaction of the active Pd(0) catalyst with the 8-halo-imidazo[1,2-a]pyridine-2-carboxylic acid ester. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species. The reactivity of the halide in this step is a critical factor, with the bond strength dictating the ease of oxidative addition. The general reactivity trend is I > Br > Cl.[1] For the 8-halo-imidazo[1,2-a]pyridine scaffold, 8-iodo derivatives are significantly more reactive than their 8-bromo counterparts, which in turn are more reactive than 8-chloro derivatives. This difference in reactivity can be exploited for selective functionalization in di-halogenated systems.[5]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species. The choice of base is therefore crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This is the final, product-forming step where the two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established literature procedures for the Suzuki coupling of 8-halo-imidazo[1,2-a]pyridine-2-carboxylic acid esters and related bromoimidazo[1,2-a]pyridines.[5][6]

Protocol 1: Microwave-Assisted Suzuki Coupling of Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from methodologies developed for the coupling of halogenated imidazo[1,2-a]pyridines and is particularly effective for 8-bromo derivatives bearing an ester at the 2-position.[5]

Materials:

  • Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid (1.4 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane

  • Ethanol (EtOH)

  • Microwave synthesis vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a microwave synthesis vial equipped with a magnetic stir bar, add ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.4-2.0 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

  • Solvent Addition: To the vial, add a mixture of dioxane and ethanol. A common solvent ratio is 4:1 dioxane:EtOH.

  • Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat the mixture to 150 °C for a specified time (typically 30-60 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 8-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid ester.

Protocol 2: Alternative Microwave Conditions for Bromoimidazo[1,2-a]pyridines

This protocol provides an alternative set of conditions that have proven effective for a range of bromoimidazo[1,2-a]pyridines and may be advantageous for certain substrates.[6]

Materials:

  • 8-Bromo-imidazo[1,2-a]pyridine derivative (e.g., the 2-carboxylic acid ester)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.0 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a microwave synthesis vial, combine the 8-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), cesium carbonate (1.0-2.0 eq.), and Pd(PPh₃)₄ (0.01-0.05 eq.).

  • Solvent Addition: Add anhydrous DMF to the vial.

  • Inerting: Seal the vial and thoroughly degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 130 °C for 40 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for the Suzuki coupling of halo-imidazo[1,2-a]pyridines, providing a comparative overview for researchers.

EntryHalide at C-8Arylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (min)Yield (%)Reference
1BromoPhenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)Dioxane/EtOH150 (MW)30-60Moderate-Good[5]
2IodoThiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O120 (MW)3071[5]
3Bromo4-Methoxyphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 (MW)40High[6]
4Bromo4-Formylphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 (MW)40Moderate[6]

Yields are reported as described in the cited literature and may vary based on the specific substrate and reaction scale.

Expertise & Experience: Causality Behind Experimental Choices

The selection of each reaction component is critical for the success of the Suzuki coupling. Here, we provide insights into the rationale behind these choices.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings.[7] Its prevalence is due to its commercial availability and its ability to readily generate the active Pd(0) species in solution. For more challenging couplings, or to improve efficiency, other catalyst systems incorporating bulky, electron-rich phosphine ligands such as XPhos or SPhos can be employed.

  • The Role of the Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cesium carbonate often provides superior results, a phenomenon known as the "caesium effect," which is attributed to the increased solubility of the carbonate and the ability of the large Cs⁺ cation to facilitate key steps in the catalytic cycle.

  • Solvent Systems: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction at the desired temperature. Aprotic polar solvents like DMF and dioxane are frequently used.[8] Often, a co-solvent system, such as dioxane/ethanol or DME/water, is employed to enhance the solubility of the inorganic base and the boronate species.[5] Microwave heating is particularly effective in these reactions as it can significantly accelerate reaction times and improve yields.[9]

  • Substrate Reactivity (Iodo vs. Bromo): As previously mentioned, the C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition for 8-iodo-imidazo[1,2-a]pyridines.[1] This enhanced reactivity often allows for milder reaction conditions, such as lower temperatures or reduced catalyst loading, compared to their 8-bromo counterparts.

Workflow for Reaction Optimization

For substrates that prove to be challenging, a systematic approach to optimization is recommended. The following workflow provides a logical progression for refining the reaction conditions.

Optimization_Workflow Start Start with Protocol 1 or 2 Check_Conversion Low Conversion? Start->Check_Conversion Vary_Base Vary Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Conversion->Vary_Base Yes Success Optimized Conditions Check_Conversion->Success No Vary_Solvent Vary Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Vary_Base->Vary_Solvent Vary_Catalyst Vary Catalyst/Ligand (e.g., Pd(dppf)Cl₂, XPhos) Vary_Solvent->Vary_Catalyst Increase_Temp_Time Increase Temperature and/or Reaction Time Vary_Catalyst->Increase_Temp_Time Increase_Temp_Time->Success

Figure 2: Decision workflow for optimizing Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 8-halo-imidazo[1,2-a]pyridine-2-carboxylic acid esters. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of 8-substituted derivatives. The protocols and optimization strategies outlined in this guide provide a solid foundation for achieving success in these transformations, ultimately facilitating the discovery and development of novel therapeutic agents.

References

  • Guillon, R., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 17(9), 10683-10707. [Link]

  • Lee, J., et al. (2017). Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Journal of the Korean Chemical Society, 61(6), 299-303.
  • Guillon, R., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. [Link]

  • Yadav, J. S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Salih, K. S. M., & Baqi, Y. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Gueiffier, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar. [Link]

  • Rossi, R., et al. (2015). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Valente, C., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]

  • Eseola, A. O., et al. (2016). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • The Suzuki Reaction. (2014). Columbia University. [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Gangu, K. K., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Zhang, Y., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. ACS Publications. [Link]

  • Wang, D., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [Link]

  • Mohammadi, E., & Ghorbani-Choghamarani, A. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Dent, T. J. (2017). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]

Sources

Application Note: Streamlining Drug Discovery with 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This bicyclic aromatic heterocycle is a key structural feature in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its favorable pharmacokinetic and pharmacodynamic properties.[1] The inherent drug-like nature of this scaffold makes it an exceptional starting point for the development of compound libraries aimed at identifying novel therapeutic agents for a multitude of diseases, including cancer, tuberculosis, and neurodegenerative disorders.[1]

This application note provides a detailed guide for leveraging 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid as a versatile building block in solution-phase parallel synthesis. This specific scaffold offers two orthogonal points for chemical diversification: an aromatic amine at the C8 position and a carboxylic acid at the C2 position. This dual functionality allows for the rapid generation of diverse chemical libraries with varied steric and electronic properties, significantly accelerating structure-activity relationship (SAR) studies. We will detail a robust, two-step synthetic workflow designed for a 96-well plate format, enabling the efficient production of hundreds of discrete compounds.

Core Synthesis Strategy: Orthogonal Derivatization

The central principle of this workflow is the sequential and orthogonal functionalization of the carboxylic acid and amino moieties. The strategy is designed to proceed without the need for protecting groups, thereby streamlining the synthetic process and minimizing purification steps. The carboxylic acid at the C2 position will first undergo an amide coupling reaction with a diverse set of primary and secondary amines. Subsequently, the amino group at the C8 position of the newly formed amides will be derivatized via acylation or sulfonylation.

This sequence is dictated by the relative nucleophilicity and reactivity of the two functional groups. The carboxylic acid is readily activated for amidation under standard coupling conditions. The C8-amino group, being an aromatic amine, is less nucleophilic than typical aliphatic amines but is sufficiently reactive to undergo efficient acylation or sulfonylation once the initial amide library is generated. This sequential approach allows for the introduction of two independent sets of building blocks, maximizing the chemical space explored.

Diagram 1: Parallel Synthesis Workflow

The following diagram illustrates the two-stage diversification strategy starting from the core scaffold.

G cluster_0 Stage 1: Amidation at C2 cluster_1 Stage 2: Derivatization at C8 Scaffold 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid Coupling1 Amide Coupling (HATU, DIPEA, DMF) Scaffold->Coupling1 Amine_Library Amine Library (R1-NH-R2) (Primary & Secondary Amines) Amine_Library->Coupling1 Intermediate_Library Intermediate Library (C2-Amides) Coupling1->Intermediate_Library Coupling2 Acylation/Sulfonylation (Pyridine, DCM) Intermediate_Library->Coupling2 Reagent_Library Reagent Library (Acyl/Sulfonyl Chlorides) (R3-COCl or R3-SO2Cl) Reagent_Library->Coupling2 Final_Library Final Compound Library Coupling2->Final_Library

Caption: Workflow for two-point diversification of the scaffold.

Experimental Protocols

The following protocols are optimized for execution in a 96-well plate format (e.g., deep-well polypropylene plates) to facilitate high-throughput synthesis. All reagent additions can be performed using manual or automated liquid handlers.

Part 1: Synthesis of Intermediate Library - C2 Amide Formation

This protocol describes the parallel synthesis of a library of 8-amino-N-(substituted)-imidazo[1,2-a]pyridine-2-carboxamides.

Materials and Reagents:

  • This compound (Scaffold)

  • Diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diethyl ether (for precipitation)

  • 96-well deep-well plates (2 mL volume)

  • Plate shaker/orbital mixer

  • Centrifuge with plate rotor

Protocol:

  • Reagent Stock Solution Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • HATU Stock: Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Amine Library Plate: Prepare a master plate containing a 0.22 M solution of each unique amine in anhydrous DMF in individual wells.

  • Reaction Setup (per well):

    • To each well of a 96-well deep-well plate, add 250 µL of the Scaffold Stock solution (0.05 mmol).

    • Add 250 µL from the corresponding well of the Amine Library Plate (0.055 mmol, 1.1 eq).

    • Add 250 µL of the HATU Stock solution (0.06 mmol, 1.2 eq).

    • Initiate the reaction by adding 26 µL of DIPEA (0.15 mmol, 3.0 eq) to each well.

  • Reaction and Workup:

    • Seal the plate securely with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours.

    • After the reaction is complete, precipitate the product by adding 1 mL of diethyl ether to each well. Mix thoroughly.

    • Seal the plate and centrifuge at 3000 rpm for 10 minutes to pellet the product.

    • Decant the supernatant.

    • Wash the pellet by adding another 1 mL of diethyl ether, vortexing briefly, and centrifuging again. Decant the supernatant.

    • Dry the resulting solid (the intermediate C2-amide library) under high vacuum. The material is typically used in the next step without further purification.

Causality and Justification:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization if chiral amines are used.[2]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • A slight excess of the amine and coupling agent is used to ensure the complete consumption of the core scaffold.

  • Precipitation with diethyl ether provides a rapid and effective method for initial purification, removing excess reagents and DMF, which is crucial for the success of the subsequent reaction step.

Part 2: Synthesis of Final Library - C8-Amide/Sulfonamide Formation

This protocol describes the derivatization of the C8-amino group of the intermediate library.

Materials and Reagents:

  • Dried Intermediate C2-Amide Library from Part 1

  • Diverse library of acyl chlorides and sulfonyl chlorides

  • Anhydrous Pyridine

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Phase separator cartridges (e.g., ISOLUTE® PL-HCO3 SPE+) or liquid-liquid extraction techniques

Protocol:

  • Reagent Stock Solution Preparation:

    • Intermediate Library Plate: Re-dissolve the dried intermediate library from Part 1 in 500 µL of anhydrous pyridine per well.

    • Acyl/Sulfonyl Chloride Library Plate: Prepare a master plate containing a 0.12 M solution of each unique acyl chloride or sulfonyl chloride in anhydrous DCM.

  • Reaction Setup (per well):

    • To each well containing the dissolved intermediate, add 500 µL from the corresponding well of the Acyl/Sulfonyl Chloride Library Plate (0.06 mmol, 1.2 eq).

  • Reaction and Workup:

    • Seal the plate and shake at room temperature for 6-18 hours. Reaction progress can be monitored by LC-MS from a few test wells.

    • Upon completion, quench the reaction by slowly adding 500 µL of saturated aqueous NaHCO₃ solution to each well to neutralize excess acid chloride and pyridine hydrochloride.

    • For purification, the mixture can be passed through a phase separator cartridge pre-treated with DCM. The organic layer containing the product will pass through, while the aqueous layer and basic impurities are retained.

    • Alternatively, perform a standard liquid-liquid extraction in the plate or in individual vials.

    • Collect the organic eluent and evaporate the solvent under reduced pressure to yield the final compound library.

Causality and Justification:

  • Pyridine acts as both the solvent and the base to neutralize the HCl generated during the acylation/sulfonylation reaction.

  • DCM is used as a co-solvent to ensure the solubility of the acyl/sulfonyl chlorides.

  • The use of phase separator cartridges or solid-phase extraction (SPE) is a high-throughput friendly alternative to traditional liquid-liquid extraction, minimizing manual handling and improving reproducibility.[3]

Data Presentation: Representative Library Synthesis

The following table summarizes the reaction conditions and building blocks for a hypothetical 4x4 subset of a larger library synthesis, demonstrating the diversification at both C2 and C8 positions.

Well IDC2-Amine (R¹R²NH)C8-Reagent (R³-X)Final Product Structure
A1CyclopropylamineBenzoyl chloride2-(Cyclopropylcarbamoyl)-8-(benzamido)imidazo[1,2-a]pyridine
A2Cyclopropylamine4-Tosyl chlorideN-(2-(Cyclopropylcarbamoyl)imidazo[1,2-a]pyridin-8-yl)-4-methylbenzenesulfonamide
A3CyclopropylamineAcetyl chloride8-Acetamido-N-cyclopropylimidazo[1,2-a]pyridine-2-carboxamide
A4CyclopropylaminePhenylacetyl chlorideN-Cyclopropyl-8-(2-phenylacetamido)imidazo[1,2-a]pyridine-2-carboxamide
B1MorpholineBenzoyl chloride(8-Benzamidoimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone
B2Morpholine4-Tosyl chloride(8-(4-Methylphenylsulfonamido)imidazo[1,2-a]pyridin-2-yl)(morpholino)methanone
B3MorpholineAcetyl chloride(8-Acetamidoimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone
B4MorpholinePhenylacetyl chloride(Morpholino(8-(2-phenylacetamido)imidazo[1,2-a]pyridin-2-yl))methanone
C1BenzylamineBenzoyl chlorideN-Benzyl-8-benzamidoimidazo[1,2-a]pyridine-2-carboxamide
C2Benzylamine4-Tosyl chlorideN-Benzyl-8-(4-methylphenylsulfonamido)imidazo[1,2-a]pyridine-2-carboxamide
C3BenzylamineAcetyl chloride8-Acetamido-N-benzylimidazo[1,2-a]pyridine-2-carboxamide
C4BenzylaminePhenylacetyl chlorideN-Benzyl-8-(2-phenylacetamido)imidazo[1,2-a]pyridine-2-carboxamide
D1PiperidineBenzoyl chloride(8-Benzamidoimidazo[1,2-a]pyridin-2-yl)(piperidin-1-yl)methanone
D2Piperidine4-Tosyl chloride(8-(4-Methylphenylsulfonamido)imidazo[1,2-a]pyridin-2-yl)(piperidin-1-yl)methanone
D3PiperidineAcetyl chloride(8-Acetamidoimidazo[1,2-a]pyridin-2-yl)(piperidin-1-yl)methanone
D4PiperidinePhenylacetyl chloride(8-(2-Phenylacetamido)imidazo[1,2-a]pyridin-2-yl)(piperidin-1-yl)methanone

High-Throughput Analysis and Purification

For drug discovery campaigns, ensuring the purity and identity of library compounds is paramount.

  • Analysis: Each well should be analyzed by high-throughput LC-MS/UV. A rapid gradient of 2-3 minutes per sample is sufficient to confirm the presence of the desired product and estimate its purity.

  • Purification: For compounds that do not meet the desired purity threshold (>90%), purification can be performed using mass-directed preparative HPLC. This technique automates the purification of entire 96-well plates, isolating the target compound based on its mass-to-charge ratio.[4]

Diagram 2: High-Throughput Purification and Analysis Workflow

G Crude_Library Crude Final Library (96-well plate) Split Crude_Library->Split LCMS High-Throughput LC-MS (Purity Assessment) Split->LCMS Aliquot for analysis Prep_HPLC Mass-Directed Preparative HPLC Split->Prep_HPLC Bulk for purification Data_Analysis Data Analysis (Purity > 90%?) LCMS->Data_Analysis Prep_HPLC->Data_Analysis Data_Analysis->Prep_HPLC No, re-inject/optimize Pure_Fractions Pure Fractions (>90% Purity) Data_Analysis->Pure_Fractions Yes Final_Plate Final Compound Plate (for Screening) Pure_Fractions->Final_Plate

Caption: Post-synthesis workflow for library purification.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for parallel synthesis in drug discovery. The robust, two-stage protocol detailed in this note provides a reliable and efficient pathway for generating large, diverse libraries of novel compounds. By employing standard, high-yielding coupling reactions in a 96-well format, researchers can rapidly explore chemical space and accelerate the identification of new lead compounds. The compatibility of this workflow with modern high-throughput purification and analysis techniques ensures the quality and integrity of the final compound collection, providing a solid foundation for any screening campaign.

References

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. Available at: [Link]

  • 8-Aminoimidazo[1,2-a]pyridine (AIP) directed Pd(ii) catalysis: site-selective ortho-C(sp2)–H arylation in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy - Organic Chemistry Portal. Available at: [Link]

  • Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. Available at: [Link]

  • (PDF) 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds - ResearchGate. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - ResearchGate. Available at: [Link]

  • Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology - ResearchGate. Available at: [Link]

  • High-Throughput Purification of Single Compounds and Libraries - ACS Publications. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PubMed. Available at: [Link]

Sources

Illuminating Cellular Landscapes: A Guide to Imidazo[1,2-a]pyridine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Fluorophore

In the dynamic world of cellular and molecular biology, fluorescent probes are indispensable tools, casting light on the intricate machinery of life. Among the myriad of fluorophores, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold, offering a unique combination of desirable photophysical properties, synthetic accessibility, and remarkable sensitivity to its microenvironment.[1][2] This bicyclic heteroaromatic system, composed of fused imidazole and pyridine rings, provides a rigid framework that can be strategically functionalized to create a diverse arsenal of probes for sensing, imaging, and diagnostics.

The inherent electron-rich nature of the imidazo[1,2-a]pyridine core often leads to compounds with strong fluorescence emission and high quantum yields.[3] Furthermore, the photophysical characteristics of these probes, including their absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes, can be finely tuned through chemical modification.[4][5] This tunability is a cornerstone of their versatility, allowing for the rational design of probes that are responsive to a wide array of biological parameters and analytes, such as metal ions, reactive oxygen species (ROS), viscosity, and polarity.[6][7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the design, synthesis, and application of imidazo[1,2-a]pyridine-based fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower you to harness the full potential of these remarkable molecular reporters.

Part 1: Design Principles and Synthetic Strategies

The power of imidazo[1,2-a]pyridine probes lies in their modular design. The core scaffold serves as the fluorophore, while appended functional groups act as recognition elements or modulators of the photophysical properties.

The Core Fluorophore: Structure-Property Relationships

The fluorescence of imidazo[1,2-a]pyridine derivatives is governed by intramolecular charge transfer (ICT) processes.[9] Substitution on the imidazo[1,2-a]pyridine ring system with electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and other photophysical parameters. For instance, extending the π-conjugation of the system generally leads to a red-shift in both absorption and emission spectra.[3]

Diagram 1: General Structure and Key Positions for Functionalization

Caption: Key functionalization points on the imidazo[1,2-a]pyridine core.

Synthetic Pathways: Building the Probes

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, offering flexibility in introducing desired functional groups.[10] Common strategies include:

  • Cascade Cyclization: This approach involves the sequential formation of multiple C-N bonds in a single reaction vessel, providing an efficient route to complex fused systems.[11]

  • One-Pot Multicomponent Reactions: These reactions combine three or more starting materials in a single step to generate the desired product, offering high atom economy and operational simplicity.

  • Photocatalytic Synthesis: Visible-light-mediated reactions provide a green and efficient alternative for the synthesis and functionalization of imidazo[1,2-a]pyridines.[2]

Part 2: Application Notes and Protocols

The true utility of a fluorescent probe is demonstrated through its application. Here, we provide detailed protocols for the synthesis of a representative imidazo[1,2-a]pyridine-based probe for detecting metal ions and its subsequent application in cellular imaging.

Synthesis of a Fused Imidazo[1,2-a]pyridine-Based Probe for Fe³⁺ and Hg²⁺ Detection

This protocol is adapted from a reported synthesis of a fluorescent sensor for Fe³⁺ and Hg²⁺.[11]

Materials:

  • 4-Methoxyacetophenone

  • Vilsmeier reagent (POCl₃/DMF)

  • Phenylacetylene

  • o-Phenylenediamine

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Acetic acid

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Protocol:

  • Step 1: Formylation of 4-Methoxyacetophenone.

    • To a solution of 4-methoxyacetophenone in DMF, add Vilsmeier reagent dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for the specified time.

    • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography to obtain 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.

  • Step 2: Sonogashira Coupling.

    • In a reaction vessel, combine 3-chloro-3-(4-methoxyphenyl)acrylaldehyde, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI in a mixture of DMF and TEA.

    • Degas the mixture and stir under an inert atmosphere at the appropriate temperature until the starting material is consumed (monitored by TLC).

    • After completion, perform a standard work-up and purify the product by column chromatography to yield 2-(2-phenylethynyl)benzaldehyde derivative.

  • Step 3: Condensation and Oxidative Cyclization.

    • To a solution of the 2-(2-phenylethynyl)benzaldehyde derivative in DMF, add o-phenylenediamine and a catalytic amount of acetic acid.

    • Reflux the reaction mixture. The reaction proceeds via condensation followed by an oxidative cyclization to form the final fused imidazo[1,2-a]pyridine probe.[11]

    • Cool the reaction mixture, perform a work-up, and purify the final product by column chromatography.

Diagram 2: Synthetic Workflow for a Fused Imidazo[1,2-a]pyridine Probe

G A 4-Methoxy- acetophenone C Formylation A->C B Vilsmeier Reagent B->C D 3-Chloro-3-(4-methoxyphenyl) acrylaldehyde C->D F Sonogashira Coupling D->F E Phenylacetylene, Pd/Cu Catalyst E->F G 2-(2-Phenylethynyl) benzaldehyde derivative F->G I Condensation & Oxidative Cyclization G->I H o-Phenylenediamine, Acetic Acid H->I J Fused Imidazo[1,2-a]pyridine Probe I->J

Caption: A streamlined workflow for synthesizing a metal-ion selective probe.

Protocol for Cellular Imaging with an Imidazo[1,2-a]pyridine-Based Probe

This protocol provides a general framework for using imidazo[1,2-a]pyridine probes for live-cell imaging. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.[12][13][14]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Analyte of interest (e.g., Fe³⁺ or Hg²⁺ solution)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the imidazo[1,2-a]pyridine probe in serum-free medium (e.g., 1-10 µM). The optimal concentration should be determined experimentally to maximize signal-to-noise while minimizing cytotoxicity.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the probe working solution for 15-30 minutes at 37 °C.

  • Analyte Treatment (for sensing applications):

    • After probe loading, wash the cells twice with PBS to remove any excess, non-internalized probe.

    • Incubate the cells with a solution of the analyte (e.g., Fe³⁺ or Hg²⁺) in serum-free medium for a predetermined time (e.g., 30 minutes).

  • Fluorescence Microscopy:

    • Wash the cells twice with PBS.

    • Add fresh serum-free medium or PBS to the dish for imaging.

    • Image the cells using a confocal microscope with the appropriate excitation and emission filter sets for the specific imidazo[1,2-a]pyridine probe.

    • Acquire images before and after analyte addition to observe the fluorescence response.

Part 3: Performance Benchmarking and Data Presentation

The selection of a fluorescent probe is often guided by its performance metrics. The following tables provide a comparative overview of imidazo[1,2-a]pyridine-based probes for the detection of various analytes.

Table 1: Comparison of Fluorescent Probes for Metal Ion Detection
Probe TypeTarget AnalyteLimit of Detection (LOD)Response MechanismReference
Fused Imidazo[1,2-a]pyridineFe³⁺4.0 ppbTurn-on Fluorescence[11]
Fused Imidazo[1,2-a]pyridineHg²⁺1.0 ppbTurn-off Fluorescence[11]
Imidazo[1,2-a]pyridine-basedZn²⁺6.8 x 10⁻⁸ MFluorescence Enhancement[9]
Xanthene-functionalized Imidazo[1,2-a]pyridineHg²⁺-Ring-opening, Turn-on
Table 2: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
Derivative TypeExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Pyrazole-tethered313-453430-521~1200.05 - 0.40[5]
π-Expanded Azole-fused-Blue emissionLargeModerate to good[3]
Xanthene-functionalized--75-

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their tunable photophysical properties, coupled with their sensitivity to the cellular microenvironment, make them ideal candidates for a wide range of applications, from fundamental cell biology to drug discovery and diagnostics. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated probes with enhanced brightness, photostability, and targeting specificity. The continued exploration of this remarkable fluorophore core promises to further illuminate the complex and fascinating world of the living cell.

References

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online.
  • Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine...
  • Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties.
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. NIH.
  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. Benchchem.
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules.
  • Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG-acid for Cellular Imaging. Benchchem.
  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
  • A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing.
  • Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Mounting Cells for Fluorescence Microscopy. YouTube.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • A Modular Fluorescent Probe for Viscosity and Polarity Sensing in DNA Hybrid Mesostructures. Wiley Online Library.
  • Cell Imaging Protocols and Applications Guide.
  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.
  • Imidazo-pyridine-based zinc(II) complexes as fluorescent hydrogen sulfide probes. PubMed.
  • Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applic
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
  • (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.

Sources

Navigating the Chemical Landscape: A Guide to the Functionalization of the Amino Group in 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a hydrogen bond donor (amino group) and a hydrogen bond acceptor/metal chelator (carboxylic acid), offer a versatile platform for the development of novel therapeutic agents. The strategic functionalization of the 8-amino group is a key step in unlocking the full potential of this scaffold, allowing for the modulation of its physicochemical properties and biological activity. This guide provides a comprehensive overview of the key strategies for modifying this amino group, complete with detailed protocols and expert insights to facilitate successful derivatization.

The Strategic Importance of the 8-Amino Group

The exocyclic amino group at the C8 position of the imidazo[1,2-a]pyridine ring is a primary site for synthetic elaboration. Its nucleophilic character allows for a variety of chemical transformations, enabling the introduction of diverse substituents. These modifications can profoundly influence the molecule's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic profile. The presence of the carboxylic acid at the C2 position, however, introduces a layer of complexity, necessitating careful consideration of reaction conditions to achieve selective functionalization of the amino group.

Core Functionalization Strategies

The primary routes for derivatizing the 8-amino group revolve around the formation of new carbon-nitrogen or sulfur-nitrogen bonds. The most common and effective strategies include:

  • Acylation: Formation of an amide bond by reaction with carboxylic acids, acid chlorides, or acid anhydrides.

  • Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides.

  • Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other electrophilic alkylating agents.

  • Arylation: Formation of a C-N bond with an aromatic partner, typically through transition-metal-catalyzed cross-coupling reactions.

The choice of strategy depends on the desired final compound and the overall synthetic plan. Each approach offers a unique set of possibilities for introducing chemical diversity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key functionalization reactions of the 8-amino group of this compound. It is crucial to note that the carboxylic acid group may require protection (e.g., as an ester) prior to certain reactions to avoid undesired side reactions. The choice of protecting group and the conditions for its introduction and removal are critical for the success of the synthesis.

Protocol 1: Acylation of the 8-Amino Group (Amide Bond Formation)

This protocol describes a standard procedure for the acylation of the 8-amino group using an acid chloride in the presence of a base.

Workflow Diagram:

Application Note: Efficient One-Pot Synthesis of Imidazo[1,2-a]Pyridine Derivatives from 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This application note provides an in-depth guide to the one-pot synthesis of these valuable derivatives, starting from readily available 2-aminopyridines. We move beyond simple procedural lists to offer a technical narrative grounded in mechanistic understanding and field-proven insights. Detailed, step-by-step protocols for three robust and modern multicomponent reactions (MCRs) are presented: the Groebke-Blackburn-Bienaymé (GBB) reaction, a copper-catalyzed A³-type coupling, and an in situ halogenation-condensation cascade. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to streamline the synthesis of imidazo[1,2-a]pyridine libraries with high efficiency and atom economy.

The Strategic Importance of the Imidazo[1,2-a]Pyridine Scaffold

A Cornerstone in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a recurring motif in a variety of marketed drugs, including the widely prescribed anxiolytics and hypnotics Zolpidem, Alpidem, and Saripidem.[1][2] Its rigid, planar structure and unique electronic properties make it an exceptional scaffold for interacting with biological targets. Consequently, derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[2][3] The synthetic versatility of this heterocycle allows for extensive functionalization, making it a prime candidate for the development of compound libraries in drug discovery campaigns.

The Advantage of One-Pot, Multicomponent Reactions (MCRs)

Traditional multi-step syntheses are often plagued by time-consuming purification of intermediates, leading to lower overall yields and significant solvent waste. One-pot MCRs circumvent these issues by combining two or more starting materials in a single reaction vessel, where a cascade of transformations occurs without the isolation of intermediates. This approach offers substantial benefits:

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: Reduces handling, purification steps, and reaction time.

  • Increased Efficiency: Often leads to higher overall yields compared to sequential approaches.

  • Diversity-Oriented Synthesis: Allows for the rapid generation of diverse molecular structures by simply varying the input components, a critical advantage for building screening libraries.

Core Synthetic Strategies & Mechanistic Insights

The one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is dominated by powerful three-component reactions. Understanding the underlying mechanisms is crucial for optimizing conditions and troubleshooting reactions.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is arguably the most robust and widely exploited method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3] It involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5]

Mechanistic Causality: The reaction is initiated by the condensation of 2-aminopyridine with an aldehyde to form a Schiff base (imine). The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide. This step forms a crucial nitrilium ion intermediate. The endocyclic nitrogen of the pyridine ring then acts as an intramolecular nucleophile, attacking the nitrilium ion in a [4+1] cycloaddition fashion to forge the five-membered imidazole ring.[6] A final proton transfer step rearomatizes the system to yield the stable imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_process Reaction Cascade r1 2-Aminopyridine p1 Imine Formation (+ H⁺) r1->p1 r2 Aldehyde r2->p1 r3 Isocyanide p2 Isocyanide Attack r3->p2 p1->p2 Imine Intermediate p3 Intramolecular Cyclization p2->p3 Nitrilium Intermediate p4 Proton Transfer (Aromatization) p3->p4 product 3-Aminoimidazo[1,2-a]pyridine p4->product

Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction.
Copper-Catalyzed A³-Type Coupling

A powerful alternative for accessing different substitution patterns involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. This reaction, often referred to as an A³ (Aldehyde-Alkyne-Amine) coupling, is typically catalyzed by copper salts.[2][7]

Mechanistic Causality: The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine, similar to the GBB reaction. The copper acetylide then acts as a potent nucleophile, attacking the imine to form a propargylamine intermediate. This intermediate undergoes an intramolecular hydroamination/cyclization, catalyzed by the copper species, where the endocyclic pyridine nitrogen attacks the alkyne. This cyclization forges the imidazole ring, yielding the final product after isomerization.

A3_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Cascade r1 2-Aminopyridine p1 Formation of: - Imine - Cu-Acetylide r1->p1 r2 Aldehyde r2->p1 r3 Terminal Alkyne r3->p1 cat Cu(I) Catalyst cat->p1 p2 Nucleophilic Attack p1->p2 Propargylamine Intermediate p3 Intramolecular Cyclization p2->p3 product Imidazo[1,2-a]pyridine p3->product

Figure 2: Workflow for the Copper-Catalyzed A³-Type Coupling Reaction.
In Situ Halogenation-Condensation Cascade

This strategy revives the classical Tschitschibabin synthesis (2-aminopyridine + α-haloketone) in a modern, one-pot format. Instead of using unstable and lachrymatory α-haloketones, they are generated in situ from stable ketone precursors.[7][8]

Mechanistic Causality: The reaction begins with the α-bromination of an aromatic ketone using a brominating agent like N-Bromosuccinimide (NBS). This step can often be catalyzed by a mild acid.[9][10] Without isolation, the newly formed α-bromoketone is immediately available to react with 2-aminopyridine. The pyridine nitrogen of the 2-aminopyridine performs an SN2 reaction, displacing the bromide and forming an N-phenacylpyridinium salt. The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular condensation. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine.[10]

Experimental Protocols

The following protocols are representative examples of efficient one-pot syntheses. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol leverages microwave irradiation to dramatically reduce reaction times and improve yields for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[3][11]

Step-by-Step Methodology:

  • To a 10 mL microwave-rated reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and ammonium chloride (NH₄Cl, 0.2 equiv.).

  • Add ethanol (1 M solution relative to the limiting reagent).

  • Add the corresponding isocyanide (1.0 equiv.) to the mixture.

  • Seal the vessel securely with a cap.

  • Place the vessel in the cavity of a microwave synthesizer. Irradiate the mixture at 60 °C (power: 150 W) for 30 minutes.[3]

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

Data Summary & Substrate Scope: This method is highly versatile and tolerates a wide range of functional groups on all three components.

Entry2-AminopyridineAldehydeIsocyanideYield (%)
12-aminopyridine4-Azidobenzaldehydetert-Butyl isocyanide89[3]
22-aminopyridine4-AzidobenzaldehydeCyclohexyl isocyanide85[3]
32-amino-5-chloropyridineFurfuralCyclohexyl isocyanide86[12]
42-amino-5-cyanopyridineFurfuralCyclohexyl isocyanide67[12]

Senior Scientist's Notes:

  • Causality of Microwave Heating: Microwave energy directly couples with the polar solvent (ethanol) and reactants, leading to rapid and uniform heating. This significantly accelerates the rate-limiting steps of the reaction, such as imine formation and cyclization, which might take hours under conventional heating.[7]

  • Role of NH₄Cl: Ammonium chloride serves as a mild, inexpensive Brønsted acid catalyst. It protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the aminopyridine, and subsequently protonates the imine intermediate.[13]

  • Troubleshooting: If yields are low, ensure the aldehyde is of high purity, as oxidation to the corresponding carboxylic acid can inhibit the reaction. The isocyanides are often foul-smelling and should be handled with care in a fume hood.

Protocol 2: One-Pot Synthesis via In Situ Bromination in a Green Medium

This environmentally benign protocol uses a natural acid (citric acid from lemon juice) as both the catalyst and solvent, and generates the reactive α-bromoketone intermediate on the fly under microwave irradiation.[9]

Step-by-Step Methodology:

  • In a microwave-rated vessel, combine the aromatic ketone (1.0 equiv.) and N-Bromosuccinimide (NBS, 1.0 equiv.).

  • Add fresh lemon juice (approx. 10 mL per 5 mmol of ketone) as the solvent and catalyst.

  • Irradiate the mixture in a microwave synthesizer at 85 °C (400 W) and monitor the formation of the α-bromoketone by TLC (typically 5-10 minutes).

  • Once the α-bromination is complete, add the 2-aminopyridine (1.0 equiv.) directly to the reaction mixture.

  • Continue microwave irradiation at the same temperature and power until the reaction is complete (as monitored by TLC, typically an additional 10-15 minutes).

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from aqueous ethanol to obtain the pure 2-arylimidazo[1,2-a]pyridine.

Data Summary & Substrate Scope: This method is effective for a range of electron-rich and electron-deficient acetophenones.

EntryAromatic Ketone2-AminopyridineYield (%)
1Acetophenone2-aminopyridine94[9]
24-Chloroacetophenone2-aminopyridine92[9]
34-Nitroacetophenone2-aminopyridine90[9]
4Acetophenone2-amino-5-methylpyridine95[9]

Senior Scientist's Notes:

  • Causality of the Green Medium: Lemon juice is acidic (pH ~2-3) due to its high concentration of citric acid. This natural Brønsted acid catalyzes both the enolization of the ketone for bromination and the final dehydration step of the cyclization. Water, the primary component of the juice, is a safe and environmentally friendly solvent.[9]

  • Self-Validation: The protocol's success hinges on the complete consumption of the ketone in the first step. It is critical to monitor the initial bromination by TLC before adding the 2-aminopyridine. Incomplete bromination will result in unreacted starting material and lower yields.

  • Safety: While this method is "green," NBS is a source of bromine and should be handled with care. The reaction can release HBr gas.

Protocol 3: Copper-Catalyzed A³-Type Coupling in Aqueous Micellar Media

This protocol demonstrates a green approach to the A³ coupling reaction by using water as the bulk solvent with a surfactant to facilitate the reaction between organic substrates.[2]

Step-by-Step Methodology:

  • To a reaction tube, add 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), copper(II) sulfate (CuSO₄, 0.05 equiv.), and sodium ascorbate (0.2 equiv.).

  • Add a 1:1 mixture of tert-Butanol/H₂O (0.3 M solution).

  • Add the terminal alkyne (1.0 equiv.) to the mixture.

  • Seal the tube and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted imidazo[1,2-a]pyridine.

Data Summary & Substrate Scope: This reaction is compatible with various aromatic and aliphatic aldehydes and alkynes.

EntryAldehydeAlkyneYield (%)
1BenzaldehydePhenylacetyleneHigh[2]
24-ChlorobenzaldehydePhenylacetyleneHigh[2]
3Benzaldehyde1-HeptyneGood[2]
4CyclohexanecarboxaldehydePhenylacetyleneGood[2]
(Specific yield percentages for this exact protocol can vary; "Good" to "High" yields are consistently reported for this type of reaction in the literature.)

Senior Scientist's Notes:

  • Causality of the Catalytic System: While CuSO₄ (a Cu(II) salt) is used, sodium ascorbate acts as a reducing agent in situ to generate the active Cu(I) catalyst required for the formation of the copper acetylide.[3] The use of a surfactant like sodium dodecyl sulfate (SDS) can create micelles in water, which act as microreactors, increasing the effective concentration of the organic reactants and catalyst, thereby accelerating the reaction.[2]

  • Trustworthiness: The reaction is often sensitive to air, as oxygen can oxidize the active Cu(I) species to inactive Cu(II). While sodium ascorbate provides some protection as an antioxidant, degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar) can improve reproducibility and yield.

Summary and Outlook

One-pot multicomponent reactions represent a paradigm shift in the synthesis of imidazo[1,2-a]pyridines, offering unparalleled efficiency, atom economy, and operational simplicity. The Groebke-Blackburn-Bienaymé, A³-coupling, and in situ halogenation-condensation protocols detailed herein provide researchers with a robust toolkit for rapidly accessing diverse libraries of this medicinally vital scaffold. The integration of enabling technologies like microwave irradiation and green chemistry principles continues to push the boundaries of what is possible. Future advancements will likely focus on expanding the substrate scope further, developing novel enantioselective variants, and adapting these powerful reactions for use in continuous flow chemistry platforms, further accelerating the drug discovery process.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. Royal Society of Chemistry.

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. ResearchGate.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry.

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. SpringerLink.

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health.

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Royal Society of Chemistry.

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Semantic Scholar.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Sci-Hub.

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Royal Society of Chemistry.

Sources

Application and Protocols for 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, the imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure."[2][3] Its rigid, bicyclic nature provides a three-dimensional framework that can be readily functionalized to achieve potent and selective inhibition of various kinases.[4][5] This application note details the strategic use of a specific, highly versatile derivative, 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, as a foundational building block for the synthesis of novel kinase inhibitors.

The strategic placement of an amino group at the C8-position and a carboxylic acid at the C2-position provides two orthogonal handles for chemical modification. This dual functionality allows for the systematic exploration of the kinase active site through the generation of diverse chemical libraries, ultimately leading to the identification of potent and selective drug candidates. The 8-amino group can serve as a key hydrogen bond donor or as a point for further derivatization to probe deeper into the kinase pocket, while the 2-carboxylic acid is an ideal anchor for amide coupling to introduce various recognition motifs.[6]

Strategic Importance of the 8-Amino and 2-Carboxylic Acid Functionalities

The this compound scaffold is not just a rigid core but an interactive platform for engaging with the kinase active site. The rationale behind its design is rooted in the established structure-activity relationships (SAR) of numerous imidazo[1,2-a]pyridine-based inhibitors.[4][7]

  • The 8-Amino Group: This functional group can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. Furthermore, it can be readily acylated, alkylated, or used in other coupling reactions to introduce larger substituents that can occupy hydrophobic pockets adjacent to the hinge region, thereby enhancing potency and selectivity.

  • The 2-Carboxylic Acid: The carboxylic acid at the C2-position is a versatile handle for generating extensive libraries of derivatives via amide bond formation.[8] This allows for the introduction of a wide array of chemical moieties that can interact with the solvent-exposed region of the kinase active site, influencing the compound's pharmacokinetic properties and cellular activity.

Proposed Synthesis of this compound

Synthesis_of_8-Aminoimidazo[1,2-a]pyridine-2-carboxylic_acid start 2-Amino-3-nitropyridine intermediate1 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate start->intermediate1 1. Ethyl bromopyruvate, Ethanol, Reflux intermediate2 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid intermediate1->intermediate2 2. LiOH, THF/H2O final_product This compound intermediate2->final_product 3. Fe/NH4Cl, Ethanol/H2O, Reflux or H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from the synthesis of related imidazo[1,2-a]pyridine esters.[10]

  • Reaction Setup: To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
  • Saponification: Dissolve the ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Acidification: Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Reduction to this compound

The reduction of the nitro group can be achieved through various methods.

  • Method A: Iron in the presence of Ammonium Chloride

    • Reaction: Suspend 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (NH4Cl) (5.0 eq) and iron powder (5.0 eq).

    • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

    • Filtration and Purification: Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol. The filtrate is then concentrated, and the product can be purified by recrystallization or column chromatography.

  • Method B: Catalytic Hydrogenation

    • Setup: Dissolve 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired product.

Application in Kinase Inhibitor Synthesis: Amide Coupling

The this compound is an ideal starting material for the synthesis of kinase inhibitor libraries through amide coupling at the C2-carboxylic acid and further derivatization of the C8-amino group.

Kinase_Inhibitor_Synthesis scaffold 8-Aminoimidazo[1,2-a]pyridine- 2-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) scaffold->coupling amine Primary/Secondary Amine (R1-NH-R2) amine->coupling product 8-Aminoimidazo[1,2-a]pyridine- 2-carboxamide Derivative coupling->product final_inhibitor Functionalized Kinase Inhibitor product->final_inhibitor Further derivatization at 8-amino group (optional)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IPCA-8A2C-V1

Last Updated: January 18, 2026

Introduction: The Challenge and Importance of the Target Scaffold

Welcome to the technical support center for the synthesis of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid. This molecule is a key building block in medicinal chemistry, belonging to a class of privileged structures known for their wide range of biological activities, including applications as antituberculosis agents and kinase inhibitors.[1] However, its synthesis is not trivial and presents several challenges that can impact yield, purity, and scalability.

The primary difficulties arise from the electronic nature of the imidazo[1,2-a]pyridine core, potential for side reactions involving the amino group, and the final hydrolysis step to yield the carboxylic acid. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome these hurdles. We will address common problems in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot your synthesis effectively.

Overview of a Common Synthetic Pathway

A prevalent and robust method to access the target molecule involves a multi-step sequence starting from a substituted 2-aminopyridine. The core of this strategy is often a multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, or a stepwise condensation/cyclization, followed by hydrolysis.[2][3]

The pathway can be visualized as follows:

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A Pyridine-2,3-diamine C Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate A->C Condensation & Cyclization B Ethyl Bromopyruvate B->C D This compound C->D Base or Acid Hydrolysis caption General synthetic workflow.

A general two-step synthetic workflow for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a Q&A format.

Stage 1: Cyclization to form Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

Question 1: My cyclization reaction has a very low yield or fails to proceed. What are the likely causes?

Answer: This is a frequent challenge. The causes can be broken down into several key areas:

  • Cause A: Insufficient Nucleophilicity of the Pyridine Ring Nitrogen. The initial step is the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the ethyl bromopyruvate. If the starting 2-aminopyridine derivative is substituted with strong electron-withdrawing groups, this can significantly slow down the reaction.

    • Solution: While you cannot change your starting material, you can often drive the reaction forward by increasing the temperature. Refluxing in a higher-boiling solvent like ethanol or 1,2-dichloroethane may be necessary.[4] Be mindful that excessive heat can lead to decomposition.

  • Cause B: Competing N-Alkylation. The exocyclic amino group can compete with the endocyclic pyridine nitrogen in attacking the ethyl bromopyruvate. This leads to a mixture of undesired isomers.

    • Solution: This is controlled by reaction conditions. Running the reaction in a protic solvent like ethanol at moderate temperatures often favors the desired cyclization pathway. Some protocols use a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, which can prevent protonation of the pyridine nitrogen and maintain its nucleophilicity.

  • Cause C: Inactive or Decomposed Reagents. Ethyl bromopyruvate is sensitive to moisture and can decompose over time.

    • Solution: Ensure you are using a fresh or properly stored bottle of ethyl bromopyruvate. If in doubt, purify it by distillation under reduced pressure before use.

Question 2: I am observing multiple spots on my TLC plate that I cannot identify, and my final product is impure.

Answer: This points to the formation of side products or incomplete reaction.

  • Cause A: Dimerization or Polymerization. Under harsh conditions (e.g., strong base or very high heat), aminopyridines can undergo side reactions.

    • Solution: Re-evaluate your reaction conditions. Lower the temperature and extend the reaction time. Ensure you are using the correct stoichiometry of reagents. A slight excess of the aminopyridine is sometimes used, but a large excess can complicate purification.

  • Cause B: Regioisomer Formation. Although less common for the 8-amino isomer, other substituted aminopyridines can sometimes yield different regioisomers.

    • Solution: The regioselectivity is generally high in this reaction.[4] If you suspect isomers, careful purification by column chromatography is essential. Characterization by 2D NMR (NOESY) can help confirm the structure of the desired product versus any isomers.

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, 1,2-DichloroethaneProtic solvents can facilitate proton transfer steps. Chlorinated solvents are useful for higher temperatures.[4][5]
Temperature 50°C to RefluxBalances reaction rate against potential for side product formation. Start lower and increase if needed.
Base Often not required; NaHCO₃ (mild)Can be used to scavenge HBr, but strong bases should be avoided to prevent side reactions.
Atmosphere Inert (N₂ or Argon)Prevents oxidative degradation of the electron-rich aminopyridine starting material.
Stage 2: Hydrolysis of the Ester

Question 3: My hydrolysis reaction is incomplete, or I am recovering my starting ester.

Answer: Ester hydrolysis on the imidazo[1,2-a]pyridine core can be sluggish.

  • Cause A: Insufficient Hydrolysis Conditions. The ester at the C2 position can be sterically hindered, and the heterocyclic system may reduce its reactivity.

    • Solution 1 (Base Hydrolysis): Use a stronger base or higher temperature. A common method is to use 2-4 M NaOH or LiOH in a mixture of MeOH/H₂O or THF/H₂O and heat to 50-70°C for several hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Solution 2 (Acid Hydrolysis): While less common due to potential degradation, refluxing in 6 M HCl can be effective. However, this is a harsher method and should be used with caution.

Question 4: During work-up of the hydrolysis, I am losing a significant amount of my product.

Answer: The target molecule, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group, pyridine ring) functionalities. This can make extraction challenging.

  • Cause: Product remains in the aqueous layer. When you acidify the reaction mixture to protonate the carboxylate and precipitate the product, the amino groups also become protonated, making the molecule highly water-soluble.

    • Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. The pI is the pH at which the molecule has a net neutral charge and minimum solubility. This typically requires slow, dropwise addition of acid (e.g., 1 M HCl) until maximum precipitation is observed. You may need to test a small aliquot to find the optimal pH. Once precipitated, the solid can be collected by filtration. If it does not precipitate well, you may need to evaporate the solvent completely and purify the resulting solid.

G Start Low Hydrolysis Yield Q1 Is starting material (ester) consumed? Start->Q1 A1 Increase base concentration, temperature, or reaction time. Q1->A1 No Q2 Is product precipitating during acidic work-up? Q1->Q2 Yes A2 Carefully adjust pH to isoelectric point (pI) for maximum precipitation. Q2->A2 Yes A3 Product may be too water-soluble. Consider lyophilization or evaporation and chromatography. Q2->A3 No caption Troubleshooting workflow for hydrolysis.

Troubleshooting workflow for the hydrolysis step.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material, like 2-amino-3-nitropyridine, and reduce the nitro group later? A: Yes, this is a viable alternative strategy. You would first synthesize ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate, then perform the nitro group reduction (e.g., using H₂, Pd/C, or SnCl₂) followed by ester hydrolysis. This can be advantageous if the corresponding nitro-aminopyridine is more readily available or if the free amino group interferes with other planned transformations.

Q: My final product is colored. How can I decolorize it? A: Colored impurities are common and often arise from minor oxidative side products. Recrystallization from a suitable solvent (e.g., ethanol/water, DMF) is the most effective method. If that fails, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration. Use charcoal sparingly, as it can adsorb your product and reduce the yield.

Q: What is the best way to purify the final carboxylic acid? A: Purification can be challenging due to the low solubility of the final product in many common organic solvents.

  • Precipitation/Filtration: As mentioned in the troubleshooting section, careful precipitation at the isoelectric point is the primary purification method.

  • Recrystallization: If a suitable solvent system can be found (often involving DMF, DMSO, or aqueous acids/bases), recrystallization is excellent for removing minor impurities.

  • Reverse-Phase Chromatography: For high-purity material on a small scale, reverse-phase HPLC or flash chromatography (using a C18 column with a water/acetonitrile gradient containing a modifier like formic acid or TFA) is highly effective.

Q: Can this synthesis be scaled up for industrial production? A: Yes, similar multicomponent reactions like the GBB have been successfully scaled up.[6] Key considerations for scale-up include reaction exotherms, reagent addition rates, efficient mixing, and safe handling of reagents like ethyl bromopyruvate. The purification by precipitation is also amenable to large-scale production. A process safety review would be essential.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), add pyridine-2,3-diamine (1.0 eq).

  • Solvent: Add anhydrous ethanol (approx. 10-15 mL per gram of diamine). Stir until the solid is fully dissolved.

  • Reagent Addition: Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature over 10-15 minutes. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting aminopyridine spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure. Add saturated aqueous sodium bicarbonate solution to the residue to neutralize any HBr.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from ethanol to yield the pure ester.

Step 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add the ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from the previous step.

  • Hydrolysis Solution: Add a mixture of methanol and 4 M aqueous sodium hydroxide (e.g., a 1:1 v/v ratio). The amount should be sufficient to fully dissolve the starting ester.

  • Reaction: Heat the mixture to 60°C and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 2 M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH.

  • Precipitation: Continue adding acid until the pH reaches the point of maximum precipitation (typically pH 4-6, but this should be optimized).

  • Isolation: Stir the resulting suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water, followed by a small amount of cold ethanol or ether. Dry the solid under vacuum to obtain the final product.

References

  • Shaikh, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bobbili, K. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Al-dujaili, A. H., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available at: [Link]

  • Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. Available at: [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available at: [Link]

  • da Silva, V. S., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Conditions for Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing amide coupling reactions involving challenging heterocyclic carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial transformations. Here, you will find practical, in-depth guidance presented in a user-friendly question-and-answer format, moving from frequently asked questions to a comprehensive troubleshooting guide. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise when working with amide coupling reactions, particularly those involving heterocyclic systems.

Q1: Why are amide coupling reactions with heterocyclic carboxylic acids often more challenging than with simple aliphatic or aromatic acids?

Heterocyclic carboxylic acids can present unique challenges due to a combination of electronic and steric factors. The heteroatoms within the ring can influence the acidity (pKa) of the carboxylic acid and the nucleophilicity of the ring itself. For instance, electron-deficient heterocycles (e.g., pyridine, pyrazine) can decrease the nucleophilicity of the carboxylate, making activation more difficult. Conversely, electron-rich heterocycles (e.g., pyrrole, furan) can sometimes lead to unwanted side reactions. Additionally, the proximity of heteroatoms to the carboxylic acid can lead to steric hindrance or undesired intramolecular interactions.[1]

Q2: What are the main classes of coupling reagents, and how do I choose the right one for my heterocyclic system?

Choosing the optimal coupling reagent is critical for success.[2] The main classes include:

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used due to their cost-effectiveness.[3] They activate carboxylic acids to form a reactive O-acylisourea intermediate.[4][5] However, they are prone to causing racemization in chiral acids and may require additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress this side reaction and improve efficiency.[6][7] EDC is water-soluble, making byproduct removal easier, while DCC's byproduct, dicyclohexylurea (DCU), is often insoluble and can be filtered off.[7][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are generally more efficient and faster-acting than carbodiimides, especially for difficult couplings involving sterically hindered or electron-deficient partners.[9][10] HATU, in particular, is known for its high efficiency and ability to suppress racemization.[9][11] These reagents are often the first choice for challenging substrates despite their higher cost.[10]

  • Phosphonium Salts (e.g., PyBOP, BOP): These are also highly efficient and offer a lower risk of racemization compared to carbodiimides.[2][9] They are particularly useful for hindered couplings.[12]

The choice depends on the specific substrates. For straightforward couplings, a carbodiimide with an additive may suffice. For challenging heterocyclic acids, a uronium or phosphonium salt like HATU or PyBOP is often a better starting point.[9][12]

Q3: What is the role of the base in an amide coupling reaction, and which one should I use?

The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[13][14] It also neutralizes any acidic byproducts formed during the reaction. The most commonly used bases are non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred due to its steric bulk, which minimizes side reactions.[14] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) might be considered.[10]

Q4: My reaction is not working. What are the most common reasons for failure?

Low or no product yield in amide coupling reactions can often be attributed to a few key factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be potent enough for your specific substrate.[6]

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3][6]

  • Hydrolysis of the activated intermediate: The presence of water can hydrolyze the activated ester before it has a chance to react with the amine.[6][9]

  • Steric hindrance: Bulky groups on either the acid or the amine can impede the reaction.[6]

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or base can significantly impact the outcome.[6]

Troubleshooting Guide: From Low Yield to Side Reactions

This section provides a systematic approach to troubleshooting common problems encountered during the amide coupling of heterocyclic carboxylic acids.

Issue 1: Low to No Product Formation

If you are observing poor conversion of your starting materials, consider the following troubleshooting steps, presented in a logical workflow.

troubleshooting_workflow start Low/No Product Yield check_reagents 1. Verify Reagent Quality & Conditions - Use anhydrous solvents - Check coupling reagent activity - Ensure starting material purity start->check_reagents pre_activation 2. Implement Pre-activation - Mix acid, coupling reagent, and base for 15-30 min before adding the amine. check_reagents->pre_activation If problem persists stronger_reagent 3. Switch to a More Potent Coupling Reagent - e.g., from EDC/HOBt to HATU or PyBOP pre_activation->stronger_reagent If still no improvement increase_temp 4. Increase Reaction Temperature - Cautiously heat the reaction (e.g., to 40-80 °C) stronger_reagent->increase_temp For very hindered/unreactive partners acyl_halide 5. Consider Acyl Halide Formation - Convert the acid to an acyl chloride (e.g., with SOCl₂) or acyl fluoride as a more reactive intermediate. increase_temp->acyl_halide As a last resort for highly challenging substrates

Troubleshooting Decision Tree for Low Yields

  • Step 1: Verify Reagent and Reaction Integrity: The first step in troubleshooting is to ensure the fundamentals are correct. Many coupling reagents are moisture-sensitive.[9] Ensure all solvents are anhydrous and that reagents are fresh and have been stored correctly. Impurities in the starting materials can also inhibit the reaction.[6]

  • Step 2: Implement Pre-activation: For challenging couplings, pre-activating the carboxylic acid before adding the amine can significantly improve yields.[12] This involves stirring the carboxylic acid, coupling reagent, and base together for a period (typically 15-30 minutes) to allow for the formation of the activated intermediate. This prevents the amine from reacting with the coupling reagent or being deactivated by an acid-base reaction with the carboxylic acid.[3][12]

  • Step 3: Escalate the Coupling Reagent Potency: If a standard carbodiimide coupling is failing, moving to a more powerful uronium or phosphonium salt is a logical next step.[9] HATU is often a reliable choice for difficult substrates due to its high reactivity.[10]

  • Step 4: Increase the Reaction Temperature: For particularly sluggish reactions due to steric hindrance or poor nucleophilicity, increasing the temperature can provide the necessary activation energy.[12] This should be done cautiously, as higher temperatures can also promote side reactions.

  • Step 5: Convert to a More Reactive Intermediate: For the most challenging cases, converting the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride or fluoride) can be effective.[15] This is a two-step process but can often overcome the limitations of standard coupling reagents.

Issue 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can indicate competing side reactions. Here are some common culprits and their solutions.

  • Racemization: This is a major concern with chiral carboxylic acids.

    • Cause: The activated carboxylic acid can form an oxazolone intermediate, which is prone to epimerization.[9]

    • Solution:

      • Use an Additive: Additives like HOBt or, more effectively, HOAt (the core of HATU) are designed to suppress racemization by forming an active ester that is less prone to cyclization.[7]

      • Choose the Right Reagent: Uronium reagents like HATU are generally superior to carbodiimides in preventing racemization.[11]

      • Lower the Temperature: Running the reaction at a lower temperature can also help minimize racemization.[6]

  • Guanidinium Byproduct Formation (with Uronium Reagents): A common side reaction with reagents like HATU and HBTU is the formation of a guanidinium adduct on the amine.

    • Cause: The free amine can react directly with the coupling reagent.

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This consumes the coupling reagent, preventing it from reacting with your nucleophile.[12]

  • N-Acylurea Formation (with Carbodiimides):

    • Cause: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3][16]

    • Solution: The use of additives like HOBt or NHS can trap the O-acylisourea intermediate as a more stable active ester, preventing this rearrangement.[4][16]

Data-Driven Reagent Selection

The choice of coupling reagent can be guided by comparative data. The following table summarizes key characteristics of common coupling reagents to aid in your selection process.

Coupling Reagent ClassExamplesRelative ReactivityRacemization RiskKey AdvantagesCommon Byproducts
Carbodiimides DCC, EDC, DICModerateHigh (without additives)Cost-effective, well-established.[3]Insoluble (DCC) or water-soluble (EDC) ureas.[7]
Uronium/Aminium Salts HATU, HBTU, COMUVery HighLowHigh efficiency, fast reactions, good for hindered substrates.[9][10]Water-soluble ureas.[17]
Phosphonium Salts PyBOP, BOPHighLowHigh efficiency, good for hindered substrates.[2][9]Phosphine oxides.

Experimental Protocols

Here are detailed, step-by-step protocols for common amide coupling procedures.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for challenging heterocyclic carboxylic acids.[6]

  • To a stirred solution of the heterocyclic carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add HATU (1.1 equivalents).

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-12 hours).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for less demanding substrates.[18]

  • Dissolve the heterocyclic carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism of Uronium Salt (HATU)-Mediated Coupling

hatu_mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Byproduct Tetramethylurea Amine R'-NH₂ (Amine)

HATU-mediated amide bond formation mechanism.

The reaction proceeds in two main stages. First, the carboxylic acid is deprotonated by a base. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to an OAt-active ester.[11][13][17] This active ester is then attacked by the amine nucleophile to form the stable amide bond, regenerating HOAt and producing tetramethylurea as a byproduct.[13][17]

Mechanism of Carbodiimide (EDC)-Mediated Coupling with HOBt

edc_mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Urea EDC Byproduct (Urea)

EDC/HOBt-mediated amide bond formation mechanism.

In this mechanism, the carbodiimide (EDC) first activates the carboxylic acid to form the highly reactive and unstable O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis and racemization.[4][16] The additive, HOBt, intercepts this intermediate to form a more stable HOBt-active ester. This active ester is less prone to side reactions and reacts cleanly with the amine to yield the desired amide.[5]

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). Asia Research News. Available at: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020-12-21). YouTube. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. (2021-10-20). Reddit. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). Tohoku University. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025-08-06). ResearchGate. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025-04-29). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters - ACS Publications. Available at: [Link]

  • amide coupling help. (2022-03-24). Reddit. Available at: [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026-01-16). Organic Letters - ACS Publications. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). Luxembourg Bio Technologies. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Growing Science. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02). Available at: [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026-01-09). American Chemical Society. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025-03-20). Reddit. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014-11-30). The Royal Society of Chemistry. Available at: [Link]

  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. Available at: [Link]

Sources

Technical Support Center: Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Imidazopyridine Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges in your synthetic endeavors. This resource is structured to offer both quick solutions and a deeper understanding of the underlying chemical principles to empower you in your research and development of these crucial heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during imidazopyridine synthesis.

Q1: My imidazopyridine synthesis is resulting in a very low yield. What are the most common reasons?

A1: Low yields in imidazopyridine synthesis can often be attributed to several factors: incomplete reaction, suboptimal pH, ineffective water removal, or competing side reactions. For condensation reactions, ensuring the reaction goes to completion may require adjusting the temperature or reaction time. The pH can be critical, with acidic conditions often favoring condensation with carboxylic acids. Since water is a byproduct of the cyclization, its effective removal using methods like a Dean-Stark trap can drive the reaction towards the product. Undesired side reactions, such as N-oxide formation or incomplete cyclization, can also consume starting materials, thus lowering the yield of the desired product.[1]

Q2: I'm observing the formation of multiple isomers during the N-alkylation of my imidazopyridine. How can I control the regioselectivity?

A2: The imidazopyridine scaffold possesses multiple nitrogen atoms (on both the imidazole and pyridine rings) that can be alkylated, leading to a mixture of regioisomers.[1][2] The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Key factors to consider are the choice of base and solvent. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF often favors alkylation on the imidazole nitrogen. Conversely, using a weaker base like potassium carbonate (K2CO3) may lead to different isomer ratios.[1][2] Screening different combinations of bases and solvents is a practical approach to optimize for the desired regioisomer.

Q3: My final product appears to have an unexpected oxygen atom, and I suspect N-oxide formation. How can I prevent this?

A3: The pyridine nitrogen in the imidazopyridine ring system is susceptible to oxidation, which leads to the formation of an N-oxide. This is particularly common when using oxidative conditions during the synthesis. To prevent this, it is crucial to carefully control the stoichiometry and strength of any oxidizing agents used. Opting for milder oxidants and maintaining precise control over reaction temperature and time can significantly minimize N-oxide formation.

Q4: The cyclization step of my synthesis seems to be incomplete, and I'm isolating an intermediate. What can I do to drive the reaction to completion?

A4: Incomplete cyclization is a frequent challenge, often resulting in the isolation of a stable intermediate. To promote the desired cyclization, consider increasing the reaction temperature or switching to a higher-boiling solvent to provide sufficient thermal energy. Since cyclization is a condensation reaction that eliminates water, ensuring its removal from the reaction mixture can help shift the equilibrium towards the final product.[1]

Troubleshooting Guide: Side Reactions & Optimization

This section provides a more detailed exploration of specific side reactions, their mechanisms, and actionable troubleshooting protocols.

Issue 1: Low Yield and Incomplete Reaction

Question: My condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound is sluggish and gives a low yield. How can I improve this?

Answer: Low yields in this classic imidazopyridine synthesis can stem from several factors related to reaction kinetics and equilibrium.

Underlying Causality: The formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls proceeds via a two-step mechanism: initial N-alkylation of the pyridine ring nitrogen to form a pyridinium salt intermediate, followed by an intramolecular cyclization.[2][3] If either of these steps is slow or reversible, the overall yield will be compromised.

Troubleshooting Protocol:

  • Temperature and Solvent Optimization:

    • Problem: Insufficient thermal energy to overcome the activation barrier for cyclization.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to 60-80 °C. Switching to a higher-boiling solvent such as DMF or refluxing ethanol can also be effective.[3]

  • Role of a Base:

    • Problem: The cyclization step involves the deprotonation of the exocyclic amino group, which can be slow.

    • Solution: The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can facilitate the deprotonation and subsequent intramolecular cyclization, leading to improved yields and milder reaction conditions.[2]

  • Water Removal:

    • Problem: The final cyclization step releases a molecule of water. If not removed, the equilibrium may not favor the product.

    • Solution: For reactions run at higher temperatures, a Dean-Stark apparatus is effective for azeotropic removal of water. Alternatively, the use of a chemical drying agent compatible with the reaction conditions can be employed.[1]

Experimental Protocol: Optimizing the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolRefluxing Ethanol or DMFIncreased temperature drives the reaction forward.
Base None1.1 eq. NaHCO₃Facilitates the final cyclization step.[2]
Temperature 60 °CRefluxProvides sufficient energy for cyclization.
Reaction Time 5 hoursMonitor by TLC until completionEnsures the reaction does not stop prematurely.
Issue 2: Formation of Regioisomers during N-Alkylation

Question: I am attempting to functionalize my synthesized imidazo[4,5-b]pyridine via N-alkylation, but I am obtaining a mixture of isomers. How can I achieve better regioselectivity?

Answer: The presence of multiple nucleophilic nitrogen atoms in the imidazo[4,5-b]pyridine core makes regioselective N-alkylation a significant challenge. The primary sites for alkylation are the imidazole ring nitrogens (N1 and N3) and the pyridine ring nitrogen (N4).[1] The tautomeric nature of the N-H proton in the imidazole ring further complicates this, allowing for alkylation at either N1 or N3.[2]

Underlying Causality: The outcome of the alkylation is a delicate balance of electronic and steric factors, which are influenced by the reaction conditions. The choice of base, solvent, and the nature of the alkylating agent all play a crucial role in determining which nitrogen atom is most nucleophilic.

Troubleshooting Workflow for Regiocontrol:

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Detailed Protocol for Regioselective N-Alkylation:

  • Screening of Bases:

    • Strong Base (e.g., NaH): Tends to deprotonate the imidazole N-H, leading to a higher proportion of imidazole-alkylated products.

    • Weak Base (e.g., K₂CO₃): May result in a different regioisomeric ratio, potentially favoring alkylation at the more basic pyridine nitrogen.[1][2]

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., DMF): Can influence the reactivity of the different nitrogen atoms.[1][2]

    • Nonpolar Solvents: Under basic conditions, nonpolar solvents may favor alkylation at the N3 position of the imidazole ring.[1]

Experimental Protocol: Screening for Regioselective N-Benzylation of an Imidazo[4,5-b]pyridine

ConditionBase (eq.)SolventExpected Major Isomer
A NaH (1.1)Anhydrous DMFImidazole N-alkylation
B K₂CO₃ (2.2)Anhydrous DMFMixture, potentially favoring pyridine N-alkylation
C K₂CO₃ (2.2)Anhydrous DioxaneMay alter the isomeric ratio
Issue 3: Side Reactions in Specific Synthetic Routes

This section delves into side reactions pertinent to well-known named reactions used for imidazopyridine synthesis.

Question: I am using the Tschitschibabin method to synthesize an imidazo[1,2-a]pyridine, but the yield is low and I'm getting significant byproducts. What are the likely side reactions?

Answer: The original Tschitschibabin synthesis, which involves the reaction of a 2-aminopyridine with an α-haloaldehyde or α-haloketone at high temperatures, can be prone to low yields and side product formation.[2][3]

Potential Side Reactions and Their Mechanisms:

  • Polymerization/Decomposition: The high temperatures (150-200 °C) initially used in this reaction can lead to the decomposition of starting materials and intermediates, resulting in complex mixtures and low yields.[2]

  • Dimerization: While more commonly reported as a side reaction in the related Chichibabin amination of pyridine, dimerization of the starting 2-aminopyridine or intermediates can occur under harsh conditions.[4]

Mitigation Strategies:

  • Milder Reaction Conditions: The use of a base like sodium bicarbonate allows the reaction to proceed at lower temperatures, significantly improving yields and reducing byproduct formation.[2]

  • Solvent-Free and Microwave-Assisted Conditions: Modern variations of this reaction often employ solvent-free conditions at lower temperatures (e.g., 60 °C) or utilize microwave irradiation to accelerate the reaction and minimize side products.[5]

Reaction Mechanism: Tschitschibabin Synthesis and a Key Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 2-Aminopyridine + α-Haloaldehyde B Pyridinium Salt Intermediate A->B N-Alkylation C Imidazo[1,2-a]pyridine B->C Intramolecular Cyclization (-H₂O) D Starting Materials/ Intermediates E Decomposition/ Polymerization Products D->E High Temperature

Caption: Main vs. side reaction pathways in Tschitschibabin synthesis.

Question: I am employing an Ortoleva-King type reaction for my imidazopyridine synthesis. What are the potential mechanistic complexities and side products I should be aware of?

Answer: The Ortoleva-King reaction, and its modern variations, are powerful methods for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, often using iodine as a catalyst or reagent.[6][7] However, the reaction mechanism can be complex, with competing pathways that may lead to different products.

Mechanistic Considerations and Potential Side Reactions:

  • Concurrent Ketimine and Ortoleva-King Intermediates: The reaction can proceed through two concurrent pathways: the formation of a ketimine intermediate or an Ortoleva-King type intermediate. The dominant pathway, and thus the final product distribution, can be influenced by the catalyst and the electronic nature of the substituents on both the acetophenone and pyridine starting materials. This can lead to the formation of differently substituted imidazopyridine isomers if not properly controlled.

  • Incomplete Cyclization/Oxidation: The reaction involves a cyclization followed by an oxidative aromatization step. If the oxidation is inefficient, dihydro-imidazopyridine intermediates may be present in the product mixture.

Optimization and Control:

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For example, copper(I) iodide has been shown to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines via a catalytic Ortoleva-King reaction.[6]

  • Reaction Conditions: Careful optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry is crucial for directing the reaction towards the desired product and minimizing the formation of byproducts. A one-pot, two-step procedure involving the initial Ortoleva-King reaction followed by base-mediated cyclization has been shown to be effective.[7]

Question: My Groebke-Blackburn-Bienaymé (GBB) reaction is not giving the expected product cleanly. What are the common pitfalls and side reactions in this multicomponent synthesis?

Answer: The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9] While highly efficient, the complexity of this multicomponent reaction means that side reactions can occur if the conditions are not optimized.

Common Issues and Side Reactions:

  • Imine Formation as a Rate-Limiting Step: The initial condensation of the 2-aminopyridine and the aldehyde to form an imine is a crucial step. In some cases, particularly in aqueous media, this step can be slow or reversible, leading to low overall conversion.[10]

  • Passerini and Ugi-type Side Products: Although the GBB reaction leads to a cyclized product, under certain conditions, side reactions resembling Passerini or Ugi reactions can occur, leading to linear, non-cyclized byproducts, especially if water is present.

  • Reactant Stoichiometry: The stoichiometry of the three components is critical. An excess of one component can lead to the formation of byproducts.

Troubleshooting and Optimization:

  • Catalyst and Dehydrating Agents: The use of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂), can significantly accelerate the reaction.[11][12] The addition of a dehydrating agent, like trimethyl orthoformate, can help to drive the initial imine formation and prevent water-mediated side reactions.[12]

  • Solvent Choice: The choice of solvent can influence the reaction rate and product purity. Alcohols like methanol are often used, and have been shown to act as co-catalysts in the GBB reaction.[13]

  • Purification: The purification of GBB products can sometimes be challenging due to the presence of closely related byproducts. Chromatographic purification is often necessary to obtain the final compound in high purity.[11]

Experimental Protocol: Optimization of a GBB Reaction

ParameterInitial ConditionOptimized ConditionRationale
Catalyst None10 mol% Sc(OTf)₃Lewis acid catalysis accelerates the reaction.[11]
Solvent Dichloromethane (DCM)2:1 DCM/MethanolMethanol can act as a co-catalyst.[11][13]
Additives NoneTrimethyl orthoformateActs as a dehydrating agent to promote imine formation.[12]
Temperature Room TemperatureMicrowave heating (120 °C)Accelerates the reaction, reducing reaction time.[11]

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH.
  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry.
  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction...
  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Semantic Scholar.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases.
  • Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach. CoLab.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Chichibabin reaction. Wikipedia.
  • Imidazopyridine derivatives from the Chichibabin reaction.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C

Sources

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity and basicity of the imidazo[1,2-a]pyridine scaffold present unique challenges that require carefully considered purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high purity for your target molecules.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Issue 1: My polar imidazo[1,2-a]pyridine derivative shows significant peak tailing or streaking on a silica gel column during normal-phase chromatography.

  • Question: Why is my basic compound exhibiting poor peak shape on silica, and how can I fix it?

  • Answer: Peak tailing of basic compounds like imidazo[1,2-a]pyridines on silica gel is a classic problem. It's primarily caused by strong ionic interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This leads to a non-uniform distribution of your compound as it moves through the column, resulting in a "streaky" or "tailed" peak.

    To counteract this, you need to suppress the acidic nature of the stationary phase:

    • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you can neutralize the active silanol sites.[2][3]

      • Recommended Modifiers: Triethylamine (TEA) or diisopropylethylamine (DIPEA) at a concentration of 0.1-1% (v/v) are excellent choices. For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as part of the mobile phase.[4]

    • Use a Deactivated Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider an alternative stationary phase:

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a superior choice for purifying basic compounds.[2][3]

      • Amino- or Cyano-Bonded Silica: These phases have a less acidic surface and can provide improved peak shapes for basic analytes.[2]

Issue 2: My polar imidazo[1,2-a]pyridine derivative has very poor or no retention on a C18 column in reversed-phase chromatography (RPC).

  • Question: My compound elutes in the solvent front during reversed-phase HPLC. How can I increase its retention?

  • Answer: This is a common challenge with highly polar molecules in reversed-phase chromatography.[5] The non-polar C18 stationary phase has little affinity for your polar compound, causing it to travel with the polar mobile phase and elute very quickly.[1]

    Here are several strategies to enhance retention:

    • Switch to a More Polar Stationary Phase:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups integrated within the alkyl chains or at the surface, which increases their affinity for polar analytes.[2][5]

      • Phenyl Phases: These can offer alternative selectivity through π-π interactions with the aromatic system of your imidazo[1,2-a]pyridine.[2]

    • Modify the Mobile Phase:

      • Decrease Organic Modifier Concentration: Using a lower percentage of acetonitrile or methanol in your mobile phase will make it more polar, thereby increasing the retention of your polar compound.[5]

      • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex with your charged molecule, increasing its hydrophobicity and retention on the C18 column.[2] Be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[6]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[2][7] In this mode, water acts as the strong eluting solvent.[2]

Issue 3: My compound "oils out" during crystallization instead of forming solid crystals.

  • Question: I'm trying to crystallize my product, but it's separating as an oil. What's causing this and what should I do?

  • Answer: "Oiling out" typically occurs when the solution is too supersaturated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of your compound.[8] The presence of impurities can also inhibit crystal formation.[3]

    Here are some troubleshooting steps:

    • Add More Solvent: Gently heat the mixture to dissolve the oil, then add a small amount of the hot solvent to reduce the saturation. Allow the solution to cool down very slowly.[3][8]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][8]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[3][8]

    • Change the Solvent System: Try a different solvent or a mixture of solvents. An effective technique is to dissolve your compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy, then allow it to stand.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification strategy for a novel polar imidazo[1,2-a]pyridine derivative?

A1: The best starting point is a thorough analysis using Thin Layer Chromatography (TLC). TLC is an invaluable tool for quickly assessing the polarity of your compound and identifying a suitable solvent system for column chromatography.[3] An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a silica gel column.[8]

Decision Workflow for Purification Method Selection

Purification_Workflow start Crude Polar Imidazo[1,2-a]pyridine tlc_analysis Perform TLC Analysis (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc_analysis rf_check Is Rf between 0.2-0.4? tlc_analysis->rf_check is_streaking Is there streaking? rf_check->is_streaking Yes low_rf Compound has very low Rf or doesn't move rf_check->low_rf No (Low Rf) high_rf Compound has very high Rf rf_check->high_rf No (High Rf) normal_phase Normal-Phase Chromatography (Silica Gel) is_streaking->normal_phase No add_modifier Add Basic Modifier to Eluent (e.g., 0.5% TEA) is_streaking->add_modifier Yes crystallization Attempt Crystallization normal_phase->crystallization add_modifier->normal_phase hilic Consider HILIC low_rf->hilic reverse_phase Consider Reversed-Phase Chromatography high_rf->reverse_phase hilic->crystallization reverse_phase->crystallization final_product Pure Product crystallization->final_product

Caption: Decision workflow for selecting a purification method.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar imidazo[1,2-a]pyridines?

A2: Yes, Supercritical Fluid Chromatography (SFC) is emerging as a powerful technique for the purification of polar compounds.[9] Traditionally viewed as a normal-phase technique, modern SFC can effectively handle a wide range of polarities.[10][11] By using polar co-solvents (modifiers) like methanol with the supercritical CO₂ mobile phase, it's possible to elute and separate polar molecules.[10][12] SFC offers advantages such as faster separations and reduced consumption of organic solvents.[9]

Q3: My imidazo[1,2-a]pyridine derivative is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A3: If your compound is a salt, it will be highly polar and likely water-soluble.

  • Normal-Phase Chromatography: It will likely have very strong retention on silica gel and may not elute even with highly polar solvents.

  • Reversed-Phase Chromatography: It may have insufficient retention.

  • Recommended Techniques:

    • Neutralization: You can often improve chromatographic behavior by neutralizing the salt. This can be done through a liquid-liquid extraction with a basic aqueous solution (like sodium bicarbonate) to generate the free base, which is less polar and more amenable to standard chromatography.

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and is well-suited for purifying salts.[5]

    • HILIC: This is also an excellent option for purifying polar salts.[7]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Imidazo[1,2-a]pyridines

TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Issues & Solutions
Normal-Phase (NPC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc)Moderately polar, basic compoundsCost-effective, well-establishedIssue: Peak tailing. Solution: Add basic modifier (e.g., TEA).[2][3]
Reversed-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/ACN)Compounds with some hydrophobic characterHigh resolution, MS-compatibleIssue: Poor retention. Solution: Use polar-endcapped column or HILIC.[5]
HILIC Polar (e.g., Silica, Amide)High organic + small aqueous portionHighly polar, water-soluble compoundsGood retention for polar analytesIssue: Sample solubility. Solution: Dissolve in a small amount of strong solvent (e.g., water/DMSO).[2]
SFC Various polar columnsSupercritical CO₂ + polar modifierWide range of polaritiesFast, reduced solvent useRequires specialized equipment

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography with a Basic Modifier

This protocol details the purification of a basic imidazo[1,2-a]pyridine derivative that exhibits peak tailing in a standard silica gel system.

  • Solvent System Selection:

    • Perform TLC analysis using a mobile phase such as 95:5 dichloromethane/methanol.

    • If streaking is observed, prepare a new eluent containing a basic modifier. For example: 94.5:5:0.5 dichloromethane/methanol/triethylamine.

    • Adjust the solvent ratio until the target compound has an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., dichloromethane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.

    • Drain the excess solvent until the level is just above the silica surface. Crucially, do not let the column run dry. [8]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for compounds with poor solubility, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purification Troubleshooting Logic

Troubleshooting_Logic start Purification Problem problem_type Identify Problem Type start->problem_type chrom_problem Chromatography Issue problem_type->chrom_problem Chromatography cryst_problem Crystallization Issue problem_type->cryst_problem Crystallization peak_shape Poor Peak Shape (Tailing/Streaking) chrom_problem->peak_shape retention Poor Retention (Low Rf / Elutes in void) chrom_problem->retention no_elution Compound Not Eluting chrom_problem->no_elution sol_peak Add Basic Modifier (TEA/NH3) Use Alumina or Amino-column peak_shape->sol_peak sol_retention Switch to HILIC Use Polar-Embedded RP Column retention->sol_retention sol_elution Increase Eluent Polarity Drastically Check for Decomposition on Silica no_elution->sol_elution oiling_out Compound 'Oils Out' cryst_problem->oiling_out no_crystals No Crystals Form cryst_problem->no_crystals sol_oiling Add More Solvent & Cool Slowly Use Seed Crystal / Scratch Flask oiling_out->sol_oiling sol_no_cryst Try Different Solvent System Add Anti-Solvent no_crystals->sol_no_cryst

Sources

improving yield in the cyclization step of imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Imidazopyridine Synthesis

Welcome to the technical support center dedicated to enhancing the yield and purity of the cyclization step in imidazopyridine synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this critical reaction. Here, we address common challenges with in-depth, evidence-based solutions.

Troubleshooting Guide: Low Yield in Imidazopyridine Cyclization

The synthesis of the imidazopyridine core, a privileged scaffold in medicinal chemistry, often hinges on an efficient cyclization step. Low yields can stem from a variety of factors, from suboptimal reaction conditions to substrate-specific issues. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Incomplete Conversion of Starting Materials

Symptom: TLC or LC-MS analysis shows significant amounts of unreacted aminopyridine or aldehyde/keto starting material.

Possible Causes & Solutions:

  • Insufficient Activation of the Carbonyl Group: The initial condensation between the aminopyridine and the carbonyl compound to form the Schiff base (imine intermediate) is a critical, often rate-limiting, step.

    • Expert Insight: Inadequate activation of the carbonyl electrophile is a frequent culprit. While many protocols operate under neutral conditions, mild acidic catalysis can significantly accelerate imine formation. However, excessive acidity can protonate the aminopyridine, rendering it non-nucleophilic.

    • Troubleshooting Protocol:

      • pH Optimization: Introduce a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH). Start with 0.1 mol% and incrementally increase, monitoring the reaction progress.

      • Lewis Acid Catalysis: For particularly unreactive carbonyls, consider using a Lewis acid like TiCl₄ or ZnCl₂ to enhance electrophilicity. These must be used under strictly anhydrous conditions.

  • Suboptimal Reaction Temperature:

    • Expert Insight: The cyclization step is often thermodynamically favorable but may have a significant kinetic barrier. Insufficient thermal energy can lead to stalled reactions.

    • Troubleshooting Protocol:

      • Stepwise Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor for both starting material consumption and by-product formation.

      • Microwave Irradiation: For thermally stable compounds, microwave synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

Issue 2: Formation of Undesired By-products

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating side reactions are competing with the desired cyclization.

Possible Causes & Solutions:

  • Oxidative Side Reactions:

    • Expert Insight: The imidazopyridine ring is susceptible to oxidation, especially under harsh conditions or in the presence of certain catalysts. This can lead to the formation of N-oxides or other oxidized species.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. Degas the solvent prior to use.

      • Antioxidant Additives: In some cases, adding a small quantity of an antioxidant like butylated hydroxytoluene (BHT) can suppress oxidative degradation.

  • Polymerization or Tar Formation:

    • Expert Insight: Highly reactive aldehydes or forcing conditions (e.g., excessive heat or strong acid) can lead to polymerization of the starting materials or intermediates.

    • Troubleshooting Protocol:

      • Controlled Reagent Addition: Instead of adding all reagents at once, try slow, controlled addition of the aldehyde to the solution of the aminopyridine. This keeps the instantaneous concentration of the reactive species low.

      • Solvent Choice: The choice of solvent can greatly influence reaction outcomes. Aprotic polar solvents like DMF or DMSO can facilitate the desired reaction pathway, while less polar solvents might promote aggregation and polymerization.

Decision-Making Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the cyclization step.

G start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion (but low isolated yield) check_conversion->complete No optimize_temp Increase Temperature (Stepwise) incomplete->optimize_temp add_catalyst Add Mild Acid Catalyst (e.g., AcOH, p-TsOH) incomplete->add_catalyst byproducts Significant By-products Present? complete->byproducts check_atmosphere Ensure Inert Atmosphere (N2/Ar) byproducts->check_atmosphere Yes purification Optimize Purification (e.g., column chromatography, recrystallization) byproducts->purification No slow_addition Implement Slow Addition of Reagents byproducts->slow_addition Yes end Improved Yield optimize_temp->end add_catalyst->end check_atmosphere->end purification->end slow_addition->end

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization step in imidazopyridine synthesis?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, high-boiling point, polar aprotic solvents are generally preferred.

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they can solubilize a wide range of substrates and intermediates and allow for higher reaction temperatures.

  • Toluene or xylene are often used, particularly in reactions that require azeotropic removal of water to drive the initial imine formation.

  • Ethanol or isopropanol can also be effective, especially in greener synthesis approaches, but may require longer reaction times or higher temperatures.

Q2: My reaction works well at a small scale, but the yield drops upon scale-up. Why?

A2: This is a common issue in process chemistry. The primary reasons for yield drop on scale-up are often related to mass and heat transfer limitations.

  • Mixing: In larger reaction vessels, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to by-product formation. Ensure your stirring is vigorous and that the vessel geometry allows for good mixing.

  • Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat evenly and control exotherms. This can lead to temperature gradients within the reactor. A jacketed reactor with controlled heating is recommended for larger scales.

  • Reagent Addition: As mentioned previously, slow, controlled addition of reagents becomes even more critical at a larger scale to manage reaction rates and heat generation.

Q3: Can I use a one-pot method for the synthesis of imidazopyridines?

A3: Yes, one-pot methodologies are highly desirable for their efficiency and are well-documented for imidazopyridine synthesis. The Groebke-Blackburn-Bienaymé reaction is a prominent example of a one-pot, three-component reaction to synthesize imidazo[1,2-a]pyridines.

  • Mechanism Overview: This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, which come together in the presence of a catalyst (often a Lewis or Brønsted acid) to form the final product in a single step.

  • Advantages: This approach reduces waste, saves time, and simplifies the purification process by eliminating the need to isolate intermediates.

  • Considerations: Optimization of component stoichiometry and reaction conditions is crucial for the success of these multi-component reactions.

Q4: How can I minimize the formation of regioisomers?

A4: The formation of regioisomers can be a challenge when using substituted aminopyridines. The regioselectivity is largely governed by the electronic and steric properties of the substituents on the pyridine ring.

  • Electronic Effects: Electron-donating groups on the pyridine ring can influence the nucleophilicity of the ring nitrogen atoms, directing the cyclization.

  • Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the reaction, favoring cyclization at a less hindered position.

  • Computational Modeling: In complex cases, density functional theory (DFT) calculations can be a powerful tool to predict the most likely regioisomer, saving significant experimental time.

General Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclization to form an imidazopyridine scaffold.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Aminopyridine Aminopyridine Schiff Base (Imine) Schiff Base (Imine) Aminopyridine->Schiff Base (Imine) + Aldehyde - H2O Cyclized Intermediate Cyclized Intermediate Schiff Base (Imine)->Cyclized Intermediate Imidazopyridine Imidazopyridine Cyclized Intermediate->Imidazopyridine - H+

Caption: Simplified imidazopyridine formation mechanism.

References

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines. Molecules Journal. Available at: [Link]

  • A review on the synthesis of imidazo[1,2-a]pyridines. Synthetic Communications. Available at: [Link]

  • Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Available at: [Link]

preventing byproduct formation in Suzuki coupling of imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Imidazopyridines

A Guide to Preventing Byproduct Formation and Optimizing Reaction Efficiency

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of imidazopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. This resource is structured to address common challenges and provide actionable solutions to help you achieve clean, high-yielding reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each question is followed by an in-depth explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: I am observing a significant amount of homocoupling of my boronic acid/ester. What is causing this and how can I prevent it?

Root Cause Analysis:

Homocoupling of boronic acids or their esters to form a symmetrical biaryl byproduct is a common issue in Suzuki-Miyaura reactions. This side reaction is primarily mediated by palladium(II) species in the presence of oxygen.[1][2] If your Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species, these Pd(II) intermediates can react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2] This is particularly problematic with electron-rich boronic acids.

Troubleshooting Protocol:

  • Ensure a Scrupulously Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.

    • Degassing: Degas your solvent(s) thoroughly before use. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can be sufficient for many applications.

    • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use glassware that has been oven-dried or flame-dried to remove adsorbed moisture and oxygen.

    • Reagent Handling: Add all reagents under a counterflow of inert gas.

  • Catalyst Selection and Handling:

    • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Careful Use of Pd(II) Precatalysts: If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote efficient in situ reduction to Pd(0). The addition of a phosphine ligand is often crucial for this reduction.

    • Consider a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).

  • Slow Addition of the Boronic Ester: Adding the boronic ester slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

  • Optimize Reaction Parameters:

    • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.

    • Base Selection: The choice of base can influence the rate of the desired reaction versus side reactions. For imidazopyridines, inorganic bases like K₂CO₃ or CsF are often effective.[4][5]

Question 2: My major byproduct is the protodeborylated arene. How can I minimize this side reaction?

Root Cause Analysis:

Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene from your boronic acid or ester.[6] This is a common issue, especially with heteroaryl boronic acids like those derived from imidazopyridine, which are more susceptible to this side reaction.[7] The reaction can be catalyzed by acid or base and is often promoted by the presence of water.[7][8]

Troubleshooting Protocol:

  • Use Boronic Esters Instead of Acids: Boronic esters, particularly pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[8] The bulky protecting group sterically shields the boron center from attack.

    • Consider Alternative Protecting Groups: For particularly sensitive substrates, consider using more robust protecting groups like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[6][9]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeborylation. This requires the use of dried solvents and reagents.

  • Choice of Base and Solvent:

    • Base: Use a non-hydroxide base to minimize the presence of water. Anhydrous K₃PO₄ or CsF are often good choices.[10]

    • Solvent: The choice of solvent can influence the rate of protodeborylation. Aprotic solvents are generally preferred. Solvents can also affect the selectivity of the reaction.[11]

  • Optimize Reaction Kinetics: The goal is to have the rate of the Suzuki coupling be significantly faster than the rate of protodeborylation.

    • Catalyst and Ligand: Employ a highly active catalyst system to accelerate the cross-coupling. Bulky, electron-rich ligands like SPhos or XPhos have been shown to be effective for challenging couplings of N-heterocycles.[12]

    • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeborylation. It is important to find the optimal temperature that favors the Suzuki coupling.

Question 3: I am observing dehalogenation of my halo-imidazopyridine starting material. What is causing this and how can I fix it?

Root Cause Analysis:

Dehalogenation is the replacement of the halogen on your imidazopyridine with a hydrogen atom. This can occur through a few potential mechanisms. One common pathway involves the oxidative addition of the halo-imidazopyridine to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. The source of the hydride can be from the solvent, base, or even the boronic acid reagent under certain conditions.

Troubleshooting Protocol:

  • Scrutinize Your Reagents for Hydride Sources:

    • Solvents: Ethereal solvents like THF can be a source of hydrides, especially if they are not freshly distilled. Consider using alternative solvents like dioxane or toluene.

    • Base: Some bases can act as hydride donors. Ensure your base is pure and dry.

  • Optimize the Catalyst System:

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (the desired step) and side reactions. Using bulky, electron-rich phosphine ligands can promote the desired C-C bond formation.

  • Control Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.

  • Consider the Boronic Acid Reagent: In some cases, the boronic acid itself or its byproducts can be a source of hydrides. Ensure you are using a high-purity boronic acid or ester.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for the Suzuki coupling of imidazopyridines?

While there is no single "best" catalyst system for all substrates, a good starting point for imidazopyridines is often a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[13] These ligands are known to be effective for the coupling of electron-deficient and sterically hindered heteroaryl halides. For less challenging couplings, Pd(PPh₃)₄ can also be effective.[4]

Q2: Which base should I choose for my imidazopyridine Suzuki coupling?

The choice of base is crucial. For imidazopyridines, inorganic bases are generally preferred. K₂CO₃ and K₃PO₄ are commonly used and often give good results.[4][10] CsF is another excellent option, particularly when using boronic esters, as it can also act as a fluoride source to activate the boron species.[5] The strength of the base can affect the reaction rate and selectivity, so it is a parameter worth screening for your specific substrate combination.[14]

Q3: What are the best solvents for Suzuki coupling of imidazopyridines?

Aprotic solvents are typically used. Common choices include 1,4-dioxane, toluene, and DMF. Often, a mixture of an organic solvent with a small amount of water is used, as water can help to dissolve the inorganic base and facilitate the transmetalation step.[5] However, as mentioned earlier, water can also promote protodeborylation, so a careful balance is needed. For sensitive substrates, anhydrous conditions may be necessary. The solvent can also play a role in the selectivity of the reaction.[11][15]

Q4: How can I improve the reproducibility of my Suzuki coupling reactions?

Reproducibility issues often stem from variations in reagent quality and reaction setup.

  • Reagent Purity: Use high-purity, dry reagents and solvents.

  • Inert Atmosphere: Consistently maintain a rigorously inert atmosphere.

  • Precise Measurements: Accurately measure all reagents, especially the catalyst and ligand.

  • Consistent Heating: Ensure uniform and consistent heating of the reaction mixture.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Halo-Imidazopyridines
ParameterRecommendationRationale
Halo-Imidazopyridine 1.0 equivThe limiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common and effective palladium sources.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that are effective for N-heterocycles.
Base K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv)Strong, non-nucleophilic bases that are generally effective.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents with a small amount of water to aid solubility.
Temperature 80-110 °CA good starting range for many Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-Imidazopyridine

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • Halo-imidazopyridine (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Deionized water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add the halo-imidazopyridine (1.0 mmol), arylboronic acid or pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane (10 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[16]

Visualizing Reaction Pathways

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar²-B(OR)₂ ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Byproduct Pathways

Byproduct_Pathways cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Homocoupling cluster_proto Protodeborylation ArPdX Ar¹-Pd(II)L₂-X Product Ar¹-Ar² ArPdX->Product Transmetalation & Reductive Elimination ArB Ar²-B(OR)₂ PdII Pd(II) Homocoupling_Product Ar²-Ar² PdII->Homocoupling_Product O₂ present ArB_homo 2 x Ar²-B(OR)₂ ArB_proto Ar²-B(OR)₂ Proto_Product Ar²-H ArB_proto->Proto_Product H₂O / H⁺ / OH⁻

Caption: Competing pathways leading to common byproducts in Suzuki coupling.

References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. Available from: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. Available from: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. Available from: [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Suzuki-Miyaura. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available from: [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ARKIVOC. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scale-Up of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important heterocyclic compounds. Imidazo[1,2-a]pyridines are a versatile class of nitrogen-fused heterocycles with significant applications in medicinal chemistry and materials science.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful scale-up of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of imidazo[1,2-a]pyridine synthesis in a question-and-answer format.

Question 1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes?

Answer: A decrease in yield upon scale-up is a frequent challenge and can stem from several factors related to mass and heat transfer, as well as changes in reaction kinetics.

  • Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities, thereby reducing the yield of the desired product. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture.

  • Heat Transfer Issues: Many syntheses of imidazo[1,2-a]pyridines are exothermic. What might be easily dissipated in a round-bottom flask can lead to a significant temperature increase in a large reactor. This can accelerate decomposition or side reactions. A thorough thermal hazard evaluation is crucial before any scale-up.[2] Consider using a jacketed reactor with a reliable temperature control unit.

  • Extended Reaction Times: A longer reaction time on a larger scale can expose the product and intermediates to harsh conditions for a prolonged period, leading to degradation. It's important to monitor the reaction progress closely using in-process controls (IPCs) like TLC or HPLC to determine the optimal reaction time.

  • Changes in Reagent Addition Rate: The rate of addition of a key reagent can be critical. A slow, controlled addition on a larger scale is often necessary to manage the reaction exotherm and minimize side reactions.

Question 2: I am observing a new, significant impurity in my crude product at the kilogram scale that was minor at the lab scale. How do I identify and mitigate it?

Answer: The appearance of new impurities upon scale-up often points to subtle changes in the reaction environment that favor alternative reaction pathways.

  • Identify the Impurity: The first step is to isolate and characterize the impurity using techniques like preparative HPLC, followed by structural elucidation using NMR and mass spectrometry.

  • Hypothesize the Formation Pathway: Once the structure is known, you can propose a plausible mechanism for its formation. Common side reactions in imidazo[1,2-a]pyridine synthesis include dimerization of starting materials, over-alkylation, or reactions with the solvent.

  • Modify Reaction Conditions: Based on the hypothesized pathway, you can adjust the reaction conditions to disfavor impurity formation. This could involve:

    • Lowering the reaction temperature: To reduce the rate of the side reaction.

    • Changing the order of addition of reagents: To minimize the concentration of a reactive intermediate.

    • Using a different solvent: To alter the solubility of reactants and intermediates.

    • Adjusting the stoichiometry: A slight excess of one reactant might suppress a particular side reaction.

Question 3: My product is difficult to purify at a larger scale using column chromatography. What are some alternative purification strategies?

Answer: While column chromatography is a powerful tool at the lab scale, it can be impractical and costly for large quantities. Consider these alternatives:

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds.[3] Experiment with different solvent systems to find conditions that provide good recovery and high purity. Seeding the solution with a small amount of pure product can often induce crystallization.

  • Recrystallization: If your crude product is already a solid but has impurities, recrystallization from a suitable solvent can significantly improve its purity.[4]

  • Salt Formation: If your imidazo[1,2-a]pyridine has a basic nitrogen, you can form a salt (e.g., hydrochloride or sulfate) which may have different solubility properties, allowing for purification by precipitation or crystallization.[5]

  • Slurry Washing: Suspending the crude solid in a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-a]pyridines?

A1: Process safety is paramount.[2] Key considerations include:

  • Thermal Hazard Assessment: As mentioned, many of these reactions are exothermic. A differential scanning calorimetry (DSC) or reaction calorimetry study is essential to understand the heat of reaction and the potential for a thermal runaway.[6][7][8][9][10]

  • Process Safety Management (PSM): For syntheses involving highly hazardous chemicals, a comprehensive PSM program is required by regulations like OSHA's 29 CFR 1910.119.[11][12][13][14] This involves a systematic approach to identifying, evaluating, and controlling process hazards.

  • Material and Reagent Handling: Ensure you have the proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) for handling all chemicals.

  • Pressure and Gas Evolution: Some reactions may generate gas. Ensure the reactor is properly vented to prevent pressure buildup.

Q2: Which synthetic route for imidazo[1,2-a]pyridines is generally most amenable to scale-up?

A2: While several methods exist, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction are often favored for their efficiency and atom economy.[1][15][16][17][18][19][20][21] One-pot procedures that minimize intermediate isolations are also advantageous at scale.[16][21][22] However, the optimal route will always depend on the specific target molecule and available starting materials. A thorough route scouting and process development effort is always recommended.

Q3: How can I effectively monitor the progress of my large-scale reaction?

A3: In-process controls (IPCs) are critical for monitoring reaction progress and ensuring consistency between batches. Common IPC techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.

  • Gas Chromatography (GC): Useful for volatile starting materials and products.

  • Spectroscopic Methods (e.g., FT-IR, NMR): Can be used for real-time monitoring in some cases.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the scale-up synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine via a copper-catalyzed A³-coupling reaction, a method known for its efficiency and use of greener media.[23]

Protocol: Gram-Scale Synthesis of 2-Phenyl-3-benzylimidazo[1,2-a]pyridine

Materials and Equipment:

  • Jacketed glass reactor (1 L) with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Temperature control unit (circulating bath).

  • Addition funnel.

  • Filtration apparatus (Büchner funnel and flask).

  • Vacuum oven.

  • 2-Aminopyridine

  • Benzaldehyde

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reactor Setup: Assemble the 1 L jacketed reactor system and ensure it is clean, dry, and inerted with nitrogen.

  • Charge Reactants: To the reactor, add 2-aminopyridine (e.g., 20 mmol), benzaldehyde (e.g., 20 mmol), and phenylacetylene (e.g., 24 mmol) in deionized water.[23]

  • Catalyst Preparation: In a separate beaker, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in deionized water to form the active Cu(I) catalyst in situ.[23]

  • Reaction Initiation: Add the catalyst solution to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.[23] Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete (typically 6 hours), cool the mixture to room temperature.[23]

  • Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-3-benzylimidazo[1,2-a]pyridine.

Data Presentation: Comparison of Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ortoleva-King Reaction 2-aminopyridine, AcetophenoneI₂, NaOH (aq)Neat (step 1), Water (step 2)110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)40-60[1]
Groebke-Blackburn-Bienaymé 2-aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolRoom Temp8up to 95[1]
Green A³ Coupling 2-aminopyridine, Aldehyde, AlkyneCu(II)-AscorbateWater50687[23]

Visualizations

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Intramolecular Cyclization & Dehydration G Low Yield? Low Yield? Check Mixing Check Mixing Low Yield?->Check Mixing Yes Check Temperature Control Check Temperature Control Low Yield?->Check Temperature Control Yes Optimize Reaction Time Optimize Reaction Time Low Yield?->Optimize Reaction Time Yes New Impurity? New Impurity? Isolate & Characterize Isolate & Characterize New Impurity?->Isolate & Characterize Yes Purification Issue? Purification Issue? Try Crystallization Try Crystallization Purification Issue?->Try Crystallization Yes Consider Salt Formation Consider Salt Formation Purification Issue?->Consider Salt Formation Yes Modify Conditions Modify Conditions Isolate & Characterize->Modify Conditions

Caption: A decision tree for troubleshooting common scale-up problems.

References

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019-01-30).
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.).
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect.
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (n.d.).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... (2022-06-22). ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity... (2024-08-01). Beilstein Journals.
  • A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Benchchem.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction... (2025-06-12). ACS Organic & Inorganic Au.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity... (2025-12-25).
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction... (n.d.). SciELO.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019-03-01). ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-08).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024-07-24). PubMed Central.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • A Guide to OSHA's Process Safety Management (PSM) Standard. (2025-10-10). SafetyCulture.
  • Focus Article: A New Approach to Process Safety Management. (n.d.). DEKRA.
  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.).
  • OSHA Process Safety Management: Complete Guide (2025). (2025-06-13). Field1st.
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). Journal of Medicinal Chemistry.
  • Process Safety. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). PubMed Central.
  • Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. (n.d.).
  • Thermal Runaway Risks. (2025-10-01). YouTube.
  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change M
  • Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. (n.d.).
  • Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. (2025-04-19). PubMed.

Sources

Technical Support Center: Managing Poor Solubility of Imidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its fused, often planar and lipophilic nature frequently leads to significant solubility challenges during synthesis, purification, and formulation.[4]

This guide provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve solubility-related roadblocks effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about solubility issues with imidazo[1,2-a]pyridine intermediates.

Q1: Why are my imidazo[1,2-a]pyridine intermediates so often poorly soluble?

A: The poor solubility of this scaffold is rooted in its fundamental physicochemical properties. Fused bicyclic ring systems like imidazo[1,2-a]pyridine are often rigid and planar, which promotes efficient packing into a stable crystal lattice. This high lattice energy means that a significant amount of energy is required for solvent molecules to break the crystal apart and solvate the individual molecules. Furthermore, many analogues, particularly those developed as kinase inhibitors or CNS agents, are designed with lipophilic substituents to enhance membrane permeability, which inadvertently decreases their aqueous solubility.[4]

Q2: An intermediate has crashed out of my reaction. What are the immediate first-line strategies to get it back into solution?

A: When precipitation occurs mid-reaction, the primary goal is to redissolve the material without compromising the reaction's integrity. Consider these immediate actions:

  • Increase Temperature: Gently warming the reaction mixture can often provide the necessary energy to overcome the lattice forces and increase the compound's saturation point in the solvent.

  • Add a Co-solvent: If temperature alone is insufficient, carefully add a small amount of a stronger, miscible co-solvent. For reactions in moderately polar solvents like ethanol or acetonitrile, adding a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.

  • Apply Sonication: Using an ultrasonic bath can help break up solid agglomerates, increasing the surface area available for dissolution and providing localized energy.

  • Increase Dilution: Adding more of the primary reaction solvent can sometimes be sufficient if the concentration is only slightly above its saturation point.

Q3: How can I proactively manage solubility during the synthesis and purification stages?

A: Proactive management is key. During synthesis, if you anticipate solubility issues based on the structure (e.g., high calculated logP, planar aromatic systems), start with a more robust solvent system like DMF or N-methyl-2-pyrrolidone (NMP), or use a higher solvent volume from the outset.

For purification, especially recrystallization, a systematic solvent screen is invaluable. If the product precipitates from the purification solvent (e.g., ethyl acetate/hexane), this indicates it is a good candidate for recrystallization. The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Methanol is often a good starting point for recrystallization of imidazo[1,2-a]pyridine products.[5]

Part 2: Troubleshooting Guides for Specific Scenarios

This section uses a problem-and-solution format to address specific experimental challenges.

Scenario 1: Reaction Work-up & Extraction

Q: My imidazo[1,2-a]pyridine product is precipitating at the interface during aqueous work-up. How can I recover my product without significant loss?

A: This is a classic sign of a compound that is poorly soluble in both the aqueous and the primary organic extraction solvent.

  • Causality: The product is likely not polar enough to be soluble in the aqueous layer but too polar or crystalline to remain fully dissolved in a non-polar organic solvent like ethyl acetate once impurities are washed away.

  • Solution Strategy:

    • Switch to a Stronger Organic Solvent: Replace or supplement the ethyl acetate with a solvent that has a higher solubilizing capacity, such as dichloromethane (DCM) or a 9:1 mixture of DCM and methanol.

    • Filter, then Extract: If the precipitate is substantial, filter the entire biphasic mixture to collect the solid. Then, perform the extraction on the filtrate to recover any dissolved product. The collected solid can be washed separately and combined with the extracted material later.

    • Avoid Crashing Out: Before adding the aqueous layer, consider diluting the organic layer significantly. This keeps the concentration of your product further from its saturation point, preventing premature precipitation.

Scenario 2: Purification & Isolation

Q: I can't dissolve my crude product for loading onto a silica gel column. The solvents that dissolve it (like pure DCM/MeOH) seem too polar for good separation.

A: This is a common dilemma balancing solubility and chromatographic resolution.

  • Causality: The high crystal lattice energy of the solid requires a highly polar solvent system to break it apart. However, this same polar system will act as a strong eluent on silica gel, potentially causing all compounds to elute together at the solvent front.

  • Solution Strategy: Dry Loading

    • Dissolve your crude product in a minimal amount of a strong solvent in which it is freely soluble (e.g., DCM, methanol, or acetone).

    • Add an inert solid support (e.g., silica gel, Celite®) to this solution, creating a thin slurry.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This powder now contains your compound adsorbed onto the support.

    • Load this powder directly onto the top of your pre-packed chromatography column. This technique ensures your compound is introduced to the column in a solid phase, allowing you to begin the elution with a much less polar (and more selective) mobile phase.

Scenario 3: Final Compound Handling for Biological Screening

Q: My final, purified imidazo[1,2-a]pyridine has extremely low aqueous solubility (<1 µM), making it impossible to prepare stock solutions for biological assays. What are my options?

A: Addressing the poor aqueous solubility of a final compound is a critical step in drug discovery. The strategy depends on whether you can modify the molecule or must work with the existing structure.

  • Causality: The compound's lipophilicity and crystallinity are preventing interaction with water molecules.

  • Solution Workflow: A multi-pronged approach is often necessary, starting with simple formulation adjustments and progressing to more complex chemical or physical modifications.

    G Start Poor Aqueous Solubility (<1 µM) pH_Mod Is there an ionizable center? Start->pH_Mod Adjust_pH Adjust pH to form salt in situ (e.g., use HCl or NaOH) pH_Mod->Adjust_pH Yes Co_Solvent Use Co-solvents (e.g., DMSO, PEG400) pH_Mod->Co_Solvent No Formulation Advanced Formulation Adjust_pH->Formulation If insufficient Co_Solvent->Formulation If insufficient Amorphous Create Amorphous Solid Dispersion (ASD) Formulation->Amorphous Lipid Use Lipid-Based Systems (e.g., SEDDS) Formulation->Lipid SAR Chemical Modification (SAR) Formulation->SAR Parallel Path Add_Polar Introduce Polar Groups (e.g., pyridyl, sulfonyl) SAR->Add_Polar Reduce_cLogP Reduce Lipophilicity (lower cLogP) SAR->Reduce_cLogP

    Caption: Decision workflow for enhancing aqueous solubility.

  • Detailed Strategies:

    • pH Adjustment & Salt Formation: If your molecule has a basic nitrogen (like the pyridine ring) or an acidic proton, you can dramatically increase solubility by adjusting the pH of the aqueous medium to form a salt in situ.[6][7][8] This is the most common and effective method for ionizable drugs.[7]

    • Co-solvents and Surfactants: For non-ionizable compounds, or if pH adjustment is not sufficient, using co-solvents like DMSO or formulating with surfactants can help. Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6][7][8]

    • Chemical Modification (Structure-Activity Relationship Driven): If you are in the lead optimization phase, modifying the molecule is a powerful strategy.

      • Introduce Polar Groups: Studies on imidazo[1,2-a]pyridines have shown that introducing polar moieties, such as a pyridyl group or a sulfonamide, can improve solubility while retaining or even enhancing biological activity.[9][10][11]

      • Reduce Lipophilicity (cLogP): Systematically replace lipophilic groups with more polar ones to lower the overall calculated logP, which is often correlated with solubility.[9]

    • Physical State Modification:

      • Amorphous Solid Dispersions (ASDs): Converting a crystalline API into its amorphous (non-crystalline) form by dispersing it in a polymer matrix can significantly enhance solubility by eliminating the crystal lattice energy barrier.[6][12]

      • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][7][12]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Purification

This protocol provides a structured method to identify a suitable solvent system for either chromatography or recrystallization.

  • Preparation: Place a small, consistent amount (e.g., 2-3 mg) of your crude, dry intermediate into several small vials.

  • Solvent Panel: Add a starting volume (e.g., 0.1 mL) of a different solvent to each vial. Test a range of solvents with varying polarities.

Solvent Class Examples Primary Use
Non-Polar Heptane, TolueneEluent for chromatography
Moderately Polar Dichloromethane (DCM), Diethyl EtherBase solvent for chromatography
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)Eluent, potential recrystallization
Polar Protic Ethanol, Methanol (MeOH), Isopropanol (IPA)Recrystallization, strong eluent
Highly Polar Aprotic N,N-Dimethylformamide (DMF), DMSO"Solvents of last resort" for dissolution
  • Observation at Room Temperature: Vigorously shake or vortex each vial. Observe and record the solubility: "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heating Step (for Recrystallization): For vials where the compound was not fully soluble, carefully heat them (e.g., to 50-60°C). Record any changes in solubility.

  • Cooling Step (for Recrystallization): Allow the vials that showed good solubility upon heating to cool slowly to room temperature, then in an ice bath. Observe for the formation of crystals.

  • Analysis:

    • For Chromatography: A solvent that provides partial solubility (e.g., 5-10 mg/mL) is often a good starting point for your mobile phase, as it indicates a productive interaction with the stationary phase.

    • For Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields high-quality crystals upon cooling.

Protocol 2: Troubleshooting Workflow for Synthesis Precipitation

When an unexpected precipitate forms during a reaction, a logical sequence of interventions is crucial to save the batch.

Caption: Troubleshooting decision tree for in-reaction precipitation.

Summary of Formulation Strategies

The table below summarizes advanced strategies typically employed when an imidazo[1,2-a]pyridine lead candidate demonstrates poor solubility that cannot be overcome by simple pH or co-solvent adjustments.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Micronization/ Nanosuspension Increases surface area, enhancing dissolution rate.[12]Established technology, applicable to many compounds.May not improve equilibrium solubility; potential for particle aggregation.[12]
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, increasing thermodynamic solubility.[12]Can produce dramatic increases in solubility and bioavailability.[7]Amorphous form is metastable and can recrystallize over time; requires careful polymer selection.[6][7]
Lipid-Based Formulations (e.g., SEDDS) API is dissolved in a lipid/surfactant mixture, which forms a microemulsion in the GI tract.[6]Enhances both solubility and permeability; protects API from degradation.Higher complexity in development and manufacturing.[12]
Co-crystal Formation Forms a new crystalline structure with a co-former, altering physicochemical properties.[6]Can improve solubility, stability, and mechanical properties.Requires extensive screening to find a suitable co-former.[12]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Ansell, K. H., et al. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 5(5), 512-516. Available from: [Link]

  • Santry, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 14(11), 1163. Available from: [Link]

  • Applied Clinical Trials. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved January 18, 2026, from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]

  • Singh, P. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22336-22352. Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.
  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-629. Available from: [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • ResearchGate. (2025). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 18, 2026, from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-629. Available from: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available from: [Link]

  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved January 18, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved January 18, 2026, from [Link]

  • NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 18, 2026, from [Link]

  • De, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5353-5360. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • ResearchGate. (n.d.). Solvent and catalyst free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved January 18, 2026, from [Link]

Sources

Catalyst Selection for Cross-Coupling Reactions with Imidazopyridines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazopyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for navigating the complexities of catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common challenges in your experiments.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals like Zolpidem and Alpidem. However, its successful functionalization via cross-coupling reactions is often challenging. The presence of a Lewis basic nitrogen atom within the heterocyclic system can lead to catalyst inhibition or deactivation by coordinating to the metal center, complicating what might be a straightforward reaction with simpler aryl halides.[1] This guide will provide a structured approach to troubleshooting and catalyst selection to ensure robust and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the cross-coupling of imidazopyridines. The diagnostic workflow below provides a logical starting point for your troubleshooting efforts.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Reagents 2. Reagent & Substrate Quality Start->Check_Reagents Check_Conditions 3. Reaction Conditions Start->Check_Conditions Cat_Activity Is the Pd source active? Is the ligand air-stable? Check_Catalyst->Cat_Activity Ligand_Choice Is the ligand appropriate? (Sterics/Electronics) Check_Catalyst->Ligand_Choice Purity Are substrates pure? (e.g., Boronic acid degradation) Check_Reagents->Purity Base_Solvent Are base/solvent anhydrous and properly degassed? Check_Reagents->Base_Solvent Inertness Is the atmosphere truly inert? (Oxygen promotes side reactions) Check_Conditions->Inertness Temp_Conc Is temperature/concentration optimal? (High temp can degrade catalyst) Check_Conditions->Temp_Conc Side_Products Problem: Side Product Formation Homocoupling Homocoupling (e.g., R-B(OH)₂ + R-B(OH)₂) Side_Products->Homocoupling Reduction Hydrodehalogenation (Ar-X -> Ar-H) Side_Products->Reduction Protodeborylation Protodeboronation (Ar-B(OH)₂ -> Ar-H) Side_Products->Protodeborylation

Caption: General troubleshooting workflow for imidazopyridine cross-coupling.

Category 1: Low or No Product Yield

Question: My cross-coupling reaction shows little to no conversion of my imidazopyridine halide. What are the most likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that typically points to problems with catalyst activity, reagent quality, or the reaction environment itself. The unique electronic nature of the imidazopyridine substrate requires careful consideration of each component.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has been stored correctly. For improved reproducibility, consider using a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst), which ensures the efficient in-situ formation of the active Pd(0) species.[2]

    • Ligand Choice & Stability: This is the most critical parameter. The imidazopyridine nitrogen can act as a competing ligand, poisoning the palladium catalyst. To mitigate this, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][4][5] These ligands create a sterically-encumbered metal center that favors the desired catalytic cycle over inhibitory substrate coordination. Ensure your ligand has not degraded; many phosphine ligands are air-sensitive.

  • Assess Reagent Quality:

    • Substrates: Confirm the purity of your imidazopyridine electrophile and your coupling partner. Boronic acids, in particular, are susceptible to degradation (protodeboronation) upon storage, forming boroxines or being hydrolyzed.[6] It is often best to use freshly purchased or recrystallized boronic acids.

    • Base and Solvent: The choice and quality of the base are critical. Ensure it is finely ground and, if the reaction is moisture-sensitive, anhydrous.[2] Solvents must be thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and promote side reactions like boronic acid homocoupling.[6][7]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Ensure your reaction vessel is rigorously purged of air by performing several vacuum/backfill cycles with an inert gas like argon or nitrogen.[8]

Category 2: Significant Side Product Formation

Question: My reaction is working, but I'm isolating significant amounts of side products. How can I improve selectivity?

Answer: The formation of side products indicates that an undesired reaction pathway is competing with your primary catalytic cycle. Fine-tuning the reaction conditions can shift the balance in favor of the desired cross-coupling product.

Common Side Products & Solutions:

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the homocoupling of boronic acids catalyzed by palladium.[6]

    • Solution: The most effective solution is rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source (like Pd(PPh₃)₄) or a pre-catalyst can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources, which can be less efficient and leave residual oxidants.[7]

  • Hydrodehalogenation (Reduction of Imidazopyridine Halide):

    • Cause: This occurs when the imidazopyridine halide is reduced to the corresponding imidazopyridine. This pathway can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as hydride sources.[6]

    • Solution: Screen alternative, non-protic solvents (e.g., toluene, dioxane, THF). Ensure the base is not contributing to this pathway; sometimes switching from an alkoxide to a carbonate or phosphate base can help.

  • Protodeboronation of Boronic Acid:

    • Cause: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is often promoted by excess water or base, particularly at elevated temperatures.[8]

    • Solution: Use an anhydrous base and solvent where possible. If aqueous conditions are necessary, minimize the amount of water and consider a milder base (e.g., K₂CO₃ instead of K₃PO₄). Running the reaction at the lowest effective temperature can also suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for imidazopyridines compared to simple aryl halides?

The primary challenge arises from the Lewis basic nitrogen atom in the imidazopyridine ring system. This nitrogen can coordinate to the palladium center, forming a stable off-cycle complex that effectively removes the catalyst from the productive catalytic cycle. This is a form of catalyst inhibition or "poisoning."

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Inhibition Catalyst Inhibition (Off-Cycle) Pd0->Inhibition Coordination PdII L-Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans + Ar'-M PdII_Ar L-Pd(II)(Ar)(Ar') Trans->PdII_Ar RedEl Reductive Elimination PdII_Ar->RedEl RedEl->Pd0 Reforms Catalyst Product Ar-Ar' RedEl->Product Imidazopyridine Imidazopyridine Substrate Imidazopyridine->Inhibition

Caption: Pd catalytic cycle with potential imidazopyridine inhibition pathway.

The solution is to use ligands that can kinetically and thermodynamically outcompete the imidazopyridine substrate for coordination to the palladium. Bulky and electron-rich ligands are effective for several reasons:[4][9]

  • Steric Hindrance: Large ligands physically block the imidazopyridine from accessing the metal center.

  • Strong L-Pd Bond: Electron-rich ligands form strong bonds with the palladium, making it less likely for the ligand to dissociate and be replaced by the substrate.

  • Accelerated Catalysis: These ligands promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), increasing the turnover frequency and minimizing the time the catalyst is vulnerable to inhibition.[10]

Q2: How do I choose the right ligand for my specific cross-coupling reaction?

Ligand selection should be guided by the nature of both the imidazopyridine substrate and the specific coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Ligand_Selection Start Start: Imidazopyridine Substrate Reaction_Type What is the reaction type? Start->Reaction_Type Suzuki Suzuki-Miyaura (C-C) Reaction_Type->Suzuki Suzuki Buchwald Buchwald-Hartwig (C-N) Reaction_Type->Buchwald Buchwald Sonogashira Sonogashira (C-C, alkyne) Reaction_Type->Sonogashira Sonogashira Sterics Is the coupling site sterically hindered? Suzuki->Sterics Ligand_Class3 Recommendation: Josiphos, tBuXPhos (Often requires strong bases) Buchwald->Ligand_Class3 Ligand_Class4 Recommendation: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with Cu(I) cocatalyst Sonogashira->Ligand_Class4 Yes_Sterics YES Sterics->Yes_Sterics No_Sterics NO Sterics->No_Sterics Ligand_Class1 Recommendation: Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) Yes_Sterics->Ligand_Class1 Ligand_Class2 Recommendation: Less bulky Biarylphosphines (e.g., P(tBu)₃) or NHCs No_Sterics->Ligand_Class2

Caption: Decision-making guide for ligand selection.

Comparative Ligand Table for Imidazopyridine Cross-Coupling

Ligand ClassSpecific Example(s)Key CharacteristicsBest For...
Biaryl Monophosphines XPhos, SPhos, RuPhosBulky, electron-rich, commercially available in pre-catalyst form.General purpose for Suzuki and Buchwald-Hartwig reactions, especially with sterically hindered or electron-rich substrates.[3][4]
Dialkyl Monophosphines P(t-Bu)₃, cataCXium® AStrongly electron-donating, but can be more air-sensitive.Highly active for coupling of less reactive electrophiles like aryl chlorides.
Ferrocenyl Phosphines Josiphos, dppfBidentate ligands that can enhance catalyst stability.Effective in a range of couplings; dppf is a classic choice for Suzuki reactions.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™ catalystsVery strong σ-donors, form highly stable Pd complexes. Often thermally robust.Challenging couplings, including those with deactivated substrates or where high catalyst stability is needed.[5][12]
Simple Triarylphosphines PPh₃Inexpensive, air-stable.Primarily used in Sonogashira reactions, often in combination with a copper(I) co-catalyst. Generally not effective for challenging Suzuki or Buchwald-Hartwig couplings of imidazopyridines.[13]

Q3: What is the role of the base and how do I select the right one?

The base plays a crucial role in one or more steps of the catalytic cycle, depending on the reaction type.

  • In Suzuki-Miyaura couplings: The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) which is necessary for the transmetalation step.[6]

  • In Buchwald-Hartwig aminations: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center.[11]

The choice of base is a balance between reactivity and substrate tolerance.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): Often required for Buchwald-Hartwig aminations and couplings of challenging substrates. However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones).

  • Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Commonly used for Suzuki-Miyaura reactions. K₃PO₄ is a good starting point for many couplings. Cs₂CO₃ is more soluble and can be more effective for difficult transformations. K₂CO₃ is milder but may require higher temperatures.[14]

Experimental Protocols

General Protocol for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol provides a systematic workflow for comparing the performance of different phosphine ligands for the coupling of an imidazopyridine bromide with a generic arylboronic acid.

Materials:

  • Imidazopyridine bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (4.4 mol %, 1.1 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)

  • Reaction vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Preparation (in a glovebox or on a Schlenk line):

    • To a clean, dry reaction vial containing a magnetic stir bar, add the imidazopyridine bromide (e.g., 0.1 mmol, 1.0 equiv), arylboronic acid (0.15 mmol, 1.5 equiv), and K₃PO₄ (0.3 mmol, 3.0 equiv).

    • In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium source (e.g., 1.8 mg Pd₂(dba)₃, 0.002 mmol) and the ligand (0.0044 mmol) in a small amount of the reaction solvent. Note: This pre-mixing allows for catalyst activation.

    • Seal the reaction vial with the screw cap.

  • Reaction Setup:

    • Evacuate the reaction vial and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Using a syringe, add the reaction solvent (e.g., 1.0 mL for a 0.1 M reaction) to the vial containing the solids.

    • Add the pre-mixed catalyst solution to the reaction vial via syringe.

  • Execution and Monitoring:

    • Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC, LC-MS, or GC-MS.[4]

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Determine the conversion or yield using an internal standard by ¹H NMR or GC analysis. This allows for direct comparison of the efficacy of each ligand screened.

References

  • Yuan, M., & Lei, A. (2023). Amination of imidazo[1,2-a]pyridines through C-H/N-H cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jacoby, S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. Available at: [Link]

  • Li, J., et al. (2017). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lassiter, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Yet, L. (2024). Rationale for the preparation of imidazopyridine monophosphine ligands... ResearchGate. Available at: [Link]

  • Hajra, A., et al. (2018). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Samanta, S. K., & Bera, M. K. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Majee, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Lassiter, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Lassiter, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]

  • Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Chen, Q., et al. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Li, J., et al. (2017). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ciaffaglione, V., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • Chen, Y., et al. (2023). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2022). Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. ResearchGate. Available at: [Link]

  • Pérez-Ramírez, J., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]

  • Guillaumet, G., et al. (2003). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. Available at: [Link]

  • Gök, Y., & Aytar, E. (2013). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Iska, V. R., et al. (2021). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules. Available at: [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Singh, P., et al. (2023). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Tobisu, M., & Chatani, N. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Bakos, J., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

  • Peng, Y.-Y., et al. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its unique chemical properties and synthetic accessibility have led to the exploration of a vast chemical space, yielding derivatives with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][5][6] This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and protocols, to aid researchers in the fields of drug discovery and development.

The Significance of Substitution: A Gateway to Diverse Bioactivity

The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8] While a direct systematic comparison of all possible imidazopyridine isomers is not extensively documented in single studies, a wealth of data exists on how substitutions at different positions of the imidazo[1,2-a]pyridine core dictate the resulting biological effects. This guide will focus on comparing these substituted derivatives as a practical approach to understanding the SAR of this important scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][9][10][11][12]

A primary mechanism of action for many of these compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][13][14][15][16]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, showcasing the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 Specific substitutions (not detailed)HCC1937 (Breast)45[9][11][17]
IP-6 Specific substitutions (not detailed)HCC1937 (Breast)47.7[9][11][17]
IP-7 Specific substitutions (not detailed)HCC1937 (Breast)79.6[9][11][17]
Compound 6 Specific substitutions (not detailed)A375 (Melanoma)9.7 - 44.6[13]
Compound 12b Specific substitutions (not detailed)Hep-2, HepG2, MCF-7, A37511 - 13
HB9 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidA549 (Lung)50.56[10]
HB10 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidHepG2 (Liver)51.52[10]
Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[12][14][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][13][18]

Workflow:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).[13]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 585 nm).[13]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.[12]

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antibacterial Activity: Combating Bacterial Growth

Certain imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20][21][22] The mechanism of action can vary, with some compounds targeting bacterial DNA gyrase.[19][20]

Comparative Antibacterial Activity
Compound IDBacterial StrainZone of Inhibition (mm)Reference
4e E. coli CTXM, K. pneumoniae NDMMIC: 0.5-0.7 mg/mL[19]
9a Bacillus subtilisHigh activity (wider zone of inhibition than other tested compounds)[20]
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good activity[21]
Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[23][24][25][26]

Workflow:

  • Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.[23][27]

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the imidazo[1,2-a]pyridine derivative are placed on the agar surface.[27]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and diffusion of the compound.[24]

  • Zone Measurement: If the compound is effective, a clear zone of no bacterial growth will appear around the disc. The diameter of this zone of inhibition is measured to assess the extent of antibacterial activity.[24][26]

Caption: Workflow of the Zone of Inhibition assay.

Antiviral and Anti-inflammatory Activities

The versatility of the imidazo[1,2-a]pyridine scaffold extends to antiviral and anti-inflammatory applications.

Antiviral Activity: Certain derivatives have shown significant activity against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[28][29] For instance, some compounds with a thioether side chain at the 3-position exhibited high therapeutic indices against HCMV.[28] Imidazo[1,2-a]pyrazine derivatives, a related class of compounds, have been identified as potential inhibitors of the influenza virus nucleoprotein.[30]

Anti-inflammatory Activity: Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing preferential inhibition of cyclooxygenase-2 (COX-2).[31] A novel derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cells.[32][33]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly adaptable and fruitful starting point for the development of new therapeutic agents. The biological activity of its derivatives is profoundly influenced by the substitution patterns on the core ring system. This guide has provided a comparative overview of the anticancer, antibacterial, antiviral, and anti-inflammatory properties of these compounds, supported by experimental data and methodologies. The continued exploration of the structure-activity relationships of imidazo[1,2-a]pyridine isomers and their derivatives holds immense promise for the discovery of novel drugs to address a wide range of diseases.

References

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5537-5545. [Link]

  • Cai, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 466-472. [Link]

  • Deeb, W., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Gesi, M., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]

  • Jadhav, S. D., & Biradar, J. S. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 01004. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • Pushpalatha, B., et al. (2018). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]

  • Al-Bahrani, H. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Gopinath, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13. [Link]

  • Hussein, A. M., & Alami, N. H. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Leyssen, P., et al. (2005). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. PubMed. [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Kumar, K. S., et al. (2014). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 6(5), 333-339. [Link]

  • Revankar, G. R., et al. (1984). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 27(10), 1389-1395. [Link]

  • Marquez-Flores, Y. K., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Patel, A. B., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Research Square. [Link]

  • Bailey, T. R., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2829-2832. [Link]

  • Microbe Investigations. (2024). ZOI Testing: Visualizing Antibacterial Activity in the Lab. [Link]

  • Kamble, V. M., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 7(12), 1162-1167. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. [Link]

  • Kumar, B. P., et al. (2012). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica, 4(2), 565-573. [Link]

  • El-Sayed, W. A., et al. (2025). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Omega, 6(11), 7487-7496. [Link]

  • Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Journal of Heterocyclic Chemistry. [Link]

  • Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(1), 34. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Bagheri, E., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. International Immunopharmacology, 113(Pt B), 109439. [Link]

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • De Burgh, G. L., et al. (2013). Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. ResearchGate. [Link]

  • La Rosa, V., et al. (2016). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(7), 3273-3294. [Link]

  • Narayan, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Perera, D., et al. (2021). Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2- a ] Pyridine-Based Inhibitors of 5-LO. ResearchGate. [Link]

  • Bagheri, E., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]

  • de F. Alves, R. M., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Gopinath, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Aminoimidazo[1,2-a]pyridine-2-carboxamides and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically successful drugs and compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoimidazo[1,2-a]pyridine-2-carboxamides and related analogs, offering insights for the rational design of novel therapeutics. We will explore how modifications to this versatile scaffold influence its biological profile, with a focus on its applications in oncology, infectious diseases, and beyond.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic 5,6-heterocycle that has proven to be a valuable framework for the development of potent and selective modulators of various biological targets.[1][4] Marketed drugs such as zolpidem (a sedative), alpidem (an anxiolytic), and olprinone (a cardiotonic agent) feature this core structure, highlighting its therapeutic potential.[1][3] The continuous development of new synthetic methodologies has made a diverse range of substituted imidazo[1,2-a]pyridines accessible for biological screening, leading to the discovery of compounds with anticancer, antitubercular, antiviral, and anti-inflammatory properties.[5][6][7]

Decoding the Structure-Activity Landscape

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. Our analysis will focus on three key positions: the 2-carboxamide, the 8-amino group, and other influential positions on the scaffold.

The Critical Role of the 2-Carboxamide Moiety

The carboxamide group at the 2-position of the imidazo[1,2-a]pyridine ring is a common feature in many biologically active analogs and serves as a crucial anchor for interacting with target proteins. Variations in the substituent on the amide nitrogen can profoundly impact potency and selectivity.

For instance, in the development of antitubercular agents, the nature of the substituent on the 2-carboxamide has been shown to be a key determinant of activity against Mycobacterium tuberculosis.[8] Similarly, in the context of anticancer drug discovery, modifications at this position have been explored to optimize activity against various cancer cell lines.

The Influence of the 8-Amino Group and its Analogs

The substituent at the 8-position plays a significant role in modulating the physicochemical properties and biological activity of imidazo[1,2-a]pyridine derivatives. While direct 8-amino substitution is of interest, related analogs, such as those with an 8-morpholino group, have also been extensively studied.

In a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives (a related scaffold), the presence of this group was found to be compatible with potent inhibitory activity against PI3Kα kinase.[9][10][11] The SAR studies revealed that electron-donating groups on the phenyl ring of the carboxamide side chain were beneficial for cytotoxicity.[9][10] This suggests that the electronic properties of the substituent at the 8-position can influence the overall electron distribution of the molecule and its interaction with the target.

Impact of Substitutions at Other Positions

While the 2- and 8-positions are critical, substitutions at other locations on the imidazo[1,2-a]pyridine ring can further refine the activity profile. For example, in a series of imidazo[1,2-a]pyridine-3-carboxamides with antitubercular activity, substitutions at the 2- and 7-positions with methyl groups were found to be important for potency.

The following diagram illustrates the key positions for substitution on the imidazo[1,2-a]pyridine scaffold that are critical for modulating biological activity.

Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Biological Activities

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes the SAR of selected analogs against different therapeutic targets.

Scaffold/Analog Target/Activity Key SAR Findings Reference
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercular- A three-carbon spacer between the amide nitrogen and a cyclic aliphatic ring enhanced activity.- 2,7-dimethyl substitution was beneficial.
Imidazo[1,2-a]pyridine-3-carboxamidesAnti-influenza- Specific substitution patterns on the scaffold, linker types, and beneficial positions significantly enhanced inhibitory potency against influenza virus RdRp.[5]
Imidazo[1,2-a]pyridinesNek2 Inhibition (Anticancer)- Compound 28e showed potent proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 gastric cancer cells.[6]
8-Morpholinoimidazo[1,2-a]pyrazine DerivativesPI3Kα Inhibition (Anticancer)- Phenylpyrimidine-carboxamide structures exhibited the best activity.- Electron-donating groups on the benzene ring were beneficial for cytotoxicity.[9][10][11]
Imidazo[1,2-a]pyridine-8-carboxamidesAntitubercular- Identified as a novel lead series through whole-cell screening against Mycobacterium tuberculosis.[12][13]
6'-Alkoxy 5'-aminopyrazines in the imidazopyridine seriespan-PI3 Kinase Inhibition (Anticancer)- A 1,1,1-trifluoroisopropoxy group at the 6'-position demonstrated excellent potency and selectivity.[14]

Experimental Protocols

The synthesis of 8-aminoimidazo[1,2-a]pyridine-2-carboxamides and their analogs typically involves a multi-step sequence. A general synthetic approach is outlined below.

General Synthesis of Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is often achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related electrophile.[3]

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation α-haloketone Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine_Core Condensation->Imidazo[1,2-a]pyridine_Core

Caption: General synthesis of the imidazo[1,2-a]pyridine core.

Introduction of the 2-Carboxamide and 8-Amino Groups

Subsequent functionalization at the 2- and 8-positions can be achieved through various synthetic transformations. For instance, the 2-carboxamide can be introduced via carbonylation reactions or by coupling a carboxylic acid derivative. The 8-amino group can be installed through nucleophilic aromatic substitution or other amination methods.

Step-by-Step Protocol for the Synthesis of a Representative 8-Substituted Imidazo[1,2-a]pyridine-2-carboxamide:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: A substituted 2-aminopyridine is reacted with an appropriate α-halo-carbonyl compound in a suitable solvent (e.g., ethanol, DMF) under heating to yield the corresponding imidazo[1,2-a]pyridine derivative.

  • Functionalization at the 2-Position: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the 2-carboxamide.

  • Introduction of the 8-Substituent: If not already present on the starting 2-aminopyridine, the 8-amino or a related group can be introduced on a suitable precursor, for example, through palladium-catalyzed amination of an 8-halo-imidazo[1,2-a]pyridine.

Conclusion and Future Directions

The 8-aminoimidazo[1,2-a]pyridine-2-carboxamide scaffold and its analogs represent a highly promising class of compounds with a broad spectrum of biological activities. The SAR studies highlighted in this guide underscore the importance of systematic modifications at the 2-, 3-, and 8-positions to achieve desired potency and selectivity. Future research in this area should focus on exploring novel substitutions, leveraging computational modeling to guide rational design, and further investigating the mechanisms of action of these potent molecules. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the In Vitro Validation of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro anticancer potential of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a synthesized perspective on experimental design, data interpretation, and the strategic positioning of this promising class of compounds within the broader landscape of oncology research.

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets.[1] This versatility has led to their investigation in a wide array of therapeutic areas, including as anti-inflammatory, antiviral, and notably, as anticancer agents.[2] Modifications to the core structure of imidazo[1,2-a]pyridines can yield potent compounds that arrest the cell cycle, induce apoptosis (programmed cell death), and modulate critical signal transduction pathways.[2] This guide will focus on a specific subset: this compound derivatives, and compare their in vitro efficacy against established anticancer agents.

The Comparative Landscape: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of any new chemical entity, a rigorous comparison against current standards of care is paramount. In the context of in vitro anticancer screening, this typically involves benchmarking against cytotoxic drugs that have been used in the clinic for decades. For this guide, we will compare the activity of representative 8-Aminoimidazo[1,2-a]pyridine derivatives with Cisplatin and Doxorubicin , two of the most widely used chemotherapeutic agents.

Core In Vitro Validation Workflow: A Rationale-Driven Approach

The initial assessment of a compound's anticancer activity is almost universally performed in vitro using cultured cancer cell lines.[3][4][5] This approach offers a cost-effective and high-throughput method to screen large numbers of compounds before advancing to more complex and expensive preclinical models.[4][6]

The selection of an appropriate panel of cancer cell lines is a critical first step. A well-chosen panel should represent a diversity of cancer types and, ideally, different genetic backgrounds to identify potential selective activity. For this comparative guide, we will consider a panel that includes:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

The overall workflow for in vitro validation can be visualized as follows:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Line_Panel Select Diverse Cancer Cell Line Panel Compound_Treatment Treat Cells with Derivative & Controls Cell_Line_Panel->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Compound_Treatment->Viability_Assay IC50_Determination Calculate IC50 Values Viability_Assay->IC50_Determination Target_Identification Identify Potential Molecular Targets (e.g., Kinases) IC50_Determination->Target_Identification Prioritize Potent Compounds Pathway_Analysis Analyze Impact on Signaling Pathways (e.g., Western Blot) Target_Identification->Pathway_Analysis Apoptosis_Assay Quantify Induction of Apoptosis Pathway_Analysis->Apoptosis_Assay G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 8-Aminoimidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

In vitro validation of this mechanism of action typically involves Western blot analysis to quantify the phosphorylation status of key proteins in the pathway, such as Akt and mTOR. [7][8]A potent imidazo[1,2-a]pyridine derivative would be expected to decrease the levels of phosphorylated Akt and mTOR in treated cancer cells, providing direct evidence of pathway inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data consistently demonstrate that derivatives of this class can exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic drugs. [9]Their ability to inhibit the PI3K/Akt/mTOR signaling pathway provides a strong mechanistic rationale for their anticancer effects. [2][7][10] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how different substituents on the scaffold influence potency and selectivity.

  • Kinase Profiling: To determine the broader kinase selectivity profile of the most potent compounds and identify potential off-target effects.

  • Advanced In Vitro Models: To validate findings in more physiologically relevant models, such as 3D spheroids or co-culture systems.

  • In Vivo Efficacy Studies: To assess the therapeutic potential of lead compounds in preclinical animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be realized.

References

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC - PubMed Central. [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Decoding Cancer Through Cancer Cell Lines: Progress and Prospects. Kosheeka. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH. [Link]

  • The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. ResearchGate. [Link]

Sources

A Comparative Analysis for Drug Discovery: Imidazo[1,2-a]pyridines vs. Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the title of "privileged scaffolds." Among these, the nitrogen-containing heterocyclic compounds imidazo[1,2-a]pyridines and benzimidazoles stand out for their remarkable versatility and broad spectrum of biological activities. This guide provides a comparative analysis of these two scaffolds, offering insights into their structural nuances, synthetic accessibility, and therapeutic potential to aid researchers in making informed decisions during the drug design and development process.

Structural and Physicochemical Properties: A Tale of Two Cores

At first glance, both imidazo[1,2-a]pyridine and benzimidazole feature a fused imidazole ring. However, the nature of the fused ring—a pyridine versus a benzene—imparts distinct electronic and conformational properties that significantly influence their behavior as potential drug molecules.

The imidazo[1,2-a]pyridine system is a bicyclic aromatic compound containing a bridgehead nitrogen atom. This arrangement results in a planar, electron-rich system with a unique dipole moment. Benzimidazole, on the other hand, is formed by the fusion of benzene and imidazole rings. It is also an aromatic system and is amphoteric, meaning it can act as both an acid and a base.

The key differentiator is the bridgehead nitrogen in the imidazo[1,2-a]pyridine core. This nitrogen atom significantly modulates the electron density and steric environment of the entire scaffold, influencing its binding interactions with biological targets. In contrast, the benzimidazole core offers a more classical hydrogen bond donor/acceptor profile at the N-H position of the imidazole ring, a feature frequently exploited in drug design.

PropertyImidazo[1,2-a]pyridineBenzimidazoleRationale and Implication
Core Structure Fused imidazole and pyridine ringsFused imidazole and benzene ringsThe pyridine ring in imidazo[1,2-a]pyridines offers an additional site for hydrogen bonding and potential for unique vectoral exits for substituents compared to the benzene ring in benzimidazoles.
pKa (of protonated form) ~6.8~5.5The higher basicity of the imidazo[1,2-a]pyridine core can be advantageous for forming salt forms with improved solubility but may also lead to higher clearance or off-target effects.
Hydrogen Bonding Primarily acceptors (pyridine N)Both donor (imidazole N-H) and acceptors (imidazole N)The N-H donor in benzimidazoles is a critical interaction point in many enzyme active sites (e.g., kinases, polymerases). Imidazo[1,2-a]pyridines lack this N-H donor, forcing different binding modes.
Solubility Generally moderate, highly tunable with substituentsGenerally poor in neutral water, but can be improved by salt formation or substitution.The choice of scaffold can be an early determinant of the developability profile of a drug candidate.
Metabolic Stability Can be susceptible to oxidation on the pyridine ring.The benzene ring is a common site for CYP450-mediated oxidation.Strategic placement of blocking groups (e.g., fluorine) is a common tactic for both scaffolds to improve metabolic stability.

Synthetic Accessibility: Pathways to Diversity

Both scaffolds are readily accessible through well-established synthetic methodologies, allowing for the creation of diverse chemical libraries for screening.

Imidazo[1,2-a]pyridines: The most prevalent and versatile route is the Tschitschibabin reaction (also known as the Chichibabin reaction), which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is robust and tolerates a wide range of functional groups, enabling extensive structure-activity relationship (SAR) exploration.

G cluster_IP Imidazo[1,2-a]pyridine Synthesis IP_Start 2-Aminopyridine IP_Product Imidazo[1,2-a]pyridine IP_Start->IP_Product Tschitschibabin Reaction IP_Reagent α-Halocarbonyl (e.g., phenacyl bromide) IP_Reagent->IP_Product G cluster_BZ Benzimidazole Synthesis BZ_Start o-Phenylenediamine BZ_Product Benzimidazole BZ_Start->BZ_Product Phillips Condensation BZ_Reagent Carboxylic Acid / Aldehyde BZ_Reagent->BZ_Product

Caption: General synthetic scheme for Benzimidazoles.

Both synthetic routes are high-yielding and scalable, making both scaffolds attractive starting points for medicinal chemistry campaigns. The choice between them may depend on the availability of specific starting materials and the desired substitution patterns.

Biological Activities and Therapeutic Applications: A Head-to-Head Comparison

Both imidazo[1,2-a]pyridines and benzimidazoles have demonstrated a remarkable range of biological activities, leading to several marketed drugs.

Therapeutic AreaImidazo[1,2-a]pyridine ExamplesBenzimidazole ExamplesComparative Insights
Hypnotic/Anxiolytic Zolpidem (Ambien) , Alpidem None in widespread useThe imidazo[1,2-a]pyridine scaffold has a well-established role as a GABA-A receptor modulator, a property not commonly associated with benzimidazoles.
Antiparasitic Limited reportsMebendazole , Albendazole Benzimidazoles are the cornerstone of antihelminthic therapy, acting by inhibiting tubulin polymerization in parasites. This mechanism is highly specific to this scaffold.
Proton Pump Inhibitors Limited reportsOmeprazole (Prilosec) , Lansoprazole The benzimidazole core is essential for the mechanism of action of PPIs, which involves accumulation in the acidic environment of parietal cells and covalent inhibition of the H+/K+-ATPase.
Anticancer Various kinase inhibitors in developmentBendamustine (alkylating agent), various kinase inhibitorsBoth scaffolds are prevalent in oncology research, often as cores for kinase inhibitors. The choice depends on the specific binding pocket and desired interactions.
Antiviral Compounds active against CMV and VZV [1][2]Maribavir (approved for CMV)Both scaffolds have shown promise as antiviral agents. For instance, imidazo[1,2-a]pyridines have been developed with potent activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV). [1][2]
Case Study: Kinase Inhibition in Oncology

A key area where both scaffolds are heavily investigated is in the development of protein kinase inhibitors for cancer therapy. Kinase active sites often contain a "hinge" region that forms critical hydrogen bonds with inhibitor scaffolds.

  • Benzimidazoles can act as excellent hinge-binders due to the N-H donor and adjacent nitrogen acceptor, mimicking the natural adenine scaffold of ATP.

  • Imidazo[1,2-a]pyridines , lacking the N-H donor, must adopt alternative binding modes. They often engage the hinge region via a hydrogen bond to the pyridine nitrogen. This can lead to different selectivity profiles compared to their benzimidazole counterparts.

The following diagram illustrates a simplified kinase signaling pathway and how inhibitors based on these scaffolds can block its activity.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., RAF, MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor1 Imidazo[1,2-a]pyridine Kinase Inhibitor Inhibitor1->Kinase Inhibits Inhibitor2 Benzimidazole Kinase Inhibitor Inhibitor2->Kinase Inhibits

Caption: Inhibition of a kinase pathway by heterocyclic compounds.

Experimental Protocols

To provide a practical context, here are representative protocols for the synthesis of a derivative from each class and a common in vitro assay.

Protocol 1: Synthesis of 2-phenyl-1H-benzo[d]imidazole

This protocol is adapted from standard Phillips condensation procedures. [3] Objective: To synthesize a representative benzimidazole via condensation.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ammonium chloride (NH4Cl) (2.14 g, 40 mmol)

  • Chloroform (CHCl3) (50 mL)

  • Magnetic stirrer and hotplate

  • Round bottom flask (100 mL)

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round bottom flask, add o-phenylenediamine (10 mmol) and chloroform (50 mL).

  • Add ammonium chloride (40 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add benzaldehyde (10 mmol) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-phenyl-1H-benzo[d]imidazole.

  • Self-Validation: The expected outcome is a white to off-white solid. Purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The yield should be in the range of 75-95%. [3]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to evaluate the cytotoxic effects of synthesized compounds on a cancer cell line.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

G cluster_workflow MTT Assay Workflow Step1 1. Seed Cells (e.g., HeLa) in a 96-well plate Step2 2. Incubate (24h, 37°C, 5% CO2) Step1->Step2 Step3 3. Add Compound (serial dilutions) Step2->Step3 Step4 4. Incubate (48h) Step3->Step4 Step5 5. Add MTT Reagent Step4->Step5 Step6 6. Incubate (4h) Step5->Step6 Step7 7. Solubilize Formazan (add DMSO) Step6->Step7 Step8 8. Read Absorbance (570 nm) Step7->Step8

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from an imidazo[1,2-a]pyridine or benzimidazole series) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

  • Self-Validation: The positive control (e.g., doxorubicin) should show a potent IC50 value in the expected range. The dose-response curve should be sigmoidal, allowing for a reliable IC50 calculation.

Conclusion and Future Perspectives

Both imidazo[1,2-a]pyridines and benzimidazoles are undeniably powerful scaffolds in drug discovery, each with a distinct profile of properties and applications.

  • Benzimidazoles have a long and successful history, particularly in antiparasitic and antiulcer drugs. Their strength lies in the N-H hydrogen bond donor, making them ideal for targets that require this specific interaction, such as tubulin and various kinases.

  • Imidazo[1,2-a]pyridines , while also possessing a broad activity spectrum, have carved out a unique niche in CNS applications (e.g., zolpidem). Their bridgehead nitrogen and lack of an N-H donor force them to adopt different binding poses, which can be exploited to achieve novel selectivity profiles, especially in the competitive field of kinase inhibitor design.

The choice between these two scaffolds is not a matter of one being superior to the other, but rather a strategic decision based on the specific biological target and the desired drug properties. As our understanding of molecular recognition and disease biology deepens, the rational design of novel derivatives from both these privileged classes will continue to be a fruitful endeavor, promising new and improved therapies for a wide range of diseases.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Bhat, G., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC, NIH. [Link]

  • Cimarelli, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Asif, M. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Enguehard, C., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Zeynizadeh, B., et al. (2022). Plausible mechanism for the formation of benzimidazoles. ResearchGate. [Link]

  • Enguehard, C., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Benzimidazole. [Link]

  • Mhaske, S. B., & Argade, N. P. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazopyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazopyridine core is a versatile and privileged heterocyclic scaffold, forming the basis of a wide range of biologically active compounds.[1][2] Its derivatives have shown remarkable diversity in their therapeutic applications, from the well-known hypnotic agent Zolpidem, which modulates GABA-A receptors, to a new generation of potent and selective kinase inhibitors being investigated for cancer therapy.[1][3][4] This structural versatility means that a novel imidazopyridine compound emerging from a phenotypic screen could be acting on any number of target classes, including G-protein coupled receptors (GPCRs), kinases, phosphodiesterases, or ion channels.[2][5]

This guide provides a comprehensive, multi-layered strategy for drug discovery researchers to rigorously validate the mechanism of action (MOA) of novel imidazopyridine compounds. We will move beyond simple checklists, explaining the causal logic behind the experimental choices and presenting a self-validating workflow. Our goal is to build a robust data package that not only identifies the direct target but also characterizes the compound's cellular impact, ensuring a high degree of confidence before advancing a candidate to later-stage development. For the purposes of this guide, we will follow a hypothetical novel compound, "IP-X," discovered in a cancer cell proliferation screen, as it progresses through the validation workflow.

Section 1: From Phenotypic Hit to First Hypothesis: Initial Target Deconvolution

A phenotypic screen tells us what a compound does (e.g., "IP-X inhibits cancer cell growth"), but not how. The first crucial step is to generate a tractable hypothesis for its molecular target.

  • Computational Profiling: Modern in silico tools can rapidly generate hypotheses by comparing the structure of IP-X to databases of known ligands. Methods like 2D chemical similarity, pharmacophore modeling, and machine learning algorithms can predict potential off-targets.[6][7] For IP-X, these tools might suggest potential binding to kinases and GPCRs.

  • Broad Profiling Panels: If resources permit, screening the compound against large-scale commercial panels (e.g., Eurofins DiscoverX KINOMEscan™ or Broad Institute's PRISM screen) can provide rapid, unbiased identification of potential targets or cellular vulnerabilities.

The output of this stage is not a single answer but a prioritized list of candidate targets. For our case study, let's assume both computational analysis and a kinase panel point towards a specific Serine/Threonine kinase: "Inhibitory Proliferation Kinase 1" (IPK1) .

Section 2: Confirming Direct Target Engagement: In Vitro Biochemical and Biophysical Validation

With a primary target hypothesis in hand (IPK1), the next step is to prove that IP-X physically interacts with this target and modulates its function in a controlled, cell-free environment.[8] This is the foundational layer of MOA validation.

Causality: Biochemical assays directly measure the functional consequence of the compound-target interaction (e.g., inhibition of enzyme activity), while biophysical assays confirm direct binding.[9] Using both provides orthogonal validation and builds confidence. A functional effect without direct binding could imply an indirect mechanism, while binding without a functional effect might suggest a non-functional binding site or assay artifact.

Biochemical Assays: Quantifying Functional Potency

Biochemical assays are essential for determining a compound's potency (e.g., IC50) against its purified target.[8][9] For a kinase like IPK1, an enzyme activity assay is the gold standard.

Comparative Alternatives:

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common. They are homogeneous, high-throughput, and sensitive.

  • Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced. This format is highly robust and less prone to compound interference than some fluorescence methods.

  • Radiometric Assays: The traditional "[³²P]-ATP" filter-binding assay is highly sensitive and considered a gold standard but involves handling radioactivity.

For IP-X, we will use the ADP-Glo™ assay due to its robustness and ease of use.

Table 1: Comparative Biochemical Potency of IP-X vs. Known Kinase Inhibitors

Compound Target Kinase IC50 (nM) Assay Method
IP-X IPK1 25 ADP-Glo™
Staurosporine IPK1 5 ADP-Glo™

| Sunitinib | IPK1 | 550 | ADP-Glo™ |

This data is hypothetical for illustrative purposes.

Biophysical Assays: Proving Direct Binding

While an IC50 value is critical, it doesn't definitively prove direct binding. Biophysical assays provide this confirmation.

Workflow: Selecting the Right Biophysical Assay

The choice of assay depends on the availability of reagents, the nature of the target protein, and the information required (e.g., simple yes/no binding vs. full kinetics).

Caption: Logical flow from molecular inhibition to phenotype.

We can validate this pathway using Western Blotting to measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) after treating cells with IP-X. A dose-dependent decrease in p-Substrate-Y that correlates with the cellular IC50 for target engagement and the GI50 from the proliferation assay provides powerful evidence for the proposed MOA.

Unbiased Systems-Level View: Phosphoproteomics

To ensure our focused pathway analysis isn't missing the bigger picture, a global phosphoproteomics experiment is invaluable. [10]This technique uses mass spectrometry to identify and quantify thousands of phosphorylation events across the proteome simultaneously. [11] Causality: Phosphoproteomics provides an unbiased view of the signaling pathways affected by the compound. It can confirm the expected on-target effect (decreased phosphorylation of IPK1 substrates) and simultaneously reveal unexpected off-targets or novel downstream biology, which is critical for understanding both efficacy and potential toxicity.

Section 4: Ensuring Selectivity - Off-Target Profiling

A potent compound is only useful if it is also selective. Off-target activity can lead to toxicity or confound the interpretation of the MOA.

Causality: Rigorous off-target profiling is a cornerstone of trustworthy drug development. It validates that the desired phenotype is overwhelmingly due to the on-target activity and provides an early assessment of potential safety liabilities.

Methodology:

  • Broad Kinome Screening: Screen IP-X at a high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases). This will identify other kinases that are inhibited by the compound.

  • Dose-Response Follow-up: For any hits identified in the primary screen, perform full IC50 determinations to quantify the potency of the off-target interactions.

  • Safety Panels: Screen the compound against a panel of non-kinase safety targets known for adverse drug reactions (e.g., hERG ion channel, CYPs, GPCRs).

Table 3: Selectivity Profile of IP-X

Target IC50 (nM) Selectivity Ratio (Off-target/On-target)
IPK1 (On-Target) 25 -
Kinase Z 2,500 100x
Kinase W 8,000 320x

| hERG Channel | > 10,000 | > 400x |

This data is hypothetical for illustrative purposes. A selectivity ratio >100x is generally considered good.

Conclusion: An Integrated and Self-Validating Approach

Validating the mechanism of action for a novel imidazopyridine compound requires a systematic, multi-layered, and evidence-based approach. By moving logically from initial hypothesis generation to in vitro validation, cellular target engagement, pathway analysis, and comprehensive off-target profiling, we build a robust and trustworthy data package. This integrated strategy, which combines focused, hypothesis-driven experiments with unbiased, systems-level analysis, ensures a high degree of confidence in the compound's MOA, de-risks its progression, and ultimately accelerates the path toward developing a novel therapeutic.

References

  • Title: Phosphoproteomics in drug discovery Source: PubMed URL
  • Title: Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review Source: PubMed URL
  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL
  • Title: NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual Source: Promega Corporation URL
  • Title: Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF Source: ResearchGate URL
  • Title: The role of phospho-proteomics in drug discovery and development Source: Drug Discovery World URL
  • Title: Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis Source: PubMed URL
  • Title: Phosphoproteomics in Disease Research and Drug Target Discovery Source: Creative Proteomics URL
  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL
  • Title: Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK)
  • Title: Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery Source: PubMed URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol Source: Promega Corporation URL
  • Title: NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol Source: Promega Corporation URL
  • Title: Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers and Drug Targets Source: American Association for Cancer Research URL
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers URL
  • Title: Zolpidem - Wikipedia Source: Wikipedia URL
  • Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL
  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL
  • Title: Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors Source: PubMed URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Title: In silico off-target profiling for enhanced drug safety assessment Source: PubMed Central URL
  • Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PMC - NIH URL
  • Title: Target & Lead Identification & Validation Source: Thermo Fisher Scientific - US URL
  • Title: NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual Source: Promega Corporation URL
  • Title: Biochemical Assay Development Source: Charnwood Discovery URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
  • Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL
  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals Source: Semantic Scholar URL
  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: PMC - PubMed Central URL
  • Title: Target Identification and Validation (Small Molecules)
  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: MDPI URL
  • Title: A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis Source: PMC - NIH URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: CETSA Source: Pelago Bioscience URL
  • Title: Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors.
  • Title: Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: PMC - NIH URL
  • Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders Source: Journal of Medicinal Chemistry URL
  • Title: A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis Source: PubMed URL

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have led to its incorporation into numerous clinical candidates and approved drugs, targeting everything from insomnia to cancer and tuberculosis.[3][4][5][6][7] Particularly in oncology, this scaffold has proven to be a fertile ground for the development of potent protein kinase inhibitors targeting critical signaling nodes like PI3K/mTOR, CDKs, and receptor tyrosine kinases.[4][8][9][10][11]

However, the very nature of the kinome—a large family of structurally related enzymes—presents a formidable challenge: ensuring inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or confound experimental results, muddying the interpretation of a compound's true mechanism of action.[12] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a supplementary exercise but a critical, self-validating step in the development of any imidazo[1,2-a]pyridine-based inhibitor.

This guide provides an in-depth comparison of methodologies for assessing inhibitor selectivity, supported by experimental data and protocols. We will explore the causality behind experimental choices, detail self-validating protocols, and present a comparative analysis of imidazo-pyridine derivatives to equip researchers with the knowledge to design and interpret robust cross-reactivity studies.

The Rationale for Proactive Profiling: Why Selectivity Matters

The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural homology is the primary reason for cross-reactivity. An inhibitor designed for one kinase may inadvertently bind to dozens of others. Such promiscuity can have significant consequences:

  • Misinterpretation of Phenotypic Data: A cellular effect attributed to the inhibition of the primary target may, in reality, be caused by the compound's action on an unknown off-target kinase.

  • Unforeseen Toxicity: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity, derailing a promising therapeutic candidate.

  • Polypharmacology: While often a source of negative effects, multi-targeting can sometimes be beneficial. Comprehensive profiling can uncover these opportunities for rational drug repurposing or the design of intentionally multi-targeted agents.

The core directive for any researcher is to understand the complete inhibitory signature of their compound. This requires moving beyond single-target assays to a holistic, kinome-wide perspective.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A multi-pronged approach, combining both biochemical and cellular methods, provides the most comprehensive picture of an inhibitor's selectivity.

High-Throughput Biochemical Assays: The First Line of Defense

Biochemical assays, utilizing purified recombinant kinases, are the workhorse of selectivity profiling. They offer a direct measure of a compound's ability to inhibit enzyme activity or binding in a controlled, cell-free environment. Specialist contract research organizations (CROs) offer large-scale kinase screening panels, providing an efficient way to survey a significant portion of the kinome.[13]

Several robust assay formats are commonly employed:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as LanthaScreen® and Adapta®, are highly sensitive and amenable to high-throughput screening.[14]

    • LanthaScreen® Eu Kinase Binding Assay: Measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. A decrease in FRET signal indicates inhibitor binding.[3][4][15] This format is particularly useful as it directly measures binding affinity and can be used for both active and inactive kinase conformations.

    • Adapta® Universal Kinase Assay: Detects the formation of ADP, the universal product of kinase-catalyzed phosphorylation. Inhibition of the kinase results in less ADP production and a higher FRET signal.[5][16][17] Its high sensitivity to ADP makes it ideal for kinases with low activity.[17]

    • Z'-LYTE® Assay: This coupled-enzyme assay uses a FRET-labeled peptide substrate. After the kinase reaction, a specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET. Thus, high kinase activity results in a protected, high-FRET state.[18]

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction. The signal is inversely proportional to kinase activity.[19]

  • Radiometric Assays: The traditional "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[1][11] While highly sensitive and direct, the handling of radioactivity makes them less suitable for high-throughput applications.

The initial screen is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify all potential off-targets. Hits that show significant inhibition (e.g., >70%) are then followed up with multi-point dose-response curves to determine their IC50 values.[13]

Biophysical Methods: Validating Direct Binding

Biophysical assays confirm the direct physical interaction between the inhibitor and a kinase, providing orthogonal data to support activity-based assays.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This technique measures the change in a protein's melting temperature (Tm) upon ligand binding.[20][21] Inhibitor binding stabilizes the protein, resulting in a positive shift in its Tm. The magnitude of this ΔTm can be correlated with binding affinity.[8][21] TSA is a rapid and cost-effective method for validating hits from primary screens.[22]

Cellular Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are essential, they do not fully replicate the complex environment inside a cell. Cellular assays are crucial for confirming that an inhibitor can reach and engage its target in a physiological setting.

  • Cellular Thermal Shift Assay (CETSA): An evolution of the biochemical TSA, CETSA measures the thermal stabilization of a target protein within intact cells or cell lysates.[12] This powerful technique provides direct evidence of target engagement in a cellular environment.

Data Presentation: Quantifying Selectivity

To objectively compare inhibitors, their cross-reactivity data must be quantified and presented clearly.

Selectivity Score (S-score)

A common metric is the selectivity score, which quantifies how narrowly a compound inhibits the kinome. For example, the S(10) score is calculated by dividing the number of kinases inhibited by more than 90% at a given concentration by the total number of non-mutant kinases tested.[10] A lower S-score indicates higher selectivity.

Kinome Maps

Visualizing selectivity data using kinome maps provides an intuitive overview of an inhibitor's profile. These diagrams map the inhibited kinases onto a phylogenetic tree of the human kinome, allowing for rapid identification of which kinase families are most affected.

Case Study: Profiling of an Imidazo[4,5-b]pyridine-Based Dual FLT3/Aurora Kinase Inhibitor

To illustrate the principles discussed, we will examine the cross-reactivity profile of compound 27e , an imidazo[4,5-b]pyridine derivative developed as a dual inhibitor of FLT3 and Aurora kinases for the treatment of Acute Myeloid Leukemia.[10]

Methodology: The inhibitor was profiled at a concentration of 1 µM against a panel of 442 kinases (386 non-mutant) using the KINOMEScan™ technology, a competitive binding assay.[10]

Results:

The S(10) selectivity score for compound 27e was calculated to be 0.057 , indicating a high degree of selectivity.[10] The primary targets, Aurora-A, -B, and -C, were potently inhibited.[10] Crucially, the screening also confirmed potent activity against wild-type FLT3 and clinically relevant resistant mutants.[10]

Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine 27e (1 µM)

Kinase TargetPercent of Control (%)*Potency (Kd, nM)Kinase Family
Aurora-A 3.4 7.5 Ser/Thr Kinase
Aurora-B 1.0 48 Ser/Thr Kinase
FLT3 <10 6.2 Tyr Kinase
FLT3-ITD <10 38 Tyr Kinase
FLT3(D835Y) <10 14 Tyr Kinase
AAK11.8-Ser/Thr Kinase
CAMKK23.3-Ser/Thr Kinase
CLK24.3-Ser/Thr Kinase
DYRK1A1.4-Ser/Thr Kinase
EPHB63.5-Tyr Kinase
FLT4 (VEGFR3)2.1-Tyr Kinase
KIT7.9-Tyr Kinase
LOK (STK10)1.3-Ser/Thr Kinase
TRKA6.4-Tyr Kinase
TRKB2.8-Tyr Kinase
TRKC1.9-Tyr Kinase

*Percent of Control refers to the amount of probe ligand bound in the presence of the inhibitor; a lower number indicates stronger inhibition. (Data synthesized from Publication[10])

Interpretation: The profile of 27e demonstrates a highly selective compound that hits its intended targets (Aurora and FLT3 kinases) with high potency. The off-target hits are few and their physiological relevance would need to be investigated in subsequent cellular studies. For instance, the inhibition of KIT and FLT4 (VEGFR3) could potentially contribute to the compound's overall anti-tumor activity.

The Influence of Scaffold and Substitution on Selectivity

Structure-Activity Relationship (SAR) studies are key to understanding how chemical modifications impact selectivity. For the broader imidazo-pyridine class:

  • Core Isomerism: The arrangement of the nitrogen atoms in the fused ring system is critical. For example, imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines can present different vectors for substitution, leading to distinct interactions with the kinase hinge region and surrounding pockets.

  • Substitution Patterns: Modifications at different positions of the scaffold allow for fine-tuning of potency and selectivity. In a series of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors, substitutions on the 6-aniline ring and N-1/N-3 positions were systematically explored to optimize DNA-PK potency while minimizing activity against related PI3K and mTOR kinases.[6] Similarly, optimization of the aniline portion of imidazo[1,2-a]pyridine-based IGF-1R inhibitors was performed to balance kinase activity and off-target effects on the hERG ion channel.[23]

The causality is clear: subtle changes in the inhibitor's structure can dramatically alter its conformation and its ability to fit into the ATP-binding pockets of different kinases, thereby dictating its selectivity profile.

Experimental Protocols

Providing reproducible, detailed methodologies is central to scientific integrity. Below are step-by-step protocols for key profiling assays.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay (General Workflow)

This protocol outlines the general steps for determining an inhibitor's IC50 value. Specific concentrations of kinase, tracer, and antibody are target-dependent and should be optimized.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO. Then, create a 4X intermediate dilution of each concentration in 1X Kinase Buffer.

    • Prepare a 2X Kinase/Antibody solution by diluting the Eu-labeled anti-tag antibody and the target kinase to 2X the final desired concentration in 1X Kinase Buffer.

    • Prepare a 4X Alexa Fluor® 647-labeled Tracer solution in 1X Kinase Buffer.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. The final volume is 16 µL.

  • Incubation and Reading:

    • Gently mix the plate on a plate shaker.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[15]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Thermal Shift Assay (TSA) for Inhibitor Binding

This protocol describes a general workflow for assessing inhibitor-induced protein stabilization.

  • Reagent Preparation:

    • Prepare a working solution of the purified target kinase (e.g., 2 µM) in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • Prepare a working solution of SYPRO Orange dye (e.g., a 5X final concentration from a 5000X stock).

    • Prepare the imidazo[1,2-a]pyridine inhibitor at the desired final concentration (e.g., 10 µM).

  • Assay Plate Setup (96- or 384-well PCR plate):

    • In each well, combine the kinase solution, SYPRO Orange dye, and either the inhibitor or a vehicle control (DMSO). A typical final volume is 20-25 µL.

    • Seal the plate with an optically clear adhesive seal.

    • Briefly centrifuge the plate to collect the contents at the bottom of the wells.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment. This typically involves a ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min), acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by fitting the data or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample (ΔTm = Tm(inhibitor) - Tm(control)). A positive ΔTm indicates stabilization and binding.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental workflows and biological relationships.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Binding Validation cluster_2 Phase 3: Cellular Confirmation & Analysis Compound Compound HTS High-Throughput Screen (e.g., Adapta®, LanthaScreen®) Single High Concentration (1-10 µM) Compound->HTS Test against Kinase Panel Hits Initial Off-Target 'Hits' (e.g., >70% Inhibition) HTS->Hits DoseResponse IC50 Determination (10-point dose curve) Hits->DoseResponse TSA Orthogonal Validation (Thermal Shift Assay) Hits->TSA Validate Binding ConfirmedTargets Confirmed Off-Targets with IC50 & ΔTm values DoseResponse->ConfirmedTargets TSA->ConfirmedTargets CETSA Cellular Target Engagement (CETSA) ConfirmedTargets->CETSA Phenotypic Phenotypic Assays (e.g., Cell Viability, Pathway Analysis) ConfirmedTargets->Phenotypic FinalProfile Comprehensive Selectivity Profile CETSA->FinalProfile Phenotypic->FinalProfile

Caption: Workflow for comprehensive cross-reactivity profiling.

Signaling Pathways Affected by a Hypothetical Multi-Targeted Inhibitor

This diagram illustrates how an inhibitor targeting PI3K (on-target) might also affect cell fate through off-target inhibition of a MAP kinase pathway member like MEK.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K On-Target Inhibitor->MEK Off-Target

Caption: On- and off-target effects on signaling pathways.

Conclusion

The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a valuable core for the discovery of novel kinase inhibitors. However, advancing these potent molecules from hits to viable clinical candidates requires a deep and honest understanding of their cross-reactivity profiles. By employing a systematic and multi-faceted profiling strategy—combining high-throughput biochemical screens with biophysical and cellular validation—researchers can operate with the highest degree of scientific integrity. This approach not only de-risks drug development programs by identifying potential liabilities early but also builds a comprehensive, trustworthy dataset that clarifies the true mechanism of action, ultimately accelerating the journey from the lab bench to the clinic.

References

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-8. [Link]

  • Uitdehaag, J. C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1913-22. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Retrieved from EUbOPEN website. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 928-933. [Link]

  • Finlay, M. R. V., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8349-8370. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-22. [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8367-8381. [Link]

  • Keri, R. S., et al. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Lucet, I. S., et al. (2015). Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay. Methods in Molecular Biology, 1278, 55-66. [Link]

  • Wright, J., et al. (2013). A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PLoS One, 8(12), e81504. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from Charles River Laboratories website. [Link]

  • Gamage, S. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry, an Asian Journal, 14(8), 1249-1261. [Link]

  • Lountos, G. T., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(24), 7393-7. [Link]

  • Singh, A. (2021). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. [Link]

  • Khan, I., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(35), 22695-22710. [Link]

  • Guillemont, J., et al. (2007). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 17(11), 3166-71. [Link]

Sources

A Senior Application Scientist's Guide to Imidazopyridine Amidation: Comparing the Efficacy of Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] A common and critical step in the synthesis of many imidazopyridine-based drug candidates is the formation of an amide bond, typically by coupling a carboxylic acid functional group on the imidazopyridine core with a suitable amine.

The choice of coupling reagent for this transformation is a critical decision that profoundly impacts reaction efficiency, yield, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of common coupling reagents for the amidation of imidazopyridines, grounded in mechanistic principles and supported by experimental data from the scientific literature.

The Cornerstone of Amide Synthesis: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. A coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[3] The most prevalent classes of coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—achieve this through distinct mechanistic pathways.

A Mechanistic Dive into Common Coupling Reagent Classes

Understanding the mechanism of action is paramount for selecting the appropriate reagent and troubleshooting a reaction. Below, we dissect the pathways for the three major classes of coupling reagents.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are cost-effective and widely used reagents.[3] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct or lead to racemization of chiral centers.

To mitigate these side reactions, additives like N-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which then smoothly reacts with the amine.[4]

Carbodiimide_Mechanism cluster_0 Activation cluster_1 Side Reaction cluster_2 Amine Coupling cluster_3 Additive Pathway (HOBt) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amide Amide O_Acylisourea->Amide + R'-NH2 HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amine R'-NH2 Urea Urea Byproduct Amide->Urea HOBt HOBt HOBt_Ester->Amide + R'-NH2

Caption: Mechanism of carbodiimide (EDC) coupling, with and without an HOBt additive.

Phosphonium Salts: Efficiency and Low Racemization

Phosphonium salts, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, are known for their high efficiency and low propensity for racemization.[5] They react with a carboxylate (formed by the deprotonation of the carboxylic acid by a base like DIPEA) to generate an OBt active ester. A key advantage of phosphonium reagents is that they do not react with the amine component, which can be beneficial in one-pot procedures.[3]

Phosphonium_Salt_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OBt Active Ester Carboxylate->Active_Ester + PyBOP PyBOP PyBOP Amide Amide Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Phosphoramide Byproduct Amide->Byproduct

Caption: General mechanism of phosphonium salt (PyBOP)-mediated amide bond formation.

Uronium/Aminium Salts: The Speed Demons

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents, prized for their rapid reaction rates and high efficiency, especially for sterically hindered substrates.[5][6] HATU contains a 7-aza-HOBt (HOAt) moiety, which forms a highly reactive OAt active ester upon reaction with a carboxylate.[7] It is crucial to pre-activate the carboxylic acid with HATU before adding the amine, as uronium salts can react with primary and secondary amines to form a guanidinium byproduct.[8]

Uronium_Salt_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Tetramethylurea Byproduct Amide->Byproduct

Caption: General mechanism of uronium salt (HATU)-mediated amide bond formation.

Comparative Performance in Imidazopyridine Amidation

Coupling Reagent ClassRepresentative Reagent(s)Key AdvantagesKey DisadvantagesTypical Yield for Imidazopyridine Amidation
Carbodiimides EDC, DCCCost-effective; water-soluble byproducts (EDC) are easily removed.[4]Slower reaction rates; higher risk of racemization without additives; N-acylurea byproduct formation.[3]Good (approx. 70% reported for an imidazo[1,2-a]pyridine-3-carboxamide using EDC/DMAP).[9]
Phosphonium Salts PyBOPHigh efficiency; low racemization; does not react with amines.[3][5]Higher cost; byproducts can be difficult to remove.[8]Good to excellent (often used for challenging couplings, though specific yield data for imidazopyridines is less commonly reported in comparative studies).
Uronium/Aminium Salts HATU, HBTUVery fast reaction rates; highly efficient, especially for sterically hindered substrates; low racemization.[6][7]High cost; can react with amine if not pre-activated; byproducts can be difficult to remove.[8]Excellent (often the reagent of choice for difficult amide bond formations, implying high efficiency).[5]

Experimental Protocols: A Practical Guide

Below is a representative, step-by-step protocol for the amidation of an imidazopyridine carboxylic acid using the widely applicable EDC/HOBt method. This protocol is a synthesis of best practices reported in the literature.[10][11][12]

Experimental_Workflow Start Start Dissolve 1. Dissolve imidazopyridine carboxylic acid, amine, and HOBt in anhydrous DMF. Start->Dissolve Cool 2. Cool the reaction mixture to 0 °C. Dissolve->Cool Add_EDC 3. Add EDC·HCl portion-wise. Cool->Add_EDC Add_Base 4. Add DIPEA dropwise. Add_EDC->Add_Base React 5. Allow to warm to room temperature and stir for 2-18 hours, monitoring by TLC/LC-MS. Add_Base->React Workup 6. Perform aqueous workup to remove byproducts and excess reagents. React->Workup Purify 7. Purify the crude product by flash column chromatography. Workup->Purify End End Purify->End

Caption: General experimental workflow for imidazopyridine amidation.

Protocol: EDC/HOBt Mediated Amidation of Imidazopyridine Carboxylic Acid

Materials:

  • Imidazopyridine carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate and water for workup

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazopyridine carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over several minutes.

  • Add DIPEA (2.5 equiv) dropwise to the cold reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

Conclusion and Recommendations

The selection of a coupling reagent for imidazopyridine amidation is a multi-faceted decision that requires a balance of reactivity, cost, and practicality.

  • For routine synthesis and cost-sensitive applications , EDC in combination with an additive like HOBt or DMAP offers a reliable and economical solution with straightforward byproduct removal.[9][10]

  • For challenging couplings , such as those involving sterically hindered amines or acid-sensitive substrates where minimizing racemization is paramount, phosphonium salts like PyBOP are an excellent choice.[5]

  • When reaction speed and maximum efficiency are the primary drivers , particularly in automated or high-throughput synthesis, uronium salts like HATU are the reagents of choice, provided that the protocol involves pre-activation of the carboxylic acid to avoid side reactions with the amine.[6][7]

By understanding the underlying mechanisms and considering the specific requirements of the synthetic target, researchers can confidently select the optimal coupling reagent to efficiently and successfully synthesize imidazopyridine amides, accelerating the discovery of new therapeutic agents.

References

  • Lukin, K., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications. [Link]

  • Moraski, G. C., et al. (n.d.). Imidazo[1,2-a]pyridine-3-carboxamides as potent antimycobacterial agents. PubMed.
  • Pethe, K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [Link]

  • ResearchGate. (n.d.). Yield comparison with different carboxylic acids. ResearchGate. [Link]

  • Elsevier. (2017). A comparative study of amide-bond forming reagents in aqueous media. ScienceDirect.
  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Wang, Y., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and cytotoxicity studies of some novel carboxamide derivatives of 2-quinolones. ResearchGate. [Link]

Sources

A Comparative In Vivo Evaluation of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This guide focuses on a specific, promising subclass: 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs. While direct comparative in vivo data for this precise subclass is emerging, this document provides a comprehensive overview by drawing upon robust data from closely related analogs. By examining the in vivo performance of these compounds in key therapeutic areas, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the preclinical landscape.

This guide will delve into the in vivo evaluation of these compounds, with a particular focus on their anti-inflammatory and oncological potential, supported by experimental data from relevant animal models. We will explore the causal relationships behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.

The Therapeutic Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold, forming the backbone of several clinically used drugs and numerous investigational agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The therapeutic breadth of this scaffold is significant, with derivatives showing anti-tubercular, anti-cancer, antiviral, and anti-inflammatory activities.[1][2] The introduction of an amino group at the 8-position and a carboxylic acid at the 2-position is anticipated to enhance solubility and provide key hydrogen bonding interactions, potentially improving pharmacokinetic profiles and target engagement.

In Vivo Anti-Inflammatory Activity: Insights from a Close Analog

While specific in vivo data for 8-amino-imidazo[1,2-a]pyridine-2-carboxylic acid in inflammation is not yet widely published, compelling evidence from a structurally similar analog, 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid , offers valuable predictive insights. This analog has been evaluated in established preclinical models of acute and chronic inflammation, demonstrating significant efficacy.[3]

A key mechanism of action for the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] Overexpression of COX-2 is a hallmark of many inflammatory conditions and cancers.

Preclinical Evaluation in a Carrageenan-Induced Edema Model

An established model for acute inflammation involves inducing paw edema in rodents using carrageenan. The efficacy of 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid was compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. At a dose of 10 mg/kg, this analog demonstrated superior inhibition of edema compared to indomethacin, suggesting a potent anti-inflammatory effect.[3] A significant advantage observed was the lack of gastroduodenal damage, a common side effect associated with traditional NSAIDs.[3]

Granuloma Model for Chronic Inflammation

To assess activity in a chronic inflammatory setting, the cotton pellet-induced granuloma model is often employed. In this model, the 3-amino analog also exhibited significant anti-inflammatory activity, comparable to that of indomethacin.[3]

Performance in Oncology: In Vivo Efficacy in Xenograft Models

The anti-cancer potential of the imidazo[1,2-a]pyridine scaffold has been explored in various in vivo models, particularly in the context of inhibiting key oncogenic kinases. While specific data for the 8-amino-2-carboxylic acid subclass is limited, results from other derivatives highlight the promise of this chemical class. For instance, analogs targeting c-Met and Nek2 have shown significant tumor growth inhibition in xenograft models.[5]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Oncology
Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[5]
22e c-MetEBC-1 Xenograft100 mg/kg, oral, daily75.0%[5]
MBM-17S Nek2A549 XenograftNot SpecifiedSignificant suppression[5]
MBM-55S Nek2A549 XenograftNot SpecifiedSignificant suppression[5]

These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold to yield potent anti-cancer agents. The 8-amino-2-carboxylic acid substitution pattern may offer advantages in terms of targeting specific kinases or improving the pharmacokinetic properties of these inhibitors.

Pharmacokinetic Profiles: A Comparative Look

A favorable pharmacokinetic profile is crucial for the successful clinical translation of any therapeutic agent. In vivo studies in animal models provide essential data on absorption, distribution, metabolism, and excretion (ADME). Below is a summary of pharmacokinetic parameters for selected imidazo[1,2-a]pyridine derivatives from in vivo studies, primarily investigated for their potent activity against Mycobacterium tuberculosis. This data serves as a valuable reference for what can be expected from the 8-amino-2-carboxylic acid subclass.[6]

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)Reference
Compound 13 Male Mice3 mg/kg PO--4115-[6]
Compound 13 Male Mice1 mg/kg IV-----[6]
Compound 18 Male Mice3 mg/kg PO--3850>1231.1%[6]
Compound 18 Male Mice1 mg/kg IV-----[6]

Experimental Protocols

To ensure the scientific rigor and reproducibility of the findings presented, detailed experimental methodologies are paramount.

In Vivo Pharmacokinetic Analysis Workflow

A generalized workflow for conducting in vivo pharmacokinetic studies of imidazo[1,2-a]pyridine derivatives is as follows:

  • Animal Model Selection: Typically, male mice or rats are used.[6]

  • Compound Administration: The test compound is administered via the intended clinical route, most commonly oral (PO) gavage or intravenous (IV) injection.[6]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from sites such as the retro-orbital sinus or tail vein into tubes containing an anticoagulant.[6]

  • Plasma Preparation: The collected blood is centrifuged to separate the plasma.

  • Bioanalytical Method: The concentration of the compound in the plasma is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed to determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%).[6]

G cluster_0 In Vivo Pharmacokinetic Study Workflow animal_model 1. Animal Model Selection (e.g., Male Mice) administration 2. Compound Administration (Oral or IV) animal_model->administration blood_sampling 3. Serial Blood Sampling administration->blood_sampling plasma_prep 4. Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lc_ms 5. Bioanalysis (LC-MS/MS) plasma_prep->lc_ms pk_analysis 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, F%) lc_ms->pk_analysis

Caption: Generalized workflow for in vivo pharmacokinetic analysis.

In Vivo Efficacy Study: Xenograft Model

The following protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of an imidazo[1,2-a]pyridine analog:

  • Cell Culture: Human cancer cell lines (e.g., EBC-1, A549) are cultured under standard conditions.[5]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered daily via the desired route (e.g., oral gavage).[5]

  • Efficacy Endpoint: Treatment continues for a specified period (e.g., 14-21 days). The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.[5]

G cluster_1 Xenograft Model Workflow for Efficacy cell_culture 1. Cancer Cell Culture implantation 2. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Compound Administration randomization->treatment endpoint 6. Efficacy Assessment (Tumor Growth Inhibition) treatment->endpoint

Caption: Standard workflow for an in vivo cancer xenograft model.

Signaling Pathways and Molecular Interactions

The anti-inflammatory and anti-cancer effects of many imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key signaling pathways, such as the NF-κB and STAT3 pathways.[4] These pathways are often constitutively active in cancer and inflammatory diseases, leading to the expression of pro-inflammatory cytokines and cell survival proteins.

G cluster_2 Inflammatory Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Inflammatory_Stimuli->NF_kB STAT3 STAT3 Inflammatory_Stimuli->STAT3 COX2 COX-2 Expression NF_kB->COX2 iNOS iNOS Expression NF_kB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines STAT3->Pro_inflammatory_Cytokines Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->NF_kB Inhibition Imidazopyridine->STAT3 Inhibition

Caption: Inhibition of NF-κB and STAT3 signaling by imidazopyridine analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising area for drug discovery. While direct comparative in vivo data for this specific subclass is still emerging, the wealth of information available for structurally related analogs provides a strong foundation for future research. The demonstrated anti-inflammatory and anti-cancer potential, coupled with the synthetic tractability of the imidazo[1,2-a]pyridine core, makes this an exciting area for the development of novel therapeutics. Future work should focus on the synthesis and in vivo evaluation of a focused library of 8-amino-2-carboxylic acid analogs to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.

References

  • Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(15), 4998. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). Cancer Cell International, 21(1), 591. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2012). Medicinal Chemistry Research, 21(10), 3491-3498. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). Organic & Biomolecular Chemistry, 19(3), 562-571. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). ACS Medicinal Chemistry Letters, 7(12), 1114-1119. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(5), 766-788. [Link]

Sources

A Comparative Benchmarking Guide to Novel Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazopyridine Scaffold

The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents.[1] Its unique structural and electronic properties allow for interaction with a wide array of biological targets, leading to a spectrum of pharmacological activities, including hypnotic, anxiolytic, anticancer, and anti-inflammatory effects.[1] This guide provides a comprehensive benchmarking analysis of newly developed imidazopyridine derivatives against established drugs in key therapeutic areas. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

I. Hypnotic and Anxiolytic Derivatives: Targeting the GABA-A Receptor

The most well-known application of imidazopyridines is in the treatment of insomnia, with Zolpidem (Ambien®) being a prominent example. These compounds typically exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]

Mechanism of Action: Enhancing GABAergic Inhibition

Imidazopyridine hypnotics bind to a specific site on the GABA-A receptor, distinct from the GABA binding site but overlapping with the benzodiazepine binding site.[2] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing a sedative and hypnotic effect. Zolpidem, for instance, shows a high affinity for GABA-A receptors containing the α1 subunit.[3][4]

dot

Caption: Mechanism of Hypnotic Imidazopyridines

Comparative Benchmarking: Receptor Binding Affinity

The affinity of a compound for its target is a critical determinant of its potency. For hypnotic imidazopyridines, this is typically measured as the inhibition constant (Ki) in receptor binding assays. Lower Ki values indicate higher binding affinity.

CompoundGABA-A Receptor SubtypeKi (nM)Reference
Zolpidem (Benchmark) α1β3γ213[3]
α2β3γ2>10,000[3]
α3β3γ2>10,000[3]
α5β3γ2>10,000[3]
Novel Imidazopyridine 14 α1-containing27.2[5]
Novel Imidazopyridine 24 α1-containing20.9[5]
Novel Imidazopyridine 28 α1-containing22.8[5]

Analysis: The presented data indicates that while Zolpidem exhibits high and selective affinity for the α1 subunit of the GABA-A receptor, novel derivatives are being developed with comparable, and in some cases, even higher affinity for this target.[5] This suggests the potential for developing next-generation hypnotics with improved potency and potentially altered side-effect profiles.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

dot

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Homogenize brain tissue (e.g., rat cortex) in buffer node2 Centrifuge to pellet membranes node1->node2 node3 Wash and resuspend pellet node2->node3 node4 Incubate membranes with [3H]-Flunitrazepam (radioligand) and test compound node3->node4 node5 Separate bound and free radioligand via filtration node4->node5 node6 Quantify radioactivity of bound ligand node5->node6 node7 Calculate Ki value from IC50 using Cheng-Prusoff equation node6->node7 caption GABA-A Receptor Binding Assay Workflow

Caption: GABA-A Receptor Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer. The choice of tissue is critical as GABA-A receptor subtype distribution varies across brain regions.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]Flunitrazepam).

    • Add varying concentrations of the test imidazopyridine derivative.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like Diazepam).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

II. Anticancer Derivatives: Targeting Key Signaling Pathways

Recent research has unveiled the potent anticancer activity of novel imidazopyridine derivatives, which often exert their effects by modulating critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway.[6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain imidazopyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

dot

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Anticancer Imidazopyridine Imidazopyridine->PI3K Inhibits Imidazopyridine->AKT Inhibits caption PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition

Comparative Benchmarking: In Vitro Cytotoxicity

The efficacy of anticancer agents is initially assessed by their ability to inhibit the growth of cancer cell lines in vitro, quantified by the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin (Benchmark) MCF-7 (Breast)0.90 - 1.41[7]
A549 (Lung)-
HeLa (Cervical)-
Novel Imidazopyridine 8 HeLa (Cervical)0.34[8]
MDA-MB-231 (Breast)0.32[8]
Novel Imidazopyridine 12 MDA-MB-231 (Breast)0.29[8]
Novel Imidazopyridine 22 A549 (Lung)0.15[9]
HeLa (Cervical)0.21[9]
MCF-7 (Breast)0.17[9]
Novel Imidazopyridine C188 MCF-7 (Breast)24.4[10]
T47-D (Breast)23[10]
Novel Imidazopyridine IP-5 HCC1937 (Breast)45[1]
Novel Imidazopyridine IP-6 HCC1937 (Breast)47.7[1]
Compound 8 (Puskullu et al.) MCF-7 (Breast)0.082[11]
Compound 9 (Zhu et al.) -0.0086[11]

Analysis: The compiled data showcases the remarkable potency of several novel imidazopyridine derivatives against a range of cancer cell lines.[1][8][9][10][11] Notably, some of these compounds exhibit IC50 values in the nanomolar to low micromolar range, surpassing the in vitro efficacy of the conventional chemotherapeutic agent, Doxorubicin. This highlights the potential of imidazopyridines as a promising scaffold for the development of novel, highly potent anticancer drugs.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis node1 Seed cancer cells in a 96-well plate node2 Treat cells with varying concentrations of test compound node1->node2 node3 Incubate for a defined period (e.g., 24, 48, 72 hours) node2->node3 node4 Add MTT reagent to each well node3->node4 node5 Incubate to allow formazan formation node4->node5 node6 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) node5->node6 node7 Measure absorbance at 570 nm node6->node7 node8 Calculate cell viability and determine IC50 value node7->node8 caption MTT Assay Workflow for Anticancer Screening

Caption: Carrageenan-Induced Paw Edema Assay Workflow

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (typically rats or mice) to the laboratory environment.

    • Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like Indomethacin), and test groups receiving different doses of the imidazopyridine derivative.

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema:

    • After a specific pre-treatment time, inject a solution of carrageenan (a seaweed extract that induces a localized inflammatory response) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the volume of the carrageenan-injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion: A Promising Future for Imidazopyridine Derivatives

This guide has provided a comparative analysis of novel imidazopyridine derivatives, highlighting their potential to surpass existing drugs in terms of potency, selectivity, and safety across various therapeutic applications. The versatility of the imidazopyridine scaffold, coupled with a deeper understanding of the underlying mechanisms of action, paves the way for the rational design of next-generation therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • Akhtar, M. J., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2645.
  • Puskullu, M. O., et al. (2013).
  • Zolpidem. In: Wikipedia. Retrieved January 17, 2026, from [Link]

  • Masi, A., et al. (2021). Proposed mechanism of DMCM/Zolpidem activity Upon binding of the...
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • Kopp, F., et al. (2004). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 141(3), 459–466.
  • Brickley, S. G., et al. (1999). GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells. The Journal of Neuroscience, 19(16), 6893–6903.
  • Hanson, S. M., et al. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 438–447.
  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Sashidhara, K. V., et al. (2014). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1106-1114.
  • Li, G., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4758.
  • Li, G., et al. (2023).
  • de Almeida, G. M., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 41(4), 2245–2256.
  • Gholami, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3421.
  • Wang, Y., et al. (2020). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 21(15), 5344.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives.
  • Chambers, M. S., et al. (2002). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 45(6), 1156–1171.
  • Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. PubMed Central.
  • Al-Warhi, T., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6529.
  • Brown, D. G., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(9), 4595–4607.
  • El-Sayed, M. A. A., et al. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 22(10), 1636.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
  • Rationalizing the Binding and α Subtype Selectivity of Synthesized Imidazodiazepines and Benzodiazepines at GABAA Receptors by Using Molecular Docking Studies.
  • Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5...
  • Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623.
  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb.
  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑c
  • Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. CHEMISTRY & BIOLOGY INTERFACE.
  • Hanson, S. M., et al. (2011). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. The Journal of Neuroscience, 31(27), 9949–9957.
  • Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. Minds@UW.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its vast biological activities and potential as a therapeutic agent.[1][2] Compounds like 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid are highly specialized molecules, and their handling requires a commensurate level of safety and foresight. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the procedures outlined here are synthesized from established protocols for the parent imidazo[1,2-a]pyridine and pyridine structures, as well as related derivatives.[3][4] The core principle is to treat this compound with the caution it merits, assuming potential for biological activity, irritation, and toxicity.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards is the first step in creating a safe disposal plan. Based on data from the parent imidazo[1,2-a]pyridine scaffold, related carboxylic acid derivatives, and the foundational pyridine ring, we can anticipate the following hazard profile.

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Risk & Rationale Supporting Sources
Acute Toxicity (Oral) Harmful if swallowed. The parent pyridine structure and its derivatives are known to be harmful upon ingestion.[5][6][7] [5][6][7]
Skin Corrosion/Irritation Causes skin irritation. The core imidazo[1,2-a]pyridine scaffold is a known skin irritant.[4] This is a common characteristic of many nitrogen-containing heterocyclic compounds. [4][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. Direct contact with the solid or solutions can cause significant harm to the eyes, a known hazard for pyridine carboxylic acids.[6][7][10] [4][6][7][10]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust from the solid compound can irritate the respiratory tract.[4][11] This necessitates handling in a controlled environment. [4][11]

| Environmental Hazards | Potentially harmful to aquatic life. While specific data is absent, related pyridine compounds are recognized as harmful to aquatic organisms.[6][10] Disposal into waterways is strictly prohibited. |[6][10] |

Part 2: Personal Protective Equipment (PPE) and Safe Handling

A robust defense against exposure is non-negotiable. The causality is simple: preventing contact eliminates risk. All handling, including weighing, dissolution, and waste packaging, must be performed inside a certified chemical fume hood.[12][13]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[3][12] Do not use latex gloves, as they offer insufficient protection against pyridine-based compounds. Double-gloving is recommended when handling concentrated solutions or pure solid.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A buttoned, long-sleeved lab coat is required to protect against skin contact.[3][12]

  • Respiratory Protection: All operations should be conducted within a chemical fume hood to prevent inhalation of dust or aerosols.[3][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11]

Part 3: Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. It prevents accidental reactions and ensures the waste stream is correctly identified for the disposal facility.[14][15] Mixing incompatible waste streams can lead to dangerous gas evolution, heat generation, or container pressurization.

The following diagram outlines the decision-making process for segregating waste related to this compound.

WasteSegregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Final Waste Containers start Waste Generated solid_waste Unused or Expired Solid Compound start->solid_waste contaminated_solids Contaminated PPE, Weigh Paper, Wipes start->contaminated_solids aqueous_waste Aqueous Solutions (e.g., buffers) start->aqueous_waste organic_waste Organic Solvent Solutions (e.g., DMSO, DMF) start->organic_waste sharps Contaminated Needles, Syringes, Pipettes start->sharps solid_container Hazardous Solid Waste Container solid_waste->solid_container contaminated_solids->solid_container aqueous_container Hazardous Aqueous Waste (Nitrogenous) aqueous_waste->aqueous_container organic_container Halogenated or Non-Halogenated Organic Waste organic_waste->organic_container sharps_container Sharps Container sharps->sharps_container

Caption: Waste Segregation Workflow for this compound.

Experimental Protocol: Waste Collection
  • Establish Designated Waste Containers: Before starting work, prepare clearly labeled, dedicated waste containers with secure lids.[14] Use containers compatible with the waste type (e.g., HDPE for solvents).

  • Solid Waste Collection:

    • Collect unreacted solid this compound and grossly contaminated items (e.g., weigh paper, gloves) in a container labeled "Hazardous Solid Waste".[9]

    • Ensure this container is kept closed to prevent the release of dust.[16]

  • Liquid Waste Collection:

    • Segregate aqueous solutions from organic solvent solutions.[15]

    • Aqueous Waste: Collect in a container labeled "Hazardous Aqueous Waste (Nitrogenous Compounds)". Do not mix with heavy metal waste.

    • Organic Waste: Collect in the appropriate organic waste stream (e.g., "Non-Halogenated Organic Waste" or "Halogenated Organic Waste"). Do not mix these two streams.

    • Never fill liquid containers beyond 90% capacity to allow for vapor expansion.[16]

  • Sharps and Glassware:

    • Dispose of contaminated needles, scalpels, or glass pipettes in a designated sharps container.[15]

    • Rinse contaminated laboratory glassware three times with a suitable solvent. Collect the first rinse as hazardous liquid waste. Subsequent rinses can typically be disposed of normally, but consult your institution's specific guidelines.

Part 4: Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

For Small Spills (<1 g or <100 mL of dilute solution):

This procedure should only be performed by trained personnel wearing the full PPE described in Part 2.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[13] Do not use paper towels for liquid spills, as this can increase the rate of evaporation.

  • Neutralize (if applicable and safe): For acidic solutions, cautious neutralization with a weak base like sodium bicarbonate can be considered after absorption, but only if you are certain it will not cause a dangerous reaction. Generally, it is safer to absorb and collect.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a sealable container.[9][11] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water, working from the outside in.[17] Place the cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal the container, label it clearly as "Spill Debris containing this compound," and manage it as hazardous waste.

For Large Spills (>1 g or >100 mL):
  • EVACUATE IMMEDIATELY: Alert all personnel and evacuate the immediate area.

  • SECURE THE AREA: Close the doors to the laboratory and prevent re-entry.

  • CALL FOR HELP: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[18] Provide them with the name of the chemical and the approximate quantity spilled.

  • DO NOT ATTEMPT TO CLEAN IT YOURSELF. Large spills require specialized equipment and trained responders.

Part 5: Final Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[6][10]

  • Proper Labeling: Ensure all waste containers are accurately and securely labeled. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[14]

    • The approximate concentration and composition of the waste (e.g., "in DMSO," "solid spill debris").

    • The date accumulation started.

  • Secure Storage: Store sealed waste containers in a designated satellite accumulation area within the lab.[14] This area should be away from general traffic and provide secondary containment (e.g., a spill tray). Ensure incompatible waste types are segregated.[14]

  • Schedule Pickup: Once a container is full or is no longer being used, arrange for its disposal through your institution's EH&S office or a licensed hazardous waste contractor.[11][14][19] Follow their specific procedures for requesting a waste pickup.

By adhering to these scientifically grounded procedures, you ensure the safe and responsible management of this compound, protecting yourself, your colleagues, and the environment.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Available at: [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine. Washington State University. Available at: [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University. Available at: [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem - NIH. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. ardp.202400402. Available at: [Link]

  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • Chemical Waste Management Procedure. Faculty of Veterinary Medicine. Available at: [Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Cole-Parmer. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid have not been thoroughly investigated.[1] However, based on the known hazards of the imidazo[1,2-a]pyridine scaffold and related pyridine compounds, a prudent approach necessitates treating it as a potentially hazardous substance.

The Safety Data Sheet for a related compound, methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, indicates that it may cause respiratory irritation and that prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1] Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation.[2][3][4] Many are also flammable.[3][5] Therefore, a comprehensive PPE strategy is crucial to prevent exposure through all potential routes.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE, drawing from best practices for handling related chemical structures.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[2][3]Provides robust chemical resistance against pyridine and its derivatives. Regular glove changes are recommended, especially during prolonged handling.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosolization.[2][3][5]Protects against splashes and potential fumes that can cause serious eye irritation or damage.[3][5]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat, fully fastened.[3][4]Protects skin from contact, which can be harmful. The flame-retardant property is a critical precaution due to the potential flammability of pyridine-based compounds.[3][5]
Respiratory Protection All handling of solid or solutions should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][3]Pyridine-based compounds can be volatile, and their fumes may cause respiratory irritation.[1][2][3] A fume hood provides the primary engineering control to minimize inhalation exposure.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[2]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of fine particles.

Solution Preparation and Handling
  • Grounding: When transferring the compound, ground and secure containers to prevent static discharge, which can be an ignition source.[5]

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.

  • Avoid Incompatibilities: Be aware of incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][6]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[4] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[4]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Don PPE Area 2. Work in Fume Hood Prep->Area Spill 3. Verify Spill Kit Area->Spill Weigh 4. Weigh in Ventilated Enclosure Spill->Weigh Transfer 5. Ground Containers Weigh->Transfer React 6. Use Closed Systems Transfer->React Collect 7. Collect Hazardous Waste React->Collect Dispose 8. Use Licensed Contractor Collect->Dispose

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures and adhering to the outlined operational and disposal plans, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Capot Chemical Co., Ltd. MSDS of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.